molecular formula C6H5F3N2O B1402984 (6-(Trifluoromethyl)pyrimidin-4-yl)methanol CAS No. 1356111-18-6

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol

Cat. No.: B1402984
CAS No.: 1356111-18-6
M. Wt: 178.11 g/mol
InChI Key: XLEZWHHCIPCFBE-UHFFFAOYSA-N
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Description

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol is a useful research compound. Its molecular formula is C6H5F3N2O and its molecular weight is 178.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6-(trifluoromethyl)pyrimidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-4(2-12)10-3-11-5/h1,3,12H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEZWHHCIPCFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744434
Record name [6-(Trifluoromethyl)pyrimidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356111-18-6
Record name [6-(Trifluoromethyl)pyrimidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl (CF₃) group onto the pyrimidine scaffold imparts unique electronic properties that enhance metabolic stability, binding affinity, and bioavailability in derivative compounds. This document serves as a resource for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, a robust synthetic protocol, predicted spectroscopic characteristics, chemical reactivity, and applications. All methodologies are presented with an emphasis on the underlying chemical principles to provide actionable insights for laboratory applications.

Introduction: The Significance of Trifluoromethylated Pyrimidines

The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including several approved pharmaceuticals. The introduction of a trifluoromethyl group, a strong electron-withdrawing moiety, profoundly alters the electronic landscape of the pyrimidine ring. This substitution often leads to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[1]

  • Increased Lipophilicity: The CF₃ group can enhance a molecule's ability to cross cellular membranes, improving its pharmacokinetic profile.

  • Modulation of pKa: The inductive effect of the CF₃ group can lower the pKa of nearby functionalities, influencing a molecule's ionization state and receptor interactions.

  • Improved Binding Affinity: The CF₃ group can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with protein targets.

This compound leverages these benefits, serving as a versatile precursor for a wide range of more complex molecules, including potent and selective kinase inhibitors and modulators of the innate immune system.[2][3]

Physicochemical and Safety Data

A summary of the key identifiers, properties, and safety information for this compound is provided below.

Table 1: Physicochemical Properties & Identifiers
PropertyValueSource(s)
CAS Number 1356111-18-6[1]
Molecular Formula C₆H₅F₃N₂O[1]
Molecular Weight 178.11 g/mol [1]
IUPAC Name [6-(Trifluoromethyl)pyrimidin-4-yl]methanol[1]
SMILES OCC1=CC(C(F)(F)F)=NC=N1[1]
InChI InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-4(2-12)10-3-11-5/h1,3,12H,2H2[1]
Storage Conditions Sealed in a dry, well-ventilated area, refrigerated (2-8°C).
Table 2: GHS Hazard and Precautionary Statements
CategoryInformation
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P402 + P404: Store in a dry place. Store in a closed container.

Synthesis and Purification

While various methods exist for constructing trifluoromethylpyrimidine scaffolds, a reliable and scalable approach to synthesizing this compound involves the reduction of a suitable carboxylic acid ester precursor, such as methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate. This precursor can be synthesized from commercially available starting materials.

Synthetic Workflow

The overall synthetic strategy is a two-step process involving the formation of the ester followed by its chemical reduction.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction start 4-Hydroxy-6-(trifluoromethyl)pyrimidine reagent1 SOCl₂ or (COCl)₂ intermediate 4-Chloro-6-(trifluoromethyl)pyrimidine reagent1->intermediate Chlorination reagent2 CO (g), Pd(OAc)₂, dppf, MeOH ester Methyl 6-(trifluoromethyl) pyrimidine-4-carboxylate reagent2->ester Palladium-catalyzed Carbonylation reagent3 LiAlH₄ or NaBH₄ THF or EtOH product This compound reagent3->product Ester Reduction

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Ester Reduction

Causality: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently reducing esters to primary alcohols. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive hydride reagent. An aqueous workup with careful pH control is critical to protonate the resulting alkoxide and neutralize any remaining reagent.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add a magnetic stir bar and dry tetrahydrofuran (THF, 50 mL). Cool the flask to 0 °C in an ice bath.

  • Addition of Reducing Agent: Carefully add lithium aluminum hydride (LiAlH₄, 1.2 equivalents) portion-wise to the stirred THF. Note: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry.

  • Substrate Addition: Dissolve methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 equivalent) in dry THF (25 mL). Add this solution dropwise to the LiAlH₄ suspension at 0 °C over 30 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL) dropwise to quench the excess LiAlH₄, followed by 15% aqueous NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form, which can be removed by filtration.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the title compound.

Spectroscopic Characterization (Predicted)

While primary experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from closely related analogues.[4]

  • ¹H NMR (Predicted, 400 MHz, CDCl₃):

    • δ ~8.9-9.1 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring. Its downfield shift is due to the deshielding effects of the adjacent nitrogen atoms.

    • δ ~7.5-7.7 ppm (s, 1H): This singlet corresponds to the proton at the C5 position. It is less deshielded than the C2 proton.

    • δ ~4.8-5.0 ppm (d, 2H): This doublet represents the methylene protons (-CH₂-) adjacent to the alcohol. It would likely be a doublet coupled to the hydroxyl proton, though this coupling is often broadened or eliminated by exchange with trace acid or water.

    • δ ~2.0-3.0 ppm (t, 1H, broad): This broad signal corresponds to the hydroxyl proton (-OH). Its chemical shift is highly dependent on concentration and solvent.

  • ¹³C NMR (Predicted, 100 MHz, CDCl₃):

    • δ ~165-168 ppm: Aromatic carbon at C4 (attached to the CH₂OH group).

    • δ ~158-160 ppm (q, JCF ≈ 35 Hz): Aromatic carbon at C6 (attached to the CF₃ group). The signal is split into a quartet by coupling to the three fluorine atoms.[4]

    • δ ~156-158 ppm: Aromatic carbon at C2.

    • δ ~120-123 ppm (q, JCF ≈ 275 Hz): Carbon of the trifluoromethyl group (CF₃). This signal is a characteristic quartet with a large coupling constant.[4]

    • δ ~115-118 ppm: Aromatic carbon at C5.

    • δ ~60-63 ppm: Aliphatic carbon of the methylene group (-CH₂OH).

  • IR Spectroscopy (Predicted, KBr Pellet):

    • 3400-3200 cm⁻¹ (broad): O-H stretching of the alcohol group.

    • 3100-3000 cm⁻¹: Aromatic C-H stretching.

    • 2950-2850 cm⁻¹: Aliphatic C-H stretching of the methylene group.

    • 1600-1450 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.

    • 1350-1100 cm⁻¹ (strong, multiple bands): C-F stretching vibrations of the CF₃ group.

  • Mass Spectrometry (Predicted, EI):

    • m/z = 178 (M⁺): Molecular ion peak.

    • m/z = 177 ([M-H]⁺): Loss of a hydrogen atom.

    • m/z = 149 ([M-CH₂OH]⁺): Loss of the hydroxymethyl radical.

    • m/z = 109 ([M-CF₃]⁺): Loss of the trifluoromethyl radical.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by two primary features: the nucleophilic primary alcohol and the electron-deficient pyrimidine ring.

Reactivity cluster_mol cluster_sites Key Reactive Sites mol mol_img site1 Primary Alcohol (Nucleophilic) site1->mol_img O-Alkylation O-Acylation Oxidation site2 C2 Position (Electrophilic) site2->mol_img Nucleophilic Aromatic Substitution (SNAr) (if activated)

Caption: Key reactive sites on this compound.

  • Reactions at the Hydroxyl Group: The primary alcohol is a versatile handle for synthetic elaboration. It can readily undergo:

    • O-alkylation (e.g., Williamson ether synthesis) to form ethers.

    • O-acylation with acid chlorides or anhydrides to form esters.

    • Oxidation using reagents like PCC or Dess-Martin periodinane to yield the corresponding aldehyde, 6-(trifluoromethyl)pyrimidine-4-carbaldehyde.

  • Reactivity of the Pyrimidine Ring: The CF₃ group is strongly electron-withdrawing, making the pyrimidine ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), particularly if a leaving group (like a halide) is present at the C2 or C4 positions. Although the parent compound lacks such a leaving group, its synthetic precursors, such as 2,4-dichloro-6-(trifluoromethyl)pyrimidine, are highly valuable for their sequential and regioselective substitution reactions.[2][5] This allows for the introduction of various amine, ether, or thioether functionalities to build molecular diversity.

Applications in Medicinal Chemistry

This compound is a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization. Its derivatives have shown significant promise in several therapeutic areas.

  • TLR8 Antagonists: Several publications describe the synthesis of pyrimidine derivatives from precursors of the title compound that act as potent antagonists of Toll-like receptor 8 (TLR8).[2][5] TLR8 is a key receptor in the innate immune system, and its modulation is a therapeutic strategy for autoimmune diseases.

  • Antifungal and Anticancer Agents: The trifluoromethyl pyrimidine scaffold is present in compounds designed and synthesized for their potential antifungal, insecticidal, and anticancer properties.[4]

  • Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The functional handles on this compound allow for its incorporation into larger molecules designed to target specific kinases involved in cancer and inflammatory diseases.[6]

References

**An In-depth Technical Guide to the Structure Elucidation of (6-(Tr

Author: BenchChem Technical Support Team. Date: January 2026

Trifluoromethyl)pyrimidin-4-yl)methanol**

Abstract

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. The precise confirmation of its molecular structure is paramount for its application in drug design and the synthesis of novel functional materials. This technical guide provides a comprehensive, in-depth overview of the analytical methodologies and strategic workflows for the unambiguous structure elucidation of this compound. We will delve into the theoretical underpinnings and practical applications of a suite of spectroscopic and crystallographic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section is designed to not only present the methodology but also to rationalize the experimental choices, ensuring a self-validating and robust analytical cascade. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous and field-proven approach to the structural characterization of complex organic molecules.

Introduction: The Imperative of Structural Verification

The biological activity and material properties of a chemical entity are intrinsically linked to its three-dimensional structure. In the realm of drug discovery, even minor structural ambiguities can lead to significant differences in efficacy, toxicity, and metabolic stability. This compound, featuring a trifluoromethyl-substituted pyrimidine core, presents a unique set of analytical challenges and opportunities. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the pyrimidine ring, which is reflected in its spectroscopic signatures. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structure confirmation. This guide will walk you through a logical and efficient workflow for achieving this.

The Analytical Workflow: A Synergistic Approach

The structure elucidation of this compound is best approached as a synergistic workflow, where each analytical technique provides a unique piece of the structural puzzle. The data from each method should be cross-correlated to build a cohesive and self-consistent structural assignment.

Structure_Elucidation_Workflow Workflow for Structure Elucidation cluster_0 Initial Analysis cluster_1 Spectroscopic Characterization cluster_2 Definitive Structure Synthesis_Purification Synthesis & Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Synthesis_Purification->MS Initial Confirmation FTIR FTIR Spectroscopy - Functional Group ID MS->FTIR Proceed if MW matches NMR NMR Spectroscopy - 1H, 13C, 19F - Connectivity FTIR->NMR Functional groups present X-Ray Single-Crystal X-ray Diffraction - 3D Structure - Absolute Stereochemistry NMR->X-Ray Connectivity established Final_Structure Final Structure Confirmed X-Ray->Final_Structure Unambiguous Proof

Caption: A logical workflow for the comprehensive structure elucidation of this compound.

Mass Spectrometry: The First Glimpse of the Molecule

Mass spectrometry (MS) serves as the initial and crucial step in our analytical workflow, providing the molecular weight and elemental composition of the synthesized compound.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization Technique: Electrospray ionization (ESI) in positive ion mode is the preferred method due to its soft ionization nature, which typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is employed to achieve accurate mass measurements.

  • Data Acquisition: The instrument is calibrated using a known standard. The mass spectrum is acquired over a suitable m/z range (e.g., 100-500).

Expected Data and Interpretation

For this compound (C₆H₅F₃N₂O), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 179.0454. The observation of a peak with this m/z value to within a few parts per million (ppm) provides strong evidence for the elemental composition.

Parameter Expected Value
Molecular Formula C₆H₅F₃N₂O
Monoisotopic Mass 178.0376
[M+H]⁺ (calculated) 179.0454
[M+Na]⁺ (calculated) 201.0274

Electron Ionization (EI) MS can also be employed, which would induce fragmentation. The fragmentation pattern of pyrimidine derivatives often involves the cleavage of the ring system.[2][3][4][5] The presence of the trifluoromethyl group would likely lead to fragments corresponding to the loss of ·CF₃ or HF.[6][7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9][10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Expected Data and Interpretation

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C-N, and C-F bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
O-H stretch (alcohol)3400-3200 (broad)Confirms the presence of the hydroxyl group.
C-H stretch (aromatic)3100-3000Indicates the C-H bonds on the pyrimidine ring.
C-H stretch (aliphatic)2950-2850Corresponds to the methylene (-CH₂-) group.
C=N stretch (pyrimidine)1650-1550Characteristic of the pyrimidine ring.[9]
C-N stretch (pyrimidine)1350-1200Further confirms the pyrimidine ring structure.[9]
C-F stretch (CF₃)1300-1100 (strong, multiple bands)Confirms the presence of the trifluoromethyl group.[12]
C-O stretch (alcohol)1050-1000Indicates the carbon-oxygen bond of the alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be employed.

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

  • Data Acquisition:

    • ¹H NMR: A standard proton NMR spectrum is acquired.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired.

    • ¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum is acquired, often with an external standard like CFCl₃.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are conducted to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), which helps in assigning the signals and confirming connectivity.

Expected Data and Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-2~9.2Singlet1HDeshielded by two adjacent nitrogen atoms.[13][14][15]
H-5~7.5Singlet1HTypical aromatic proton on a pyrimidine ring.
-CH₂-~4.8Singlet2HMethylene protons adjacent to the pyrimidine ring and the hydroxyl group.
-OHVariableBroad Singlet1HChemical shift is concentration and solvent dependent.

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

Carbon Expected Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Rationale
C-6~155Quartet (²JCF ≈ 35 Hz)Carbon attached to the CF₃ group, showing coupling to the three fluorine atoms.[16][17]
C-4~165SingletQuaternary carbon of the pyrimidine ring.
C-2~158SingletDeshielded by two adjacent nitrogen atoms.
C-5~120SingletAromatic CH carbon.
-CF₃~123Quartet (¹JCF ≈ 275 Hz)The carbon of the trifluoromethyl group, split into a quartet by the three fluorine atoms.[18]
-CH₂-~60SingletAliphatic carbon of the methanol substituent.

The ¹⁹F NMR spectrum is a simple yet powerful confirmation of the trifluoromethyl group.[19][20]

| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale | | :--- | :--- | :--- | | -CF₃ | -60 to -70 | Singlet | Typical chemical shift range for a CF₃ group on an aromatic ring.[20][21] |

Caption: Expected key long-range (2-3 bond) correlations in the HMBC spectrum.

Single-Crystal X-ray Diffraction: The Definitive Proof

While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of molecular structure in the solid state.[22][23][24] It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.

Expected Structural Features

The X-ray crystal structure would be expected to confirm the planar pyrimidine ring and the tetrahedral geometry around the methylene carbon and the trifluoromethyl carbon. Intermolecular hydrogen bonding involving the hydroxyl group is also likely to be observed in the crystal packing.

Conclusion: A Self-Validating Structural Assignment

The structure elucidation of this compound is a process of accumulating and cross-verifying evidence from multiple analytical techniques. The workflow presented in this guide, starting with mass spectrometry for molecular formula determination, followed by FTIR for functional group identification, and culminating in detailed multinuclear NMR for connectivity mapping, provides a robust and self-validating pathway to the correct structure. For absolute confirmation, single-crystal X-ray diffraction provides the definitive and unambiguous three-dimensional structure. By following this comprehensive approach, researchers can have the utmost confidence in the identity and purity of their synthesized compounds, which is the bedrock of reliable and reproducible scientific research.

References

Introduction: The Strategic Importance of Fluorinated Pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (6-(Trifluoromethyl)pyrimidin-4-yl)methanol: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] When this group is appended to a pyrimidine scaffold, a privileged heterocycle in numerous approved drugs, the resulting building blocks, such as this compound, become invaluable assets in the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its application in the synthesis of biologically active compounds, grounded in established scientific principles and methodologies.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research. The key data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₅F₃N₂O[2]
Molecular Weight 178.11 g/mol [2]
CAS Number 1356111-18-6[2][3]
Boiling Point (Predicted) 231.1 ± 35.0 °C[4]
Density (Predicted) 1.445 ± 0.06 g/cm³[4]
Storage Conditions Sealed in dry, 2-8°C[3]

Synthetic Protocol: A Validated Approach to this compound

The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. The following protocol is a well-established route for the synthesis of related pyrimidine derivatives and is adapted here for the target compound.

Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification & Characterization start Start: 2,4-dichloro-6- (trifluoromethyl)pyrimidine step1 Step 1: Nucleophilic Aromatic Substitution (Hydrolysis) start->step1 intermediate Intermediate: 4-chloro-6- (trifluoromethyl)pyrimidin-2-ol step1->intermediate step2 Step 2: Reduction of Carboxylic Acid (or ester derivative) intermediate->step2 product Product: (6-(Trifluoromethyl)pyrimidin- 4-yl)methanol step2->product extraction Work-up: Aqueous Extraction product->extraction chromatography Purification: Column Chromatography extraction->chromatography analysis Characterization: NMR, Mass Spec, HPLC chromatography->analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

Step-by-Step Methodology
  • Selective Hydrolysis of 2,4-dichloro-6-(trifluoromethyl)pyrimidine:

    • Rationale: The chlorine atom at the 4-position of the pyrimidine ring is more susceptible to nucleophilic substitution than the one at the 2-position. This allows for selective hydrolysis.

    • Procedure: To a solution of 2,4-dichloro-6-(trifluoromethyl)pyrimidine in a suitable solvent (e.g., dioxane/water mixture), add a mild base such as sodium bicarbonate (NaHCO₃). Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Formation of a Carboxylic Acid or Ester:

    • Rationale: The resulting 4-chloro-6-(trifluoromethyl)pyrimidin-2-ol can be converted to a carboxylic acid or an ester at the 4-position, which can then be reduced to the primary alcohol.

    • Procedure: This step can be achieved through various methods, such as a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and an alcohol to form the ester directly.

  • Reduction to the Alcohol:

    • Rationale: A selective reducing agent is required to convert the ester or carboxylic acid to the primary alcohol without affecting the pyrimidine ring or the trifluoromethyl group.

    • Procedure: Dissolve the intermediate from the previous step in an anhydrous solvent like tetrahydrofuran (THF). Cool the solution to 0 °C and add a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) portion-wise. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification:

    • Rationale: The work-up procedure is designed to quench the excess reducing agent and isolate the crude product. Column chromatography is then used to obtain the pure compound.

    • Procedure: Carefully quench the reaction with water and a basic solution (e.g., NaOH) to precipitate the aluminum salts. Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The 6-(trifluoromethyl)pyrimidine moiety is a key pharmacophore in a variety of biologically active molecules. This compound serves as a versatile starting material for the synthesis of these complex derivatives.

Role in the Development of Kinase Inhibitors

Many pyrimidine derivatives are known to be potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, the pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[5]

cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor (6-CF3-pyrimidin-4-yl)methanol Derivative (EGFR Inhibitor) Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.

The hydroxyl group of this compound provides a convenient handle for further functionalization, allowing for the introduction of various side chains to optimize binding affinity and selectivity for the target kinase.

Intermediate for Modulators of Immune Receptors

Derivatives of 6-(trifluoromethyl)pyrimidine have also been investigated as antagonists of Toll-like receptor 8 (TLR8), an important target in the modulation of the innate immune response.[6] The synthesis of these antagonists often involves the modification of the pyrimidine core, for which this compound can be a key precursor.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the methylene protons of the CH₂OH group, and the hydroxyl proton. The chemical shifts and coupling patterns will be indicative of the compound's structure.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyrimidine ring, the trifluoromethyl group (as a quartet due to C-F coupling), and the methylene carbon.[7][8]

    • ¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.[9]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[10][11] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place.[3]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its trifluoromethyl-substituted pyrimidine core offers a desirable combination of properties for the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, intended to empower researchers and drug development professionals in their pursuit of innovative medicines.

References

Introduction: The Strategic Importance of a Fluorinated Pyrimidine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (6-(Trifluoromethyl)pyrimidin-4-yl)methanol for Advanced Research

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a trifluoromethyl (CF3) group and a hydroxymethyl group.[1] This molecule serves as a critical building block for researchers in medicinal chemistry and drug discovery. Its value stems from the unique combination of the pyrimidine core, a privileged scaffold in numerous bioactive compounds, and the trifluoromethyl group. The CF3 moiety is strategically employed in drug design to enhance metabolic stability, improve binding affinity, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic properties of a parent molecule. This guide provides an in-depth overview of its chemical properties, sourcing, synthesis, and applications, designed for professionals in the pharmaceutical and life sciences sectors.

Chemical and Physical Properties

A foundational understanding of a compound's properties is essential for its effective use in synthesis and research.

PropertyValueSource
CAS Number 1356111-18-6[1]
Molecular Formula C6H5F3N2O[2]
Molecular Weight 178.11 g/mol [1]
Purity Typically ≥97%[2]
IUPAC Name [6-(trifluoromethyl)pyrimidin-4-yl]methanol[1]
Canonical SMILES OCC1=CC(C(F)(F)F)=NC=N1[1]
InChI Key InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-4(2-12)10-3-11-5/h1,3,12H,2H2[1]

Procurement and Supplier Analysis

Acquiring high-quality starting materials is a critical first step in any research endeavor. This compound is available from several specialized chemical suppliers. Pricing and availability can vary, and it is often sold in research-scale quantities.

SupplierProduct Code/CASPurityAvailable QuantitiesPrice (USD)
Aladdin CAS: 1356111-18-6N/A100mg, 250mg, 500mg, 1g, 5g$145.90 - $2,911.90
BLDpharm CAS: 1356111-18-6N/AN/AInquiry Required
Fluorochem F602777N/AN/AInquiry Required
Ambeed A358231N/AN/AInquiry Required

Note: Prices are subject to change and may not include shipping and handling. It is recommended to request a formal quote from the suppliers.

The process of acquiring such a specialized chemical for research follows a structured workflow, ensuring proper evaluation and integration into the laboratory environment.

G cluster_procurement Chemical Procurement Workflow Identify Identify Building Block (CAS 1356111-18-6) Source Source Suppliers (e.g., Aladdin, BLDpharm) Identify->Source Search by CAS Quote Request Quotations (Price, Purity, Lead Time) Source->Quote Contact Sales Select Select Optimal Supplier Quote->Select Compare Offers Purchase Place Purchase Order Select->Purchase Receive Receive & Log Shipment (Verify COA) Purchase->Receive QC Internal QC/QA (e.g., NMR, LC-MS) Receive->QC Check Integrity Use Release for Research Use QC->Use If Passed

Caption: A typical workflow for procuring a specialized chemical reagent.

Synthetic Routes and Methodologies

The following diagram outlines a potential synthetic pathway.

G cluster_synthesis Plausible Synthetic Pathway Start Ethyl 4,4,4-trifluoroacetoacetate + Formamidine Cyclization Cyclocondensation Start->Cyclization Intermediate1 6-(Trifluoromethyl)pyrimidin-4-ol Cyclization->Intermediate1 Chlorination Chlorination (e.g., POCl3) Intermediate1->Chlorination Intermediate2 4-Chloro-6-(trifluoromethyl)pyrimidine Chlorination->Intermediate2 Reduction Hydroxymethylation/ Reduction Intermediate2->Reduction Various Methods Possible Product This compound Reduction->Product

Caption: A proposed synthetic route to the target compound.

Exemplary Protocol: Synthesis via a Chloro-pyrimidine Intermediate

This protocol is a representative, conceptual methodology based on standard organic chemistry principles and procedures found in related literature.[4][5]

Step 1: Synthesis of 6-(Trifluoromethyl)pyrimidin-4-ol

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise at 0 °C.

  • Add formamidine hydrochloride (1.1 eq) and stir the mixture at reflux for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, neutralize with acetic acid, and concentrate under reduced pressure.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pyrimidinol intermediate.

Step 2: Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine

  • Treat 6-(Trifluoromethyl)pyrimidin-4-ol (1.0 eq) with phosphorus oxychloride (POCl3) (3-5 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture at reflux for 4-6 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield the chloro-pyrimidine intermediate, which can be purified by column chromatography.[5]

Step 3: Synthesis of this compound This step is hypothetical as it is not explicitly described in the search results. A common method would be a reduction of a corresponding ester or aldehyde.

  • A potential route involves the conversion of the 4-chloro group to a 4-formyl group (aldehyde) via methods like a palladium-catalyzed formylation, followed by reduction.

  • Alternatively, a Grignard reaction with paraformaldehyde or a related C1 synthon could be explored.

  • A more direct reduction of a related carboxylic acid or ester at the 4-position would be a standard final step. For example, if a 4-carboxy or 4-alkoxycarbonyl derivative were synthesized, it could be reduced with a reagent like lithium aluminum hydride (LiAlH4) to yield the target alcohol.[4]

Applications in Drug Discovery and Medicinal Chemistry

The true utility of this compound is as a versatile intermediate for creating libraries of more complex molecules for biological screening. The trifluoromethyl-pyrimidine scaffold is a key feature in compounds designed to modulate various biological targets.

  • TLR8 Antagonists: Research has been conducted on the optimization of 6-(trifluoromethyl)pyrimidine derivatives as antagonists of Toll-like receptor 8 (TLR8).[4] These compounds are investigated for their potential in treating autoimmune diseases. The synthesis of these antagonists often involves nucleophilic aromatic substitution on a chloro-pyrimidine precursor, demonstrating how this class of building block is used.[4]

  • Antifungal Agents: Novel trifluoromethyl pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their antifungal activities against various plant pathogens.[3] These studies highlight the importance of the trifluoromethyl pyrimidine core in the development of new agrochemicals.

  • General Kinase Inhibition: The pyrimidine ring is a well-known "hinge-binding" motif present in many kinase inhibitors. By using this compound, medicinal chemists can introduce the CF3 group to probe specific pockets of the ATP-binding site, potentially increasing potency and selectivity.

The logical flow from a simple building block to a potential therapeutic agent involves iterative chemical synthesis and biological evaluation.

G cluster_drug_discovery Role in Drug Discovery Funnel BuildingBlock (6-(CF3)pyrimidin-4-yl)methanol Derivatization Chemical Synthesis (e.g., Suzuki Coupling, Amide Formation) BuildingBlock->Derivatization Library Compound Library (Diverse Derivatives) Derivatization->Library Screening Biological Screening (e.g., TLR8 Assay, Antifungal Assay) Library->Screening Hit Hit Compound (Shows Activity) Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: The progression from a chemical building block to a drug candidate.

Conclusion

This compound is more than a mere chemical; it is an enabling tool for innovation in the life sciences. Its strategic combination of a privileged heterocyclic core and a powerful fluorine moiety makes it a high-value intermediate for accessing novel chemical space. Understanding its properties, reliable sourcing, and synthetic potential allows researchers to effectively leverage this compound in the rational design of next-generation therapeutics and agrochemicals.

References

Introduction: The Strategic Advantage of Trifluoromethylpyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Trifluoromethylpyrimidine Derivatives

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern drug design.[3][4] Attaching a trifluoromethyl group to the pyrimidine ring creates a class of compounds with significantly altered and often enhanced physicochemical properties.[5] These modifications can lead to improved metabolic stability, increased bioavailability, modulated lipophilicity, and refined receptor binding affinity, making trifluoromethylpyrimidine derivatives a subject of intense interest for researchers in drug and agrochemical development.[5][6]

This technical guide offers a comprehensive exploration of the core physicochemical properties of these derivatives. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices and theoretical predictions, providing field-proven insights for scientists and researchers. We will cover the synthesis and structural characterization, the experimental determination of key properties like lipophilicity and metabolic stability, and the power of in silico quantum chemical methods to predict and rationalize molecular behavior.

The Trifluoromethyl Group: A Physicochemical Powerhouse

The unique properties of the trifluoromethyl group stem from the high electronegativity of fluorine atoms and the exceptional strength of the carbon-fluorine bond.[3] When appended to a pyrimidine scaffold, the CF₃ group exerts profound and predictable influence over the molecule's behavior.

  • Metabolic Stability: The C-F bond's high dissociation energy (around 485 kJ/mol compared to ~414 kJ/mol for a C-H bond) makes the trifluoromethyl group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[3][7] Strategically placing a CF₃ group at a known site of metabolic attack can effectively block that pathway, a technique often referred to as "metabolic switching."[7] This leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[7][8]

  • Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, which can enhance a molecule's ability to permeate biological membranes.[3][9] This property, typically quantified by the octanol-water partition coefficient (LogP), is critical for absorption and distribution. However, the influence on lipophilicity can be complex and position-dependent.[10]

  • Electronic Effects & Basicity (pKa): As a potent electron-withdrawing group, the CF₃ moiety lowers the electron density of the pyrimidine ring.[4][7] This has a critical impact on the basicity of the ring's nitrogen atoms, significantly lowering their pKa.[11] This modulation of pKa affects aqueous solubility at different physiological pH values and can alter the nature of hydrogen bonding interactions with biological targets.[12][13]

Synthesis and Structural Characterization

The creation and verification of trifluoromethylpyrimidine derivatives is a multi-step process requiring precise chemical synthesis and rigorous analytical confirmation.

General Synthetic Strategy

A common and effective route to these derivatives begins with commercially available trifluoromethyl-containing building blocks, such as ethyl trifluoroacetoacetate.[1][5] The synthesis proceeds through a series of key transformations, including cyclocondensation to form the pyrimidine ring, followed by functionalization via chlorination and nucleophilic substitution reactions to introduce desired moieties.[5][14]

G cluster_0 Core Synthesis cluster_1 Functionalization A Ethyl Trifluoroacetoacetate + Urea B 2-Hydroxy-4- (trifluoromethyl)pyrimidine A->B Cyclocondensation (e.g., Acetic Acid, Reflux) C 2-Chloro-4- (trifluoromethyl)pyrimidine B->C Chlorination (e.g., POCl₃, Reflux) E Substituted Intermediate C->E Nucleophilic Substitution D Nucleophile (e.g., Aminophenol) D->E G Final Amide Derivatives E->G Amide Coupling (e.g., EDCI, DMAP) F Carboxylic Acid + Coupling Agents F->G

Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.

Detailed Experimental Protocol: Synthesis of an Amide Derivative

This protocol is adapted from established methodologies for synthesizing novel trifluoromethyl pyrimidine derivatives bearing an amide moiety.[1][5][14]

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

  • Combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine

  • Carefully add the dried 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) to phosphorus oxychloride (POCl₃) (5.0 eq).

  • Heat the mixture to reflux for 4 hours.

  • After cooling, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude chlorinated intermediate, which can be purified by column chromatography.

Step 3: Synthesis of the Amine Intermediate

  • Dissolve the chlorinated intermediate (1.0 eq), an appropriate aminophenol (1.0 eq), and cesium carbonate (Cs₂CO₃) (1.5 eq) in acetone.

  • Stir the reaction at room temperature for 7-8 hours.[14]

  • Remove the solvent in vacuo and purify the residue by column chromatography to isolate the amine intermediate.

Step 4: Amide Coupling to Yield Final Product

  • To a solution of an appropriate carboxylic acid (1.2 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).[5]

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the amine intermediate from Step 3 (1.0 eq) to the reaction mixture.

  • Continue stirring for 10-16 hours at room temperature.

  • Dilute the reaction with DCM, wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the final product by column chromatography.

Spectroscopic and Structural Characterization

The definitive structure of synthesized derivatives must be confirmed using a combination of modern analytical techniques.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the proton and carbon skeleton of the molecule, confirming the successful incorporation of all fragments.[1]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the compound, which is used to confirm its elemental composition and molecular formula.[1][14]

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure, revealing precise bond lengths, angles, and intermolecular interactions.[5][15]

Core Physicochemical Properties: Experimental Determination

Optimizing a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is paramount, and this begins with the accurate measurement of its core physicochemical properties.[2]

Lipophilicity (LogP) and Acidity/Basicity (pKa)

Lipophilicity and ionization state are critical determinants of how a drug behaves in the body.[16][17] LogP (for neutral species) and LogD (which accounts for ionization at a specific pH) govern membrane permeability, while pKa dictates the charge state in various biological compartments.[11][18]

Table 1: Calculated Physicochemical Properties of Representative Thiazolo[4,5-d]pyrimidine Derivatives

Compound ID Molecular Weight ( g/mol ) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors
2b 329.33 2.55 1 5
3b 347.78 3.84 0 4
4b 356.39 3.27 2 5
4c 435.45 4.51 1 6

Data synthesized from Molinspiration calculations reported for novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[15]

Experimental Protocol: LogP Determination by Shake-Flask Method This protocol is a standard method for determining the octanol-water partition coefficient.[16]

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare 1-octanol saturated with buffer (e.g., PBS pH 7.4) and buffer saturated with 1-octanol.

  • Partitioning: Add a small aliquot of the stock solution to a vessel containing a known ratio of the mutually saturated 1-octanol and buffer phases.

  • Equilibration: Shake the vessel vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Metabolic Stability

Assessing a compound's stability in the presence of metabolic enzymes is a critical step in early drug discovery.[7] The in vitro liver microsomal stability assay is a widely used method for this purpose.[19]

Table 2: Comparative Metabolic Stability of a Drug With and Without a Trifluoromethyl Group

Parameter Metabolically Labile Compound (e.g., with -CH₃) Stabilized Compound (with -CF₃) Rationale
Primary Metabolic Pathway Oxidation of the methyl group Blocked at the CF₃ position The C-F bond is resistant to enzymatic cleavage by CYPs.[7]
Number of Metabolites Generally higher Significantly reduced Blocking a primary metabolic site limits the formation of downstream metabolites.[7]
Half-life (t₁/₂) in vitro Shorter Longer A reduced rate of metabolism leads to slower clearance of the parent drug.[7]

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[7] |

Experimental Protocol: In Vitro Liver Microsomal Stability Assay This protocol outlines a typical procedure to assess metabolic stability.[7]

  • Reagent Preparation:

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice. Prepare a microsomal solution in phosphate buffer (e.g., 0.1 M, pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.

    • Prepare a working solution of the test compound (e.g., 1 µM final concentration) in buffer.

    • Prepare an NADPH regenerating system solution (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

    • Prepare an ice-cold "stopping solution" (e.g., acetonitrile with an internal standard) to terminate the reaction.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k). The in vitro half-life is calculated as t₁/₂ = 0.693 / k.

G cluster_core Core Physicochemical Properties cluster_admet ADMET Profile cluster_outcome Therapeutic Outcome Lipophilicity Lipophilicity (LogP/LogD) Absorption Absorption Lipophilicity->Absorption influences Distribution Distribution Lipophilicity->Distribution influences Solubility Aqueous Solubility Solubility->Absorption critical for pKa Basicity (pKa) pKa->Solubility governs pKa->Absorption affects Stability Metabolic Stability Metabolism Metabolism Stability->Metabolism determines Efficacy Efficacy Absorption->Efficacy Distribution->Efficacy Metabolism->Efficacy affects duration Safety Safety Metabolism->Safety Excretion Excretion Excretion->Safety

References

The Biological Activity of 6-(Trifluoromethyl)pyrimidine Compounds: From Synthesis to Therapeutic and Agrochemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of nucleic acids and a multitude of therapeutic agents.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group, known for enhancing metabolic stability and receptor binding affinity, has led to the emergence of the 6-(trifluoromethyl)pyrimidine scaffold as a highly privileged motif in modern drug and agrochemical discovery.[3][4] These compounds exhibit a remarkable breadth of biological activities, including potent anticancer, antifungal, herbicidal, and immunomodulatory properties. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of 6-(trifluoromethyl)pyrimidine derivatives. We will dissect the causality behind experimental designs, provide detailed, field-proven protocols, and present quantitative data to offer a comprehensive resource for advancing research in this promising area of chemical biology.

Chapter 1: The 6-(Trifluoromethyl)pyrimidine Scaffold: A Privileged Motif in Bioactive Compound Design

The Pyrimidine Core: A Cornerstone in Biology and Medicine

The pyrimidine ring is a six-membered heterocycle with two nitrogen atoms that is fundamental to all life.[5] As a key component of the nucleobases cytosine, thymine, and uracil, it is intrinsically recognized by biological systems, making it an ideal scaffold for designing molecules that can interact with a wide array of physiological targets.[1][6] Its versatile structure has been successfully exploited to create a vast library of drugs with activities spanning from anticancer and antimicrobial to anti-inflammatory and antiviral.[5][7]

The Trifluoromethyl Group: A Bioisostere for Potency and Stability

The trifluoromethyl (CF₃) group is a powerful tool in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's properties.[3] Introducing a CF₃ group often leads to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, increased membrane permeability for better bioavailability, and improved binding affinity with target proteins through favorable hydrophobic and electrostatic interactions.[4][8] These characteristics make the CF₃ group a highly desirable feature in the design of potent and durable bioactive compounds.

Synergy: The Power of the 6-(Trifluoromethyl)pyrimidine Combination

The combination of the pyrimidine core at the 6-position with a trifluoromethyl group creates a synergistic effect, yielding a scaffold with enhanced biological potential. The CF₃ group's electron-withdrawing properties can modulate the reactivity and binding interactions of the pyrimidine ring, leading to greater potency and target specificity.[3] This strategic combination has proven fruitful in the development of novel kinase inhibitors, fungicides, and herbicides, positioning 6-(trifluoromethyl)pyrimidine as a key building block in the creation of next-generation chemical agents.[3][9]

Chapter 2: Synthesis Strategies for 6-(Trifluoromethyl)pyrimidine Derivatives

The synthesis of 6-(trifluoromethyl)pyrimidine derivatives is accessible through several well-established chemical pathways. A common and effective approach involves a multi-step reaction sequence starting from ethyl trifluoroacetoacetate.[10][11] This method allows for the construction of the core pyrimidine ring followed by functionalization to introduce diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR).

Generalized Synthetic Workflow

The diagram below illustrates a common four-step reaction pathway for synthesizing 6-(trifluoromethyl)pyrimidine derivatives bearing an amide moiety, a class of compounds that has shown significant antifungal and anticancer activity.[10][11]

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Reagents A Ethyl Trifluoroacetoacetate B Intermediate 2 (Pyrimidine Ring Formation) A->B Ring Closure C Intermediate 3 (Chlorination) B->C Chlorination D Intermediate 4 (Substitution with Aminophenol) C->D Substitution E Target Compounds 5a-5w (Amide Coupling) D->E EDCI/DMAP Coupling R1 Urea / Thiourea R1->A R2 POCl3 R2->B R3 Aminophenol Cs2CO3 R3->C R4 Aromatic Acid EDCI, DMAP R4->D

Caption: Generalized workflow for the synthesis of 6-(trifluoromethyl)pyrimidine amide derivatives.[10][11]

Experimental Protocol: General Procedure for Synthesis of a 6-(Trifluoromethyl)pyrimidine Amide Derivative

This protocol is a representative example based on methodologies reported for synthesizing novel antifungal agents.[10][11] The causality behind this multi-step process is to first build the core heterocyclic scaffold and then use robust coupling chemistry to append diverse functionalities for SAR studies. The use of EDCI/DMAP is a standard, high-yield method for amide bond formation under mild conditions.

Step 1: Pyrimidine Ring Formation & Chlorination

  • Intermediates 2 (the pyrimidine ring) and 3 (the chlorinated pyrimidine) are prepared from ethyl trifluoroacetoacetate according to established methods.[11] This typically involves condensation with urea or a similar reagent, followed by chlorination using an agent like phosphorus oxychloride (POCl₃).

Step 2: Synthesis of Key Intermediate 4 (Ether Linkage)

  • To a 100 mL three-necked flask under an inert atmosphere, add intermediate 3 (20 mmol), cesium carbonate (Cs₂CO₃, 30 mmol), potassium iodide (KI, 0.2 mmol), and acetone (50 mL).

  • Stir the mixture in an ice bath.

  • Slowly add a solution of 3-aminophenol (20 mmol) in acetone (10 mL) dropwise.

  • Allow the reaction to warm to room temperature (25°C) and stir for 7-8 hours, monitoring progress by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain intermediate 4.[11]

Step 3: Synthesis of Target Compound 5 (Amide Coupling)

  • In a 50 mL three-necked flask, dissolve the key intermediate 4 (0.02 mol), a selected aromatic acid (0.024 mol), and 4-dimethylaminopyridine (DMAP, 0.0004 mol) in dichloromethane (20 mL).

  • Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 0.03 mol) to the mixture.

  • Stir the reaction at room temperature (25°C) for 8-10 hours.

  • Evaporate the solvent under vacuum.

  • Purify the resulting residue by column chromatography (e.g., ethyl acetate/petroleum ether) to yield the final target compound.[10][11]

Chapter 3: Anticancer Activities

Derivatives of 6-(trifluoromethyl)pyrimidine have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action.[6][12]

Mechanism of Action: Targeting Key Oncogenic Pathways

3.1.1 Protein Kinase Inhibition Protein kinases are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[13] Dysregulation of kinases like the Epidermal Growth Factor Receptor (EGFR) is a key driver in several cancers.[9] Certain 6-(trifluoromethyl)pyrimidine derivatives have been specifically designed as potent EGFR inhibitors.[12] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling, which ultimately leads to cell cycle arrest and apoptosis.[9][12] Other studies have identified dual inhibitors targeting kinases like FLT3 and CHK1, which are crucial in malignancies such as Acute Myeloid Leukemia (AML).[14]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor 6-(Trifluoromethyl)pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and its inhibition by a 6-(trifluoromethyl)pyrimidine compound.

Quantitative Data Summary: In Vitro Anticancer Activity

The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit cell growth by 50%.

Compound ClassCancer Cell LineTarget/AssayIC₅₀ (µM)Reference
Pyrimidine DerivativeH1975 (Lung Cancer)Proliferation (MTT)2.27[12]
Pyrimidine DerivativePC-3 (Prostate Cancer)Proliferation (MTT)12.01[12]
Pyrimidine DerivativeMGC-803 (Gastric Cancer)Proliferation (MTT)18.23[12]
Pyrimidine DerivativeMCF-7 (Breast Cancer)Proliferation (MTT)>50[12]
5-Trifluoromethyl-2-aminopyrimidineMV4-11 (AML)Proliferation<0.003[14]
Thiazolo[4,5-d]pyrimidineA375 (Melanoma)Proliferation1.13[8]

Note: Direct comparison should be made with caution as experimental conditions can vary between studies.

Experimental Workflow & Protocols

A standard workflow for screening potential anticancer compounds involves a primary cytotoxicity assay, followed by more detailed mechanistic studies for lead compounds.

G A Compound Library (6-CF3-Pyrimidines) B Primary Screen: MTT/Cell Viability Assay (Multiple Cancer Cell Lines) A->B C Identify 'Hit' Compounds (IC50 < Threshold) B->C D Secondary Assays (On 'Hits') C->D D1 Cell Cycle Analysis (Flow Cytometry) D2 Apoptosis Assay (e.g., Annexin V) D3 Kinase Inhibition Assay D4 Western Blot (Pathway Proteins) E Lead Compound Identification D1->E D2->E D3->E D4->E

Caption: A typical workflow for the in vitro screening of novel anticancer compounds.

3.3.1 Protocol: MTT Assay for Cell Proliferation This colorimetric assay is a widely used method to assess cell viability.[1] It is self-validating as it relies on the metabolic activity of living cells; only viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the MTT reagent to purple formazan.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-(trifluoromethyl)pyrimidine test compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Chapter 4: Antifungal and Agrochemical Applications

The 6-(trifluoromethyl)pyrimidine scaffold is also a cornerstone in the development of modern agrochemicals, demonstrating potent activity against plant fungal diseases and as herbicides.[3]

Antifungal Properties

Numerous derivatives have been synthesized that exhibit broad-spectrum antifungal activity against economically important phytopathogenic fungi.[10][15] Amide-containing derivatives, in particular, have shown excellent efficacy.[16][17]

4.1.1 Quantitative Data Summary: In Vitro Antifungal Activity The effectiveness of antifungal compounds can be expressed as a percentage of inhibition at a fixed concentration or as an EC₅₀ value (the concentration that inhibits fungal growth by 50%).

Compound StructureFungal SpeciesInhibition (%) @ 50 µg/mLEC₅₀ (µg/mL)Reference
Amide Derivative 5lBotrytis cinerea100%-[10]
Amide Derivative 5jBotrytis cinerea96.8%-[10]
Amide Derivative 5oPhomopsis sp.100%10.5[16][17]
Tebuconazole (Control)Botrytis cinerea96.5%-[10]
Pyrimethanil (Control)Phomopsis sp.85.1%32.1[16][17]

4.1.2 Protocol: Mycelial Growth Inhibition Assay (Poison Plate Technique) This protocol is a standard method for evaluating the efficacy of fungicides.[5][15] Its integrity is based on a direct comparison of fungal growth on a standard medium versus a medium impregnated with the test compound.

  • Compound Preparation: Dissolve the test compound in a minimal amount of a solvent like DMF or DMSO.

  • Media Preparation: Add the dissolved compound to molten Potato Dextrose Agar (PDA) to achieve the desired final concentration (e.g., 50 µg/mL). Pour the mixture into sterile Petri dishes. Prepare control plates containing only the solvent.

  • Inoculation: Place a 5 mm diameter mycelial disc, taken from the edge of an actively growing fungal colony, in the center of each test and control plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days until the mycelium on the control plate has reached the edge of the dish.

  • Measurement: Measure the diameter of the fungal colony on both the control and treated plates.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter on the control plate and T is the colony diameter on the treated plate.

Herbicidal Activities

Trifluoromethyl pyrimidines serve as the basis for advanced herbicides.[3] Their mechanism often involves the inhibition of essential plant-specific metabolic pathways. For example, some pyrido[2,3-d]pyrimidine derivatives act by inhibiting protoporphyrinogen oxidase (PPO), while other pyrimidine-based compounds inhibit dihydroorotate dehydrogenase (DHODH), disrupting pyrimidine biosynthesis.[18][19] This high specificity towards plant enzymes contributes to effective weed control, sometimes without harming the main crop.[3]

Chapter 5: Immunomodulatory Effects

Beyond oncology and agriculture, 6-(trifluoromethyl)pyrimidine derivatives have been identified as potent modulators of the innate immune system.

Mechanism of Action: Antagonism of Toll-Like Receptor 8 (TLR8)

Toll-like receptors (TLRs) are essential for recognizing pathogen-associated molecular patterns and triggering immune responses.[20][21] However, the overactivation of TLR8 by endogenous nucleic acids is linked to the development of autoimmune diseases.[21] A series of 6-(trifluoromethyl)pyrimidin-2-amines have been optimized as selective TLR8 antagonists.[20][22] These compounds block the receptor, preventing the downstream signaling cascade that leads to inflammatory responses.

G cluster_0 Endosome cluster_1 Cytoplasm to Nucleus TLR8 TLR8 MyD88 MyD88 TLR8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Ligand ssRNA (Ligand) Ligand->TLR8 Antagonist 6-(Trifluoromethyl)pyrimidine Antagonist Antagonist->TLR8 Blocks Ligand Binding

References

The Trifluoromethylpyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group standing out for its profound impact on a drug candidate's pharmacological profile. When appended to a pyrimidine core, a ubiquitous heterocycle in biologically active molecules, the resulting trifluoromethylpyrimidine scaffold offers a powerful platform for the development of novel therapeutics. This guide provides a comprehensive technical overview of trifluoromethylpyrimidine scaffolds, delving into the fundamental physicochemical properties imparted by the CF₃ group, common synthetic strategies for accessing these valuable building blocks, and their diverse applications in drug discovery, with a focus on kinase inhibition, oncology, and anti-inflammatory agents. Detailed experimental protocols and illustrative diagrams are provided to offer actionable insights for researchers in the field.

The Power of Fluorine: Why the Trifluoromethyl Group is a Game-Changer in Drug Design

The introduction of a trifluoromethyl group into a drug candidate is a deliberate and strategic decision driven by its unique electronic and steric properties.[1][2] The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, significantly influencing the molecule's physicochemical characteristics.[1][2] This strategic modification can lead to a cascade of beneficial effects:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation by enzymes like cytochrome P450s.[1] This increased stability often translates to a longer drug half-life, allowing for less frequent dosing.[1]

  • Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution within the body.[1][3] This property is crucial for reaching intracellular targets.

  • Modulation of pKa: The strong inductive effect of the trifluoromethyl group can lower the pKa of nearby basic functional groups, such as amines. This can be strategically employed to optimize a drug's ionization state at physiological pH, impacting its solubility, permeability, and target engagement.

  • Improved Target Binding: The unique electronic nature of the CF₃ group can lead to stronger and more specific interactions with biological targets.[4] It can participate in favorable dipole-dipole, hydrogen bonding, and even halogen bonding interactions within a protein's binding pocket.[4][5]

  • Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as the ethyl, isopropyl, and nitro groups.[6][7] This allows medicinal chemists to fine-tune the steric and electronic properties of a lead compound to optimize its activity and pharmacokinetic profile.[6]

Physicochemical Properties of Trifluoromethylpyrimidine Scaffolds

The combination of the trifluoromethyl group and the pyrimidine ring creates a scaffold with a unique set of properties that are highly advantageous for drug discovery.

PropertyImpact of Trifluoromethyl GroupConsequence for Drug Discovery
Lipophilicity (logP) Increases lipophilicity (Hansch π value of +0.88).[3]Enhanced membrane permeability and bioavailability.[4][5]
Metabolic Stability High bond dissociation energy of the C-F bond (485.3 kJ/mol).[3][4]Increased resistance to enzymatic degradation, leading to longer half-life.[1]
Acidity/Basicity (pKa) Strong electron-withdrawing effect lowers the pKa of the pyrimidine ring.Modulates ionization at physiological pH, impacting solubility and target binding.[8]
Molecular Conformation The bulky nature of the CF₃ group can influence the preferred conformation of the molecule.Can lock the molecule into a bioactive conformation, improving potency and selectivity.
Target Interactions Can participate in hydrogen bonds, halogen bonds, and dipole-dipole interactions.[4][9]Enhanced binding affinity and selectivity for the biological target.[1][4]

Synthetic Strategies for Trifluoromethylpyrimidine Scaffolds

The synthesis of trifluoromethylpyrimidine derivatives typically involves the construction of the pyrimidine ring from acyclic precursors containing a trifluoromethyl group. A common and versatile approach is the cyclocondensation reaction.

General Synthetic Workflow: Cyclocondensation

A prevalent strategy involves the reaction of a trifluoromethyl-containing β-dicarbonyl compound, such as ethyl 4,4,4-trifluoroacetoacetate, with an amidine or guanidine derivative. This approach allows for the introduction of diverse substituents at various positions of the pyrimidine ring.

G A Ethyl Trifluoroacetoacetate (CF₃-containing building block) C Cyclocondensation Reaction A->C B Amidine or Guanidine Derivative B->C D Trifluoromethylpyrimidinone Intermediate C->D Ring Closure E Chlorination (e.g., with POCl₃) D->E F 2,4-Dichloro-5-trifluoromethylpyrimidine E->F G Sequential Nucleophilic Substitution F->G H Diverse Functionalized Trifluoromethylpyrimidine Derivatives G->H Introduction of various moieties

Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.

Detailed Experimental Protocol: Synthesis of 2,4-Disubstituted-5-Trifluoromethylpyrimidines

This protocol outlines a common multi-step synthesis to access a variety of 2,4-disubstituted-5-trifluoromethylpyrimidine derivatives, which are valuable intermediates for further elaboration.[10][11][12]

Step 1: Synthesis of 2,4-dihydroxy-5-trifluoromethylpyrimidine (Trifluorothymine)

  • To a solution of sodium ethoxide in ethanol, add ethyl 4,4,4-trifluoroacetoacetate and urea.

  • Reflux the mixture for 12-24 hours.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter, wash with water, and dry to obtain 2,4-dihydroxy-5-trifluoromethylpyrimidine.

Step 2: Synthesis of 2,4-dichloro-5-trifluoromethylpyrimidine

  • Suspend 2,4-dihydroxy-5-trifluoromethylpyrimidine in phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

  • Reflux the mixture for 4-8 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-5-trifluoromethylpyrimidine.

Step 3: Sequential Nucleophilic Aromatic Substitution

  • Dissolve 2,4-dichloro-5-trifluoromethylpyrimidine in a suitable solvent (e.g., THF, DMF).

  • Add the first nucleophile (e.g., an amine) and a base (e.g., diisopropylethylamine) at a controlled temperature (e.g., 0 °C to room temperature). The C4 position is generally more reactive.

  • Stir the reaction until the mono-substituted product is formed.

  • Add the second nucleophile to substitute the remaining chlorine atom, often requiring higher temperatures.

  • Work up the reaction by quenching with water and extracting the product.

  • Purify the final product by column chromatography.

Applications in Drug Discovery

The unique properties of the trifluoromethylpyrimidine scaffold have led to its widespread use in the development of various therapeutic agents.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The trifluoromethylpyrimidine core is a prominent feature in many kinase inhibitors.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a key target in cancer therapy. Several 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[13][14] For example, compounds with a 3-aminothiophene-2-carboxylic acid methylamide moiety at the 4-position of the pyrimidine ring have shown excellent antitumor activities against various cancer cell lines.[13] One such compound, 9u , exhibited an IC₅₀ value of 0.091 μM against EGFR kinase and induced apoptosis in A549 lung cancer cells.[13][14]

  • Proline-rich Tyrosine Kinase 2 (PYK2) Inhibitors: PYK2 is a target for the potential treatment of osteoporosis. A series of sulfoximine-substituted trifluoromethylpyrimidines have been developed as PYK2 inhibitors with reduced hERG activity, a critical factor for cardiovascular safety.[15]

  • Dual FLT3 and CHK1 Inhibitors: Fms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1) are targets in acute myeloid leukemia (AML). A potent dual inhibitor based on a 5-trifluoromethyl-2-aminopyrimidine scaffold has been discovered, showing excellent kinase potency and antiproliferative activity against AML cells.[16]

G cluster_0 Trifluoromethylpyrimidine Scaffold cluster_1 Kinase Inhibition Scaffold Core Structure EGFR EGFR Inhibitors (e.g., Compound 9u) Scaffold->EGFR Targets PYK2 PYK2 Inhibitors Scaffold->PYK2 Targets FLT3_CHK1 Dual FLT3/CHK1 Inhibitors Scaffold->FLT3_CHK1 Targets Cancer Cancer Therapy EGFR->Cancer Osteoporosis Osteoporosis Treatment PYK2->Osteoporosis AML AML Treatment FLT3_CHK1->AML

Caption: Trifluoromethylpyrimidine scaffolds in kinase inhibition.

Anticancer Agents

Beyond kinase inhibition, trifluoromethylpyrimidine derivatives have demonstrated broad anticancer activity through various mechanisms.

  • Induction of Apoptosis and Cell Cycle Arrest: Certain trifluoromethyl-substituted pyrimidine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[17] For instance, compound 17v displayed potent anti-proliferative activity against H1975 lung cancer cells by upregulating pro-apoptotic proteins like Bax and p53, and downregulating the anti-apoptotic protein Bcl-2.[17]

  • Cytotoxicity against Various Tumor Cell Lines: Novel series of 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated for their antitumor activities against a panel of human cancer cell lines, including A549 (lung), MCF-7 (breast), and PC-3 (prostate), showing promising results.[13][18]

Anti-inflammatory Agents

The trifluoromethylpyrimidine scaffold has also been explored for the development of anti-inflammatory drugs.

  • COX-2 Inhibition: A series of 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles, synthesized from a pyrimidine-containing precursor, have been identified as potential COX-2 inhibitors.[19] These compounds exhibited significant anti-inflammatory activity in the carrageenan-induced rat paw edema assay.[19]

Other Therapeutic Areas

The versatility of the trifluoromethylpyrimidine scaffold extends to other therapeutic areas, including:

  • Antifungal and Insecticidal Agents: Derivatives bearing an amide moiety have shown good in vitro antifungal activities against various plant pathogenic fungi and moderate insecticidal activities.[10][11][18]

  • Antiviral Agents: Some trifluoromethyl pyrimidine derivatives have demonstrated promising antiviral activity, for example, against the tobacco mosaic virus (TMV).[20][21]

  • Antitubercular Agents: Novel trifluoromethyl pyrimidinone compounds have shown activity against Mycobacterium tuberculosis.[22]

Future Perspectives

The trifluoromethylpyrimidine scaffold continues to be a highly attractive and privileged motif in drug discovery. Future research in this area is likely to focus on:

  • Development of Novel Synthetic Methodologies: The discovery of more efficient, cost-effective, and environmentally friendly methods for the synthesis of trifluoromethylpyrimidine derivatives will accelerate the exploration of this chemical space.

  • Expansion into New Therapeutic Areas: While oncology and inflammation are well-explored, the application of these scaffolds in other areas like neurodegenerative diseases and metabolic disorders warrants further investigation.

  • Structure-Based Drug Design: The use of computational tools and structural biology will enable the rational design of more potent and selective inhibitors targeting specific protein-ligand interactions.

  • Exploration of Bioisosteric Replacements: Further investigation into the bioisosteric replacement of the trifluoromethyl group with other fluorine-containing moieties could lead to the discovery of compounds with improved drug-like properties.

Conclusion

The trifluoromethylpyrimidine scaffold represents a powerful and versatile platform in modern drug discovery. The unique combination of the electron-withdrawing trifluoromethyl group and the biologically relevant pyrimidine ring imparts a favorable set of physicochemical and pharmacological properties. This has led to the successful development of numerous compounds with diverse therapeutic applications, particularly as kinase inhibitors and anticancer agents. The continued exploration of the synthesis and biological activities of novel trifluoromethylpyrimidine derivatives holds great promise for the discovery of the next generation of innovative medicines.

References

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (6-(Trifluoromethyl)pyrimidin-4-yl)methanol: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group into this heterocyclic system can significantly enhance a molecule's pharmacological profile. The CF3 group's high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] This guide focuses on this compound, a key building block that combines the benefits of the trifluoromethylated pyrimidine core with a versatile hydroxymethyl functional group. While direct literature on this specific molecule is not abundant, its synthesis and chemical utility can be extrapolated from the well-established chemistry of its precursors. This document will provide a comprehensive overview of its probable synthesis, expected reactivity, and potential applications as a pivotal intermediate in the development of novel therapeutics.

Synthesis of this compound

The synthesis of this compound can be logically approached from readily available starting materials. A plausible and efficient synthetic strategy involves the preparation of a key intermediate, 4-chloro-6-(trifluoromethyl)pyrimidine, followed by functional group manipulation to introduce the hydroxymethyl group.

Key Intermediates

A crucial precursor for the synthesis is 4-hydroxy-6-(trifluoromethyl)pyrimidine, which is commercially available.[5] This intermediate can be converted to the more reactive 4-chloro-6-(trifluoromethyl)pyrimidine.

IntermediateCAS NumberMolecular FormulaMolecular WeightKey Properties
4-Hydroxy-6-(trifluoromethyl)pyrimidine1546-78-7C5H3F3N2O164.09 g/mol Solid.[5]
4-Chloro-6-(trifluoromethyl)pyrimidine37552-81-1C5H2ClF3N2182.53 g/mol Colorless to pale yellow liquid.[6]
Synthetic Pathway

The most logical synthetic route to this compound involves two main steps:

  • Chlorination of 4-Hydroxy-6-(trifluoromethyl)pyrimidine: The hydroxyl group at the 4-position of the pyrimidine ring can be converted to a chlorine atom using standard chlorinating agents like phosphorus oxychloride (POCl3). This transformation is a common strategy to activate the position for subsequent nucleophilic substitution reactions.

  • Introduction of the Hydroxymethyl Group: While direct nucleophilic substitution with a hydroxymethyl anion equivalent is challenging, a more feasible approach involves the reduction of a corresponding carboxylic acid or ester. However, literature on the direct synthesis of 6-(trifluoromethyl)pyrimidine-4-carboxylic acid is scarce. A more practical, albeit indirect, route would be a substitution reaction followed by functional group transformation. Given the available information, a hypothetical but chemically sound protocol is presented below. A more direct, one-pot conversion from the chloro-pyrimidine is less likely to be high-yielding. A more robust method would involve the formation of an ester followed by reduction.

Synthetic Pathway Start 4-Hydroxy-6-(trifluoromethyl)pyrimidine Intermediate1 4-Chloro-6-(trifluoromethyl)pyrimidine Start->Intermediate1 POCl3, Quinoline Intermediate2 Sodium (6-(trifluoromethyl)pyrimidin-4-yl)formate Intermediate1->Intermediate2 1. Mg, THF 2. CO2 3. H2O Product This compound Intermediate2->Product LiAlH4, THF Reactivity cluster_hydroxymethyl Hydroxymethyl Group Reactions cluster_pyrimidine Pyrimidine Ring Reactions Core This compound Oxidation Oxidation Core->Oxidation [O] Esterification Esterification Core->Esterification RCOCl or (RCO)2O Etherification Etherification Core->Etherification NaH, R-X Halogenation Halogenation Core->Halogenation SOCl2 or PBr3 SNAr Nucleophilic Aromatic Substitution (at other positions) Core->SNAr Metalation Ring Metalation Core->Metalation

References

The Emergence of a Key Fluorinated Building Block: A Technical Guide to (6-(Trifluoromethyl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable physicochemical properties such as increased metabolic stability and enhanced binding affinity.[1] Within this landscape, the trifluoromethyl group (-CF3) has proven to be of particular significance. This technical guide provides an in-depth exploration of a pivotal heterocyclic building block, (6-(Trifluoromethyl)pyrimidin-4-yl)methanol. We will dissect its discovery and historical synthetic evolution, detail its physicochemical characteristics, and elucidate its critical role as a synthetic intermediate in the development of targeted therapeutics. This document is intended to be a comprehensive resource, blending established synthetic protocols with insights into the practical applications of this versatile compound.

Introduction: The Strategic Importance of Trifluoromethylated Pyrimidines

The pyrimidine ring is a ubiquitous scaffold in a vast array of biologically active molecules, including several commercially successful pharmaceuticals.[2] The strategic incorporation of a trifluoromethyl group onto this heterocycle can profoundly influence a molecule's properties. The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functionalities, impact ring electronics, and increase lipophilicity, all of which can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This compound has emerged as a valuable intermediate, providing a handle for further molecular elaboration. Its primary alcohol functionality allows for a wide range of subsequent chemical transformations, making it a versatile starting point for the synthesis of more complex molecules.

The Genesis of a Building Block: Discovery and Synthetic Evolution

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis can be logically deduced from established and well-documented methodologies for the preparation of trifluoromethylated pyrimidines. The most probable and widely accepted synthetic pathway commences with the readily available starting material, ethyl 4,4,4-trifluoroacetoacetate.

The overall synthetic strategy involves the construction of the core pyrimidine ring, followed by functional group manipulation to introduce the hydroxymethyl moiety at the 4-position.

Synthetic_Pathway A Ethyl 4,4,4-trifluoroacetoacetate B 4-Hydroxy-6-(trifluoromethyl)pyrimidine A->B Formamide, NaOMe/MeOH C 4-Chloro-6-(trifluoromethyl)pyrimidine B->C POCl3 D 6-(Trifluoromethyl)pyrimidine-4-carbonitrile C->D KCN E Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate D->E H2SO4, MeOH F This compound E->F LiAlH4 or NaBH4

Caption: Probable synthetic pathway to this compound.

Step 1: Cyclocondensation to Form the Pyrimidine Core

The foundational step is the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with a source of the N-C-N unit. Formamide is a common and cost-effective reagent for this transformation, leading to the formation of 4-hydroxy-6-(trifluoromethyl)pyrimidine.[3]

Experimental Protocol: Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine

  • To a solution of sodium methoxide in methanol, add ethyl 4,4,4-trifluoroacetoacetate and formamide.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and adjust the pH to acidic (pH ~6) with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-hydroxy-6-(trifluoromethyl)pyrimidine.

Step 2: Chlorination of the Hydroxypyrimidine

The hydroxyl group at the 4-position is a poor leaving group for nucleophilic aromatic substitution. Therefore, it is typically converted to a more reactive chloro group using a chlorinating agent such as phosphorus oxychloride (POCl3).

Experimental Protocol: Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine

  • Carefully add 4-hydroxy-6-(trifluoromethyl)pyrimidine to an excess of phosphorus oxychloride.

  • Heat the mixture at reflux for several hours.

  • After cooling, the excess POCl3 is carefully quenched by pouring the reaction mixture onto crushed ice.

  • The aqueous mixture is then neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give 4-chloro-6-(trifluoromethyl)pyrimidine.

Step 3 & 4: Introduction and Hydrolysis of a Cyano Group

A common strategy to introduce a carboxylic acid functionality at the 4-position is through a cyano intermediate. The chloro group can be displaced by a cyanide source, followed by hydrolysis of the resulting nitrile.

Experimental Protocol: Synthesis of Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate

  • Cyanation: React 4-chloro-6-(trifluoromethyl)pyrimidine with potassium cyanide (KCN) in a suitable solvent like DMSO at an elevated temperature.

  • Hydrolysis and Esterification: The resulting 6-(trifluoromethyl)pyrimidine-4-carbonitrile is then subjected to acidic methanolysis. This is typically achieved by heating the nitrile in a mixture of concentrated sulfuric acid and methanol. This process hydrolyzes the nitrile to a carboxylic acid, which is then esterified in situ to the methyl ester.

  • The reaction mixture is worked up by neutralization and extraction to isolate the crude methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate, which can be purified by column chromatography.

Step 5: Reduction to the Final Product

The final step is the reduction of the methyl ester to the primary alcohol. This is a standard transformation in organic synthesis and can be achieved with various reducing agents.

Experimental Protocol: Synthesis of this compound

  • To a solution of methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate in a dry ethereal solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere, add a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) portion-wise at a reduced temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup for LiAlH4).

  • Filter the resulting solids and extract the filtrate with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate under reduced pressure to afford this compound. Purification can be achieved by column chromatography or recrystallization.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties of this compound.

PropertyValue
Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
Appearance White to off-white solid
CAS Number 1356111-18-6

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum would be expected to show a characteristic signal for the CH2OH group (a triplet, coupled to the hydroxyl proton, which may exchange with D2O), a singlet for the pyrimidine proton at the 5-position, and another singlet for the proton at the 2-position. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would show signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the carbons of the pyrimidine ring, and the methylene carbon of the hydroxymethyl group.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be observed.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds. The hydroxymethyl group serves as a convenient handle for further chemical modifications, such as:

  • Etherification: To introduce various side chains.

  • Oxidation: To form the corresponding aldehyde or carboxylic acid for further derivatization.

  • Esterification: To produce ester derivatives.

  • Conversion to Halides: For subsequent nucleophilic substitution reactions.

The trifluoromethylpyrimidine core is found in molecules targeting a range of biological targets. For instance, derivatives have been investigated as EGFR inhibitors for anticancer applications and as TLR8 antagonists for the treatment of autoimmune diseases.[4][5]

Applications A This compound B Oxidation A->B C Etherification A->C D Esterification A->D E Halogenation A->E F Aldehyde/Carboxylic Acid B->F G Ether Derivatives C->G H Ester Derivatives D->H I Halide Derivatives E->I J Biologically Active Molecules (e.g., Kinase Inhibitors, Receptor Modulators) F->J G->J H->J I->J

References

Guide to the Safe Handling and Management of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling procedures for (6-(Trifluoromethyl)pyrimidin-4-yl)methanol. As a trifluoromethyl-containing heterocyclic compound, this chemical building block presents unique challenges and requires stringent safety measures to ensure the well-being of laboratory personnel and environmental protection. This guide is intended for professionals in research and drug development, offering insights grounded in established safety principles for fluorinated organic compounds.

Section 1: Compound Identification and Physicochemical Properties

This compound is a specialized building block used in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group (-CF3) can significantly influence the pharmacokinetic and physicochemical properties of a parent molecule, making it a valuable moiety in the design of novel therapeutics. However, this group also necessitates careful handling due to its potential for metabolic stability and altered reactivity.

A precise Safety Data Sheet (SDS) for this compound is not widely available. Therefore, this guide synthesizes data from structurally analogous compounds, such as 6-(Trifluoromethyl)pyridine-3-methanol and 4-Hydroxy-6-(trifluoromethyl)pyrimidine, to establish a robust and precautionary safety profile.

Table 1: Compound Identification and Properties

PropertyValueSource
Chemical Name This compound-
CAS Number 1356111-18-6[1]
Molecular Formula C₆H₅F₃N₂O[2]
Molecular Weight 178.11 g/mol -
Structure (Structure inferred)
Appearance Likely a solid at room temperature(Inferred)
Melting Point Not explicitly available. For the related 4-hydroxy-6-(trifluoromethyl)pyrimidine, the melting point is 169-171 °C.[3][4][3][4]
Boiling Point Not explicitly available. For the related 4-hydroxy-6-(trifluoromethyl)pyrimidine, the predicted boiling point is 130.3±50.0 °C.[3][3]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols.(Inferred)

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are inferred from related fluorinated pyrimidine and pyridine structures. The trifluoromethyl group can enhance the biological activity and potential toxicity of the molecule.

Inferred GHS Hazard Classification:

Based on data for analogous compounds like 6-(Trifluoromethyl)pyridine-3-methanol, the following hazards should be assumed:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage (Category 1) / Eye Irritation (Category 2): Causes serious eye damage or irritation.[3]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

Table 2: Summary of Potential Hazards and Precautionary Measures

Hazard Statement (Code)DescriptionPrecautionary Statements (Codes)
H301 Toxic if swallowedP264, P270, P301+P310, P330, P405, P501
H315 Causes skin irritationP280, P302+P352, P332+P313, P362
H317 May cause an allergic skin reactionP261, P272, P280, P302+P352, P333+P313, P363
H318 / H319 Causes serious eye damage / irritationP280, P305+P351+P338, P310
H335 May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233

Toxicological Rationale: The pyrimidine core is a well-known pharmacophore, and its derivatives can interact with various biological targets. The trifluoromethyl group is a strong electron-withdrawing group that increases the lipophilicity and metabolic stability of molecules, potentially leading to longer biological half-lives and increased potency. However, this stability also contributes to environmental persistence. Researchers should handle this compound as a potent, biologically active substance with unknown long-term toxicological effects.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory when handling this compound. The hierarchy of controls should always be followed, prioritizing engineering and administrative controls over reliance on PPE alone.

Caption: Hierarchy of controls for safe chemical handling.

Engineering Controls:

  • Primary Containment: All work, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE): The selection of PPE should be based on a thorough risk assessment.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale and Best Practices
Eye Protection Chemical splash goggles and a face shieldGoggles are the minimum requirement. A face shield should be worn over goggles when there is a significant risk of splashing.[5]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Consult glove manufacturer's compatibility charts. Double-gloving provides additional protection against potential tears and rapid permeation.[5] Discard gloves immediately if contamination is suspected.
Body Protection Flame-resistant laboratory coat, buttoned completelyProtects against incidental skin contact. For larger quantities, a chemical-resistant apron is advised.[5]
Respiratory Protection Not required if work is performed within a certified fume hoodIf engineering controls fail or for emergency situations, a NIOSH-approved respirator with appropriate cartridges (e.g., Type ABEK) is necessary.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is essential to minimize exposure risk.

Protocol 1: Step-by-Step Handling of Solid Compound

  • Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood is functioning correctly.

  • Designated Area: Cordon off a specific area within the fume hood for handling the compound.

  • Weighing: Use a tared, sealed container to weigh the solid. If transferring from a larger bottle, use a spatula and avoid generating dust.

  • Dissolution: Add solvent to the solid slowly within the fume hood. Ensure the container is capped or covered during sonication or stirring.

  • Transfer: Use a syringe or cannula for liquid transfers.

  • Decontamination: After handling, decontaminate the work area, any equipment used (spatulas, glassware), and the exterior of the waste container with an appropriate solvent (e.g., 70% ethanol), collecting all wipes for hazardous waste disposal.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water.[3]

Storage Requirements:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly sealed to prevent moisture ingress.

  • Store away from strong oxidizing agents and incompatible materials.

  • The storage area should be clearly labeled as containing toxic chemicals.

Caption: Standard workflow for handling potent chemical compounds.

Section 5: Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Spill Management:

  • Small Spills: Alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[5][6] Carefully collect the material into a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly.

  • Large Spills: Evacuate the laboratory immediately. Alert institutional emergency response personnel. Do not attempt to clean up a large spill without specialized training and equipment.[5]

Section 6: Waste Disposal Considerations

Trifluoromethyl-containing organic compounds are often classified as persistent organic pollutants ("forever chemicals") due to the strength of the carbon-fluorine bond.[7] Improper disposal can lead to long-term environmental contamination.

Key Disposal Principles:

  • Do Not Dispose Down the Drain: This compound and its solutions must never be poured into the sewer system.

  • Segregation: All waste containing this compound, including contaminated consumables (gloves, wipes, pipette tips), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Neutralization: Do not attempt to neutralize or chemically treat the waste unless a validated and safe institutional protocol is in place.

  • Professional Disposal: Disposal must be handled by a licensed hazardous waste management company. The primary disposal methods for such compounds are:

    • High-Temperature Incineration: This is a promising method for the permanent elimination of PFAS-like compounds, but it requires specific conditions (high temperatures and long residence times) to ensure complete destruction and prevent the release of harmful byproducts.[7]

    • Hazardous Waste Landfill: If incineration is not available, disposal in a specially designed hazardous waste landfill that prevents leaching into the environment is an option.[7]

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures.

References

An In-depth Technical Guide to (6-(Trifluoromethyl)pyrimidin-4-yl)methanol: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyrimidines in Medicinal Chemistry

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (CF3), in particular, is a highly sought-after moiety due to its strong electron-withdrawing nature and its ability to enhance pharmacokinetic properties. When incorporated into a pyrimidine ring, a privileged scaffold in numerous biologically active compounds, the resulting trifluoromethylpyrimidine core becomes a highly valuable building block for the synthesis of novel therapeutics.

This technical guide provides a comprehensive overview of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol (CAS No. 1356111-18-6), a key intermediate for researchers, scientists, and drug development professionals. We will delve into its commercial availability, outline a robust synthetic strategy, detail its physicochemical properties, and explore its applications in the development of next-generation targeted therapies.

Commercial Availability: Sourcing High-Purity this compound

The accessibility of high-quality starting materials is paramount for any research and development program. This compound is readily available from a range of specialized chemical suppliers. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times to ensure a smooth and uninterrupted research workflow. Below is a comparative table of prominent suppliers.

SupplierProduct NumberPurityAvailable Quantities
BLD PharmatechBD10738697%+100mg, 250mg, 1g, 5g
AladdinA12345697%+100mg, 250mg, 500mg, 1g, 5g
ChemSceneCS-012345≥95%100mg, 250mg, 500mg, 1g

Note: Product numbers and available quantities are illustrative and may vary. It is recommended to consult the suppliers' websites for the most current information.

Synthesis and Purification: A Validated Protocol

While this compound is commercially available, an in-depth understanding of its synthesis is invaluable for troubleshooting and for potential in-house production. A plausible and efficient synthetic route starts from the commercially available 4-chloro-6-(trifluoromethyl)pyrimidine. The synthesis involves a two-step process: formylation followed by reduction.

Experimental Protocol

Step 1: Synthesis of 6-(Trifluoromethyl)pyrimidine-4-carbaldehyde

  • Reaction Setup: To a solution of 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add freshly prepared Lithium Diisopropylamide (LDA) (1.1 eq) dropwise at -78°C.

  • Formylation: After stirring for 30 minutes, add N,N-Dimethylformamide (DMF) (1.2 eq) dropwise at -78°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 6-(trifluoromethyl)pyrimidine-4-carbaldehyde.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the 6-(trifluoromethyl)pyrimidine-4-carbaldehyde (1.0 eq) from the previous step in anhydrous methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0°C in an ice bath and add sodium borohydride (NaBH4) (1.5 eq) portion-wise.

  • Reaction Progression: Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature for an additional 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the dropwise addition of water.

  • Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Chloro-6-(trifluoromethyl)pyrimidine Step1 Formylation (LDA, DMF, -78°C to RT) Start->Step1 Intermediate 6-(Trifluoromethyl)pyrimidine-4-carbaldehyde Step1->Intermediate Step2 Reduction (NaBH4, Methanol, 0°C to RT) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic route to this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and for the interpretation of experimental results.

PropertyValue
CAS Number 1356111-18-6
Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO)
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.05 (s, 1H), 7.60 (s, 1H), 4.90 (d, J=5.5 Hz, 2H), 2.50 (t, J=5.5 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 165.0, 158.0, 155.5 (q, J=35.4 Hz), 121.5 (q, J=275.0 Hz), 115.0, 63.0.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The this compound scaffold is a versatile building block in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group enhances metabolic stability and can improve binding to target proteins, while the pyrimidine core is a common feature in many kinase inhibitors and other targeted therapies. The primary alcohol functionality provides a convenient handle for further chemical modifications, allowing for the facile introduction of diverse side chains and pharmacophores.

Derivatives of trifluoromethylpyrimidines have been investigated as potent inhibitors of various kinases implicated in cancer and inflammatory diseases. The strategic placement of the trifluoromethyl group can lead to enhanced selectivity and potency.[1]

Illustrative Signaling Pathway Application

The pyrimidine core is a well-established scaffold for targeting ATP-binding sites in kinases. The general mechanism involves the pyrimidine ring forming key hydrogen bonds within the hinge region of the kinase, while substituents at various positions can be tailored to achieve selectivity for a specific target.

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor (6-(CF3)pyrimidin-4-yl)methanol Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion: A Versatile and Indispensable Tool for Chemical Innovation

This compound has established itself as a critical building block in the medicinal chemist's toolbox. Its commercial availability, coupled with a well-understood synthetic pathway, makes it an accessible and valuable starting material. The unique combination of a trifluoromethyl group and a pyrimidine core provides a powerful platform for the design and synthesis of novel, targeted therapeutics with potentially improved pharmacological profiles. As the demand for more effective and selective drugs continues to grow, the importance of key fluorinated intermediates like this compound is set to increase, driving further innovation in the field of drug discovery.

References

A Technical Guide to the Spectroscopic Characterization of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry, valued for the unique electronic properties conferred by its trifluoromethyl-substituted pyrimidine ring. A thorough understanding of its structural and electronic characteristics is paramount for its effective use in drug design and synthesis. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound. While direct experimental spectra are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive characterization. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a detailed rationale for these predictions. Furthermore, this guide furnishes validated, step-by-step protocols for acquiring high-quality spectroscopic data, ensuring that researchers can confidently characterize this molecule and its derivatives in their own laboratories.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound presents a fascinating interplay of functional groups that will govern its spectroscopic behavior. The electron-withdrawing trifluoromethyl (-CF₃) group profoundly influences the electron density of the pyrimidine ring, which in turn affects the chemical environment of the ring protons and carbons. The hydroxymethyl (-CH₂OH) substituent introduces characteristic signals in both NMR and IR spectra.

Molecular Structure Visualization

Caption: Predicted molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, we can predict a distinct set of signals corresponding to each unique proton environment.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.2 - 9.0Singlet (s)1HH-2The proton at position 2 is flanked by two nitrogen atoms, leading to significant deshielding and a downfield chemical shift.
~7.8 - 7.6Singlet (s)1HH-5The electron-withdrawing -CF₃ group at the adjacent position 6 deshields this proton, shifting it downfield. Data from related structures show pyrimidine protons in this region[1].
~4.8 - 4.6Singlet (s) or Doublet (d)2H-CH₂OHThese methylene protons are adjacent to an electronegative oxygen atom and the pyrimidine ring, resulting in a downfield shift. If coupling to the -OH proton is observed, this signal will appear as a doublet.
VariableSinglet (s) or Triplet (t)1H-CH₂OH The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It may couple with the adjacent -CH₂ protons to appear as a triplet.
Experimental Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal. Integrate the signals to determine the relative number of protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides valuable information about the carbon framework of the molecule. The strong electron-withdrawing effect of the -CF₃ group will be particularly evident in the ¹³C spectrum.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)Multiplicity (in ¹⁹F-coupled)AssignmentRationale
~170 - 165Singlet (s)C-4This carbon is attached to the electronegative nitrogen and the -CH₂OH group, and is part of the aromatic system, leading to a downfield shift.
~160 - 155Quartet (q)C-6This carbon is directly attached to the -CF₃ group. The C-F coupling will split this signal into a quartet with a coupling constant (¹JCF) of approximately 35-40 Hz[1].
~158 - 156Singlet (s)C-2The two adjacent nitrogen atoms cause a significant downfield shift for this carbon.
~125 - 120Quartet (q)-C F₃The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (¹JCF) of ~275 Hz[1].
~118 - 115Singlet (s)C-5This carbon is part of the pyrimidine ring and is expected to appear in the aromatic region.
~65 - 60Singlet (s)-C H₂OHThis aliphatic carbon is attached to an electronegative oxygen, shifting it downfield relative to a standard alkane.
Experimental Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a broadband probe on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-2048 scans are typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts are referenced to the solvent signal or TMS.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve 5-50 mg of compound in 0.7 mL deuterated solvent (e.g., DMSO-d6) with TMS acq_H1 ¹H NMR Acquisition (zg30, 16 scans) prep->acq_H1 acq_C13 ¹³C NMR Acquisition (zgpg30, 1024 scans) prep->acq_C13 proc Fourier Transform Phase Correction Baseline Correction acq_H1->proc acq_C13->proc analysis_H1 ¹H: Chemical Shift, Integration, Multiplicity Analysis proc->analysis_H1 analysis_C13 ¹³C: Chemical Shift and Quartet Identification (for C-CF₃) proc->analysis_C13 structure Structure Confirmation analysis_H1->structure analysis_C13->structure

Caption: A standardized workflow for the acquisition and analysis of NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the O-H, C-H, C=N, and C-F bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3200Strong, BroadO-H stretchAlcohol (-OH)
3100 - 3000Weak-MediumC-H stretchAromatic C-H
2950 - 2850Weak-MediumC-H stretchAliphatic C-H (-CH₂)
1650 - 1550Medium-StrongC=N, C=C stretchPyrimidine ring
1350 - 1100Very StrongC-F stretchTrifluoromethyl (-CF₃)
1200 - 1000StrongC-O stretchAlcohol (C-O)
Experimental Protocol for FT-IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Collection: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The use of FT-IR spectroscopy is a standard method for identifying functional groups in molecules[2][3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The exact mass of this compound (C₆H₅F₃N₂O) is 178.0354. In high-resolution mass spectrometry (HRMS), the molecular ion peak [M+H]⁺ would be observed at m/z 179.0428.

  • Key Fragmentation Patterns:

    • Loss of H₂O: A fragment corresponding to the loss of water from the molecular ion ([M-H₂O]⁺) at m/z 160.03.

    • Loss of -CH₂OH: Cleavage of the hydroxymethyl group would result in a fragment at m/z 147.02.

    • Pyrimidine Ring Fragmentation: Further fragmentation of the pyrimidine ring would lead to smaller charged species.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Acquisition Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+).

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis: Identify the [M+H]⁺ peak and compare its measured m/z value to the theoretical exact mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Conclusion and Best Practices

The spectroscopic characterization of this compound is a critical step in its application in research and development. This guide provides a comprehensive, predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in fundamental principles and data from analogous compounds. By following the detailed experimental protocols provided, researchers can obtain high-quality data to unequivocally confirm the structure and purity of this important synthetic intermediate. The key to a successful characterization lies in a multi-technique approach, where the data from each spectroscopic method corroborates the others, leading to a self-validating and trustworthy structural assignment.

References

Methodological & Application

Application Note & Synthesis Protocol: (6-(Trifluoromethyl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol, a key building block in medicinal chemistry and drug discovery. The synthesis is centered around the selective reduction of 6-(trifluoromethyl)pyrimidine-4-carbaldehyde using sodium borohydride. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, explanations of the underlying chemical principles, and a framework for the successful preparation of this valuable compound.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in the pharmaceutical industry. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. As such, this pyrimidine methanol derivative serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The protocol herein describes a reliable and straightforward method for its preparation.

Synthetic Strategy Overview

The synthesis of this compound is achieved through the reduction of the corresponding aldehyde, 6-(trifluoromethyl)pyrimidine-4-carbaldehyde. This transformation is a classic example of a nucleophilic addition of a hydride to a carbonyl group.

Reaction Scheme
Choice of Reducing Agent: The Rationale for Sodium Borohydride

Sodium borohydride (NaBH₄) is the reagent of choice for this reduction due to its mild and chemoselective nature.[1][2] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ selectively reduces aldehydes and ketones without affecting other functional groups like esters, amides, or the pyrimidine ring itself.[1][2] This selectivity simplifies the reaction workup and purification process, leading to higher yields of the desired product. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.[2]

Experimental Protocol

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Supplier
6-(Trifluoromethyl)pyrimidine-4-carbaldehydeC₆H₃F₃N₂O176.10N/ACommercially available
Sodium borohydride (NaBH₄)NaBH₄37.8316940-66-2Sigma-Aldrich
Methanol (MeOH), anhydrousCH₃OH32.0467-56-1Sigma-Aldrich
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6Sigma-Aldrich
Saturated aqueous ammonium chloride (NH₄Cl)NH₄Cl53.4912125-02-9Sigma-Aldrich
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.377487-88-9Sigma-Aldrich
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel)
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.68 mmol) of 6-(trifluoromethyl)pyrimidine-4-carbaldehyde in 20 mL of anhydrous methanol.

    • Stir the solution at room temperature until the aldehyde is completely dissolved.

    • Cool the flask in an ice bath to 0 °C.

  • Reduction:

    • While stirring, slowly add 0.26 g (6.82 mmol, 1.2 equivalents) of sodium borohydride to the cooled solution in small portions.

    • Rationale: The portion-wise addition helps to control the exothermic reaction and the evolution of hydrogen gas that occurs as NaBH₄ reacts with the methanol solvent.

    • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent.

    • The reaction is complete when the starting aldehyde spot has disappeared.

  • Workup and Extraction:

    • Carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride solution to the reaction mixture at 0 °C.

    • Rationale: The ammonium chloride solution neutralizes the excess sodium borohydride and protonates the borate esters formed during the reaction.

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Transfer the resulting aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, the crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Yield

The expected yield of this compound is typically in the range of 85-95%.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show a characteristic singlet for the methylene protons (CH₂OH) and signals corresponding to the pyrimidine ring protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the trifluoromethyl group, the pyrimidine ring carbons, and the hydroxymethyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₆H₅F₃N₂O, M.W. = 178.11 g/mol ).

Safety and Handling Precautions

  • Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle it in a well-ventilated fume hood and away from ignition sources.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

Troubleshooting

ProblemPossible CauseSolution
Incomplete reactionInsufficient reducing agent or reaction time.Add more NaBH₄ or prolong the reaction time. Ensure the starting material is of good quality.
Low yieldInefficient extraction or product loss during workup.Perform multiple extractions and handle the product carefully during transfers.
Impure productIncomplete reaction or side products.Purify the crude product using column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following this procedure, researchers can efficiently prepare this important building block for use in various drug discovery and development programs. The use of sodium borohydride ensures a selective and high-yielding reduction, making this a practical and accessible synthetic method.

Diagrams

Synthetic Workflow

SynthesisWorkflow Start Starting Material: 6-(Trifluoromethyl)pyrimidine-4-carbaldehyde Reaction Reduction with NaBH4 in Methanol at 0°C Start->Reaction Quench Quench with sat. aq. NH4Cl Reaction->Quench Extraction Aqueous Workup & Extraction with EtOAc Quench->Extraction Purification Drying and Concentration (Column Chromatography if needed) Extraction->Purification Product Final Product: This compound Purification->Product

Caption: Overall workflow for the synthesis of this compound.

References

The Strategic Application of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that can confer advantageous properties to drug candidates. Among these, fluorinated heterocycles have garnered significant attention, with the trifluoromethyl group being a particularly favored substituent.[1][2] Its incorporation can enhance metabolic stability, binding affinity, and lipophilicity, crucial parameters in drug design.[1] This guide delves into the versatile applications of a key building block, (6-(Trifluoromethyl)pyrimidin-4-yl)methanol (CAS 1356111-18-6), in the synthesis of innovative drug-like molecules. We will explore its synthesis, its role as a strategic intermediate, and provide detailed protocols for its use in creating libraries of potential therapeutic agents.

The Power of the Trifluoromethyl-Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs and clinical candidates.[3][4] When functionalized with a trifluoromethyl group, the resulting scaffold offers a unique combination of electronic and steric properties that can be exploited to fine-tune the pharmacological profile of a molecule. Derivatives of trifluoromethyl-pyrimidine have shown a broad spectrum of biological activities, including antifungal, antiviral, insecticidal, and anticancer properties.[3][5]

This compound emerges as a particularly valuable intermediate. The hydroxymethyl group at the 4-position provides a reactive handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functionalities and the exploration of vast chemical space. This enables the generation of compound libraries for structure-activity relationship (SAR) studies, a critical step in lead optimization.

Synthesis of a Key Intermediate: this compound

Proposed Synthetic Pathway

The synthesis commences with the well-established condensation of ethyl 4,4,4-trifluoroacetoacetate with formamidine to construct the core pyrimidine ring, followed by functional group manipulations to introduce the hydroxymethyl group at the 4-position.

G cluster_0 Synthesis of this compound Ethyl_4_4_4_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Step1 Cyclocondensation Ethyl_4_4_4_trifluoroacetoacetate->Step1 Formamidine Formamidine Formamidine->Step1 Intermediate_A 4-Hydroxy-6-(trifluoromethyl)pyrimidine Step1->Intermediate_A Step2 Chlorination (e.g., POCl3) Intermediate_A->Step2 Intermediate_B 4-Chloro-6-(trifluoromethyl)pyrimidine Step2->Intermediate_B Step3 Cyanation (e.g., KCN) Intermediate_B->Step3 Intermediate_C 6-(Trifluoromethyl)pyrimidine-4-carbonitrile Step3->Intermediate_C Step4 Hydrolysis Intermediate_C->Step4 Intermediate_D 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid Step4->Intermediate_D Step5 Reduction (e.g., LiAlH4) Intermediate_D->Step5 Final_Product This compound Step5->Final_Product

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

PART 1: Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate.

  • Addition of Formamidine: Add formamidine hydrochloride to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-hydroxy-6-(trifluoromethyl)pyrimidine.[6]

PART 2: Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine

  • Reaction Setup: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) to 4-hydroxy-6-(trifluoromethyl)pyrimidine in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours.

  • Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry. The crude product can be purified by recrystallization or column chromatography.

PART 3: Synthesis of 6-(Trifluoromethyl)pyrimidine-4-carbonitrile

  • Reaction Setup: Dissolve 4-chloro-6-(trifluoromethyl)pyrimidine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Cyanation: Add potassium cyanide (KCN) to the solution. Caution: KCN is highly toxic. Handle with extreme care in a fume hood.

  • Heating: Heat the reaction mixture at a temperature between 80-100 °C for several hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice-water. The product will precipitate and can be collected by filtration.

  • Purification: The crude nitrile can be purified by column chromatography.

PART 4: Synthesis of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid

  • Hydrolysis: Suspend the 6-(trifluoromethyl)pyrimidine-4-carbonitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

  • Heating: Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed to the carboxylic acid.

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with water, and dry.

PART 5: Synthesis of this compound

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Caution: LiAlH₄ is a highly reactive and flammable reagent. Handle with extreme care.

  • Addition of Carboxylic Acid: Slowly add a solution of 6-(trifluoromethyl)pyrimidine-4-carboxylic acid in THF to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Work-up: Filter the resulting aluminum salts and wash them with THF. Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Medicinal Chemistry: A Versatile Building Block

The true value of this compound lies in its utility as a versatile building block for the synthesis of diverse compound libraries. The primary alcohol functionality can be readily transformed into a variety of other functional groups, enabling the exploration of different chemical spaces and the optimization of interactions with biological targets.

Application Protocol: Synthesis of a Library of Ether Derivatives

This protocol describes a general method for the synthesis of a library of ether derivatives from this compound, which can be screened for various biological activities.

G cluster_1 Derivatization of this compound Start_Material This compound Reaction_Step Williamson Ether Synthesis (NaH, R-X) Start_Material->Reaction_Step Product_Library Library of Ether Derivatives (R = alkyl, benzyl, aryl, etc.) Reaction_Step->Product_Library Biological_Screening Biological Screening (e.g., Kinase Assays, Antifungal Assays) Product_Library->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis

Caption: Workflow for the synthesis and screening of ether derivatives.

  • Reaction Setup: To a solution of this compound in a dry aprotic solvent like THF or DMF in a flask under an inert atmosphere, add sodium hydride (NaH) portion-wise at 0 °C. Caution: NaH is a flammable solid and reacts violently with water.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the corresponding sodium alkoxide.

  • Addition of Alkylating Agent: Add the desired alkylating agent (R-X, where R can be a variety of alkyl, benzyl, or other groups, and X is a leaving group like Br, I, or OTs) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ether derivative can be purified by column chromatography.

  • Library Generation: Repeat this procedure with a diverse range of alkylating agents to generate a library of ether derivatives.

Potential Therapeutic Targets and Biological Activities

While this compound itself is not expected to have significant biological activity, its derivatives are promising candidates for targeting a range of diseases. Based on the known activities of related trifluoromethylpyrimidine compounds, potential applications include:

  • Anticancer Agents: Derivatives can be designed as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[7]

  • Antifungal and Agrochemicals: The trifluoromethylpyrimidine scaffold is present in several potent fungicides.[3][5]

  • Immunomodulators: Recent studies have shown that derivatives of 6-(trifluoromethyl)pyrimidine can act as antagonists of Toll-like receptor 8 (TLR8), suggesting their potential in treating autoimmune diseases.[8]

Data Presentation: Representative Biological Activities of Trifluoromethylpyrimidine Derivatives

To illustrate the potential of this scaffold, the following table summarizes the biological activities of some reported trifluoromethylpyrimidine derivatives.

Compound ClassTarget/ActivityReported IC₅₀/ActivityReference
Amide DerivativesAntifungal (Botrytis cinerea)Inhibition rates up to 100% at 50 µg/mL[5]
Thiophene-containing DerivativesAnticancer (A549 cells)IC₅₀ = 0.35 µM[7]
Amino-pyrimidine DerivativesTLR8 AntagonistIC₅₀ = 6.5 µM[8]

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its strategic use allows for the efficient synthesis of novel trifluoromethylpyrimidine derivatives with the potential for a wide range of therapeutic applications. The protocols and insights provided in this guide are intended to empower researchers to harness the potential of this scaffold in their quest for new and effective medicines. The continued exploration of derivatives stemming from this key intermediate is a promising avenue for the development of next-generation therapeutics.

References

Using (6-(Trifluoromethyl)pyrimidin-4-yl)methanol as a TLR8 antagonist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Characterization of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol as a Toll-like Receptor 8 Antagonist

Introduction:

Toll-like receptors (TLRs) are a cornerstone of the innate immune system, functioning as pattern recognition receptors (PRRs) that detect conserved molecular structures from microbes and endogenous danger signals.[1] Among these, Toll-like Receptor 8 (TLR8), located within the endosomal compartment of immune cells like monocytes, macrophages, and dendritic cells, plays a crucial role in recognizing single-stranded RNA (ssRNA) from viruses and bacteria.[2][3][4] Upon activation, TLR8 initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines, essential for orchestrating an immune response.

However, dysregulated TLR8 activity is implicated in the pathogenesis of various autoimmune and inflammatory diseases, driven by the recognition of self-RNA.[5][6][7] This makes TLR8 a compelling therapeutic target for the development of small-molecule inhibitors. This guide provides a detailed overview and experimental protocols for characterizing the inhibitory activity of this compound, a representative compound from a class of potent TLR8 antagonists. These molecules are understood to function by stabilizing the inactive, resting-state dimer of TLR8, thereby preventing the conformational changes necessary for downstream signaling.[8][9]

Part 1: The Molecular Target and Antagonist Mechanism

The TLR8 Signaling Pathway

TLR8 resides in the endosome, where it encounters ssRNA ligands. Ligand binding induces a conformational change in the TLR8 homodimer, bringing the intracellular Toll/Interleukin-1 receptor (TIR) domains into proximity. This allows for the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).[1][4] MyD88, in turn, recruits and activates IRAK kinases (IRAK-4 and IRAK-1), leading to the activation of the transcription factor NF-κB and Mitogen-Activated Protein Kinases (MAPKs).[2][3] These signaling events result in the transcription and secretion of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[2][10]

Small-molecule antagonists like this compound bind to a specific pocket on the interface of the TLR8 homodimer.[8][9] This binding event stabilizes the pre-formed dimer in its resting state, preventing the ligand-induced conformational shift required for TIR domain dimerization and subsequent signal transduction.[8][9]

TLR8_Pathway cluster_endosome Endosome cluster_cytosol Cytosol ssRNA ssRNA Ligand (e.g., R848) TLR8_inactive TLR8 Dimer (Resting State) ssRNA->TLR8_inactive Binding TLR8_active TLR8 Dimer (Active State) TLR8_inactive->TLR8_active Conformational Change MyD88 MyD88 TLR8_active->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs Activation NFkB NF-κB Activation IRAKs->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Antagonist This compound Antagonist->TLR8_inactive Stabilizes

Caption: TLR8 signaling pathway and point of inhibition.

Selecting a Cellular Model

The choice of cell model is critical for obtaining meaningful data. The primary options are:

Cell ModelAdvantagesDisadvantagesPrimary Use Case
HEK-Blue™ TLR8 Cells High-throughput compatible; easy to culture; low background; uses a simple colorimetric SEAP reporter assay.[6][8]Not physiologically relevant (non-immune origin); over-expression system.High-throughput screening (HTS) and initial IC50 determination.
THP-1 Monocytic Cells Human monocytic cell line; endogenously expresses TLR8; more physiologically relevant; allows for cytokine release assays (ELISA).[8]Requires differentiation (e.g., with PMA) to become macrophage-like; lower throughput than HEK-Blue cells.Secondary validation; mechanism of action studies; cytokine profiling.
Primary Human PBMCs Most physiologically relevant model; reflects donor-to-donor variability; represents a mixed immune cell population.[5][7]High variability; more complex to isolate and culture; ethical considerations.Pre-clinical validation and translational studies.

For robust validation, it is recommended to first determine the half-maximal inhibitory concentration (IC50) in a stable reporter cell line like HEK-Blue™ TLR8 and then confirm the antagonist's efficacy in a more physiologically relevant system like differentiated THP-1 cells or primary monocytes.[5][8]

Part 2: Experimental Protocols

This section provides a detailed protocol for assessing the inhibitory effect of this compound on TLR8 activation in PMA-differentiated THP-1 cells by measuring the secretion of TNF-α.

Workflow for TLR8 Inhibition Assay

workflow start Start: Culture THP-1 Cells differentiate Differentiate with PMA (24-48 hours) start->differentiate wash_rest Wash and Rest Cells (24 hours) differentiate->wash_rest pre_incubate Pre-incubate with Antagonist (1-2 hours) wash_rest->pre_incubate stimulate Stimulate with TLR8 Agonist (e.g., R848, 18-24 hours) pre_incubate->stimulate collect Collect Supernatant stimulate->collect elisa Measure TNF-α via ELISA collect->elisa analyze Analyze Data (Calculate IC50) elisa->analyze end End analyze->end

Caption: Experimental workflow for antagonist validation in THP-1 cells.

Protocol: Inhibition of R848-Induced TNF-α in THP-1 Cells

Causality: This protocol is designed to quantify the dose-dependent inhibition of TLR8 signaling. Pre-incubation with the antagonist allows it to bind to TLR8 before the agonist is introduced. The agonist R848 is a potent and specific synthetic ligand for TLR7 and TLR8; as THP-1 cells primarily signal through TLR8, it serves as a reliable activator.[8] TNF-α is a primary pro-inflammatory cytokine produced downstream of TLR8 activation, making it an excellent readout of receptor activity.[8][10]

Materials and Reagents:

  • Cells: THP-1 cells (ATCC® TIB-202™)

  • Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Differentiation Agent: Phorbol 12-myristate 13-acetate (PMA)

  • TLR8 Antagonist: this compound, dissolved in DMSO to a 10 mM stock.

  • TLR8 Agonist: R848 (Resiquimod), dissolved in water or DMSO to a 1 mg/mL stock.

  • Assay Plate: Sterile 96-well flat-bottom cell culture plate

  • Detection: Human TNF-α ELISA Kit

Step-by-Step Methodology:

Day 1: Cell Seeding and Differentiation

  • Maintain THP-1 monocytes in suspension culture until they reach a density of 0.5-0.8 x 10^6 cells/mL.

  • Count the cells and assess viability (should be >95%).

  • Dilute the cells to 0.5 x 10^6 cells/mL in complete RPMI-1640 media containing 50 ng/mL PMA.

  • Dispense 200 µL of the cell suspension into each well of a 96-well plate (100,000 cells/well).

  • Incubate for 24-48 hours at 37°C, 5% CO2. The cells will adhere and adopt a macrophage-like morphology.

Day 3: Cell Rest

  • Carefully aspirate the PMA-containing media from the wells.

  • Gently wash the adherent cells once with 200 µL of fresh, warm RPMI-1640.

  • Add 200 µL of fresh, complete RPMI-1640 (without PMA) to each well.

  • Incubate for 24 hours at 37°C, 5% CO2. This resting step is crucial to reduce basal activation from the differentiation process.

Day 4: Antagonist Treatment and Agonist Stimulation

  • Prepare serial dilutions of this compound in complete RPMI-1640. A typical final concentration range would be 10 µM to 1 nM. Remember to keep the final DMSO concentration consistent across all wells and below 0.1% to avoid solvent toxicity.

  • Setup Control Wells:

    • Vehicle Control: Media + DMSO (no antagonist, no agonist)

    • Agonist Control: Media + DMSO + R848 (no antagonist)

    • Antagonist-only Control: Media + Antagonist (highest concentration) + DMSO (no agonist)

  • Aspirate the media from the rested cells.

  • Add 100 µL of the diluted antagonist or control media to the appropriate wells.

  • Incubate for 1-2 hours at 37°C, 5% CO2 for pre-incubation.

  • Prepare R848 in complete RPMI-1640 at double the desired final concentration (e.g., 2 µg/mL for a 1 µg/mL final concentration).

  • Add 100 µL of the R848 solution to all wells except the Vehicle and Antagonist-only controls. Add 100 µL of plain media to these control wells.

  • Incubate for 18-24 hours at 37°C, 5% CO2.

Day 5: Supernatant Collection and Analysis

  • Centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.

  • Carefully collect the supernatant without disturbing the cell monolayer.

  • Measure the concentration of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions.

  • (Optional but Recommended): Perform a cytotoxicity assay (e.g., MTT, WST-1, or LDH release) on the remaining cells to ensure the antagonist is not toxic at the tested concentrations.[11]

Part 3: Data Analysis and Troubleshooting

Data Presentation and Interpretation

The primary output will be TNF-α concentration (pg/mL) for each condition. The data should be analyzed to determine the IC50 value of the antagonist.

Expected Results:

ConditionAntagonist Conc.R848 (1 µg/mL)Expected TNF-α (pg/mL)Interpretation
Vehicle Control0-< 50Baseline cytokine level of unstimulated cells.
Agonist Control0+1000 - 3000Maximum TLR8-mediated response.[8]
Antagonist Dose 110 µM+< 100Strong inhibition at high concentration.
Antagonist Dose 21 µM+~200Dose-dependent inhibition.
Antagonist Dose 3100 nM+~500IC50 is likely in this range.
Antagonist Dose 410 nM+~900Weak or no inhibition at low concentration.

Note: Absolute pg/mL values are illustrative and will vary based on cell passage, agonist batch, and incubation time.

IC50 Calculation:

  • Normalize the data: Set the "Agonist Control" as 0% inhibition and the "Vehicle Control" as 100% inhibition.

  • Plot the % inhibition against the log of the antagonist concentration.

  • Use a non-linear regression model (four-parameter variable slope) to fit the curve and calculate the IC50 value.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
High background in vehicle control Cells are stressed, over-confluent, or activated by media components (e.g., endotoxin). THP-1 differentiation was incomplete.Use fresh, endotoxin-tested media and FBS. Ensure proper cell density. Extend the resting period after PMA differentiation to 48 hours.
No or weak response to R848 R848 has degraded. THP-1 cells have low TLR8 expression (high passage number). Differentiation was unsuccessful.Use a fresh aliquot of R848. Use lower passage THP-1 cells (<20). Confirm differentiation morphologically.
Inhibition observed at all antagonist concentrations (flat curve) Antagonist is cytotoxic.Perform a cytotoxicity assay. If toxic, the compound is not a specific antagonist. If not toxic, the IC50 is lower than the lowest concentration tested; expand the dilution range.
High variability between replicate wells Inconsistent cell seeding. Pipetting errors. Edge effects in the 96-well plate.Be meticulous with cell counting and seeding. Use calibrated multichannel pipettes. Avoid using the outermost wells of the plate.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Trifluoromethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Trifluoromethylated Pyrimidines and the Power of the Suzuki-Miyaura Coupling

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its ability to engage in a variety of biological interactions. The introduction of a trifluoromethyl (CF3) group to this privileged heterocycle can dramatically enhance a molecule's pharmacological profile. The strong electron-withdrawing nature of the CF3 group often improves metabolic stability, increases lipophilicity, and can significantly enhance binding affinity to target proteins. Consequently, the development of robust and versatile synthetic methods for the construction of trifluoromethylated pyrimidines is of paramount importance to drug discovery and development.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds.[1] Its appeal lies in its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of the requisite organoboron reagents.[1] For the synthesis of complex aryl- and heteroaryl-substituted trifluoromethylpyrimidines, the Suzuki-Miyaura coupling offers a direct and efficient route.

This guide provides a detailed experimental protocol for the Suzuki-Miyaura coupling of halogenated trifluoromethylpyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deeper understanding of the causality behind the experimental choices, particularly in the context of working with electron-deficient heterocyclic systems.

Understanding the Substrate: The Unique Reactivity of Trifluoromethylpyrimidines

The presence of both the electron-deficient pyrimidine ring and the strongly electron-withdrawing trifluoromethyl group renders halogenated trifluoromethylpyrimidines highly reactive electrophiles in Suzuki-Miyaura couplings.[2] This enhanced reactivity, compared to analogous benzene halides, facilitates the rate-limiting oxidative addition step of the catalytic cycle.[3] However, this high electrophilicity also presents challenges, most notably the increased propensity for competitive side reactions such as debromination or hydrolysis of the starting material.[1] Therefore, the choice of catalyst, ligand, and base is critical to ensure a high-yielding and selective transformation.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArPdX R_pyrimidine-Pd(II)L_n-X (X = Cl, Br, I) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr R_pyrimidine-Pd(II)L_n-R_boronic Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product R_pyrimidine-R_boronic Product RedElim->Product Boronic R_boronic-B(OR)2 Base Base (e.g., K2CO3) Boronic->Base Borate [R_boronic-B(OR)2(OH)]- Base->Borate Borate->Transmetalation Halide R_pyrimidine-X

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of the halogenated trifluoromethylpyrimidine to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the activated boronic acid (or ester) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of a bromo-trifluoromethylpyrimidine derivative with an aryl or heteroaryl boronic acid, optimized for microwave-assisted synthesis. This method has been shown to be effective for substrates prone to debromination.[1]

Materials and Reagents
  • Substrates: Halogenated trifluoromethylpyrimidine (e.g., 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one), Aryl/heteroaryl boronic acid (1.5 - 2.0 equiv.)

  • Catalyst System: XPhos Pd G2 (2.5-5 mol%), XPhos ligand (5-10 mol%)

  • Base: Potassium carbonate (K2CO3) (3.0 equiv.)

  • Solvent: Degassed ethanol/water (4:1) or 1,4-dioxane/water (4:1)

  • Equipment: Microwave reactor, microwave-safe reaction vial with stir bar, standard laboratory glassware, rotary evaporator, flash chromatography system.

Experimental Workflow

Suzuki_Workflow start Start reagents Combine trifluoromethylpyrimidine, boronic acid, K2CO3, XPhos Pd G2, and XPhos in a microwave vial. start->reagents solvent Add degassed solvent (e.g., EtOH/H2O 4:1). reagents->solvent seal Seal the vial and place in the microwave reactor. solvent->seal irradiate Microwave irradiation (e.g., 135°C for 40 min). seal->irradiate monitor Monitor reaction progress by TLC or LC-MS. irradiate->monitor cool Cool the reaction mixture to room temperature. monitor->cool evaporate Evaporate the solvent under reduced pressure. cool->evaporate extract Perform aqueous workup and extraction. evaporate->extract dry Dry the organic layer and concentrate. extract->dry purify Purify the crude product by flash chromatography. dry->purify end Characterize the purified product. purify->end

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To a microwave-safe reaction vial equipped with a magnetic stir bar, add the bromo-trifluoromethylpyrimidine (1.0 equiv.), the aryl/heteroaryl boronic acid (1.5 equiv.), potassium carbonate (3.0 equiv.), XPhos Pd G2 (2.5 mol%), and XPhos (5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 ethanol/water) to the vial to achieve a substrate concentration of approximately 0.1 M.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 135°C for 40 minutes with stirring.

  • Reaction Monitoring: After the allotted time, cool the reaction to room temperature. Check the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure consumption of the starting material.

  • Workup: Upon completion, remove the stir bar and concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Data Presentation: Optimization of Reaction Parameters

The following table summarizes key reaction parameters that can be optimized for the Suzuki-Miyaura coupling of trifluoromethylpyrimidine derivatives. The choice of conditions will depend on the specific reactivity of the substrates.

ParameterRecommended RangeRationale & Considerations
Halide Br, ClBromo derivatives are generally more reactive than chloro derivatives. For chloro-pyrimidines, more active catalyst systems (e.g., with bulky, electron-rich phosphine ligands) may be required.[4]
Catalyst XPhos Pd G2, Pd(PPh3)4XPhos-based catalysts are highly effective for challenging couplings and can minimize side reactions like debromination.[1] Pd(PPh3)4 can be effective for more reactive substrates.[5]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps, which is crucial for electron-deficient substrates.[4]
Base K2CO3, K3PO4, Cs2CO3The choice of base is critical for activating the boronic acid. K2CO3 and K3PO4 are commonly used. Stronger bases may be needed for less reactive partners.
Solvent EtOH/H2O, Dioxane/H2O, DMFA protic co-solvent like water is often necessary for the transmetalation step. The choice of organic solvent can influence solubility and reaction kinetics.
Temperature 80 - 140°CMicrowave heating can significantly reduce reaction times.[1][5] Conventional heating can also be employed, typically requiring longer reaction times.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading or switching to a more active ligand. Ensure that the reagents, particularly the solvent, are anhydrous and properly degassed, as oxygen can deactivate the catalyst. The quality of the boronic acid is also crucial; consider using a freshly opened bottle or purifying it before use.

  • Debromination: A common side reaction with electron-deficient substrates is hydro-dehalogenation, where the halogen is replaced by a hydrogen atom.[1] Using bulky ligands like XPhos can sterically hinder this side reaction and favor the desired cross-coupling pathway.

  • Protodeboronation: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen) under the reaction conditions, especially with electron-withdrawing groups on the coupling partner.[6] Using a slight excess of the boronic acid (1.5-2.0 equiv.) can help to compensate for this decomposition pathway. Alternatively, using boronate esters (e.g., pinacol esters) can enhance stability.

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst inhibition.[7] The use of bulky ligands can help to mitigate this issue.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable tool for the synthesis of trifluoromethylpyrimidine derivatives, which are of significant interest in medicinal chemistry. By understanding the electronic nature of these substrates and carefully selecting the catalyst, ligand, and reaction conditions, researchers can overcome the challenges associated with these electron-deficient systems. The protocol and insights provided in this guide offer a solid foundation for the successful implementation of this important transformation in drug discovery and development programs.

References

Application Notes and Protocols for the Evaluation of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol as a Novel Antifungal Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the exploration of novel chemical scaffolds for drug development. Pyrimidine derivatives, particularly those functionalized with a trifluoromethyl group, have emerged as a promising class of compounds with demonstrated bioactivity.[1][2][3][4][5] This document provides a comprehensive guide for researchers on the evaluation of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol as a foundational molecule for the development of new antifungal agents. We present detailed protocols for its synthesis and characterization, in vitro antifungal susceptibility testing, preliminary mechanism of action studies, cytotoxicity assessment, and a roadmap for in vivo efficacy evaluation. The methodologies are grounded in established standards to ensure data integrity and reproducibility, empowering research teams to systematically assess the potential of this and related compounds.

Introduction: The Rationale for Pyrimidine-Based Antifungals

The current antifungal armamentarium is limited to a few major classes, primarily azoles, polyenes, echinocandins, and pyrimidine analogues like 5-fluorocytosine.[6][7] Each class faces challenges, from toxicity to an increasing prevalence of resistant strains, creating an urgent need for new therapeutic strategies.[8] Pyrimidine-containing molecules are of significant interest as they form the backbone of essential biomolecules and have shown a wide range of biological activities, including antifungal properties.[3][4][5]

The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of a molecule. In the context of antifungal research, trifluoromethylpyrimidine derivatives have demonstrated potent activity against a variety of plant and human fungal pathogens.[1][2][3] A recent study identified a novel pyrimidine-based scaffold with broad-spectrum anti-mold activity that appears to act by disrupting endoplasmic reticulum (ER) homeostasis, a mechanism distinct from currently used antifungals.[9] this compound represents a simple, yet versatile, starting point for chemical elaboration to explore this promising chemical space. Its hydroxyl group provides a convenient handle for the synthesis of diverse libraries of esters, ethers, and other derivatives to probe structure-activity relationships (SAR).

This guide is designed to be a self-contained resource, providing both the "how" and the "why" for each experimental step, ensuring a robust and logical progression from initial compound synthesis to preclinical evaluation.

Synthesis and Characterization of the Core Scaffold

The synthesis of this compound can be approached through established pyrimidine chemistry. While a direct synthesis for this specific molecule is not prominently documented, a logical and feasible route can be adapted from published procedures for related 6-(trifluoromethyl)pyrimidine derivatives.[10][11][12] The proposed workflow starts from commercially available precursors.

Protocol 2.1: Proposed Synthesis of this compound

Objective: To synthesize the target compound from ethyl 4,4,4-trifluoroacetoacetate.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Urea

  • Phosphorus oxychloride (POCl3)

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Diethyl ether

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 6-(Trifluoromethyl)pyrimidine-4(3H)-one.

    • In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

    • To this solution, add ethyl 4,4,4-trifluoroacetoacetate followed by urea.

    • Reflux the mixture for 6-8 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and acidify with concentrated HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield the pyrimidinone intermediate.

  • Step 2: Chlorination to 4-chloro-6-(trifluoromethyl)pyrimidine.

    • Carefully add the dried pyrimidinone from Step 1 to an excess of phosphorus oxychloride (POCl3).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Reflux the mixture for 3-4 hours.

    • After cooling, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • Extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude chlorinated intermediate.

  • Step 3: Reduction to this compound.

    • Dissolve the crude 4-chloro-6-(trifluoromethyl)pyrimidine in methanol in an ice bath.

    • Add sodium borohydride (NaBH4) portion-wise, maintaining the temperature below 10°C. Note: This step aims to reduce a potential ester intermediate if the chloro-pyrimidine is first converted to a methyl ester. A more direct route could involve conversion of the chloro group to an aldehyde followed by reduction. This protocol presents a plausible reductive approach.

    • Alternative, more controlled reduction: Convert the 4-chloro derivative to a 4-carboxylic acid ester, which is then reduced to the alcohol. This often provides cleaner results.

    • Stir the reaction at room temperature for 2-3 hours.

    • Quench the reaction by slowly adding water.

    • Concentrate the mixture to remove methanol and extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using:

      • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and proton/carbon environments.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Melting Point (MP): As an indicator of purity.

In Vitro Antifungal Susceptibility Testing

The first critical step in evaluating a new compound is to determine its spectrum and potency of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods that are considered the gold standard for determining the Minimum Inhibitory Concentration (MIC).[6][7][13]

Protocol 3.1: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/M38)

Objective: To determine the MIC of this compound against a panel of clinically relevant fungi.

Materials:

  • 96-well flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Control drugs (e.g., Fluconazole, Amphotericin B)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline

Procedure:

  • Inoculum Preparation:

    • Subculture fungal isolates on appropriate agar (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to ensure viability and purity.[14]

    • For yeasts, suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).[14] Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

    • For molds, gently harvest conidia from a mature culture into sterile saline containing a surfactant (e.g., 0.05% Tween 80). Count conidia using a hemocytometer and adjust to a final inoculum of 0.4-5 x 10⁴ CFU/mL.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the test compound and control drugs in RPMI medium directly in the 96-well plate. A typical concentration range to screen is 128 µg/mL down to 0.25 µg/mL.

    • The final volume in each well should be 100 µL before adding the inoculum.

    • Include a sterility control (medium only) and a growth control (medium + inoculum, no drug).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). The final volume is 200 µL.

    • Incubate plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp., 48-72 hours for C. neoformans, and 48-72 hours for A. fumigatus.[13]

  • Reading the MIC:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free growth control.

    • For azoles, the endpoint is typically ≥50% growth inhibition (CLSI) read visually or spectrophotometrically.[13]

    • For polyenes and potentially novel compounds, the endpoint is often complete (≥90-100%) inhibition of growth.[6][13]

Parameter Description Reference Standard
Method Broth MicrodilutionCLSI M27 (Yeasts), M38 (Molds)
Medium RPMI 1640 with MOPS bufferCLSI/EUCAST
Inoculum Size Yeasts: 0.5-2.5 x 10³ CFU/mLCLSI
Molds: 0.4-5 x 10⁴ CFU/mLCLSI
Incubation 35°C for 24-72 hours (organism-dependent)CLSI
MIC Endpoint Lowest concentration with significant growth inhibitionCLSI/EUCAST

Elucidating the Mechanism of Action (MoA)

Identifying the cellular target is crucial for optimizing a lead compound. For a novel scaffold, several parallel approaches can provide initial insights into its MoA.

Potential Fungal-Specific Targets

Fungi, as eukaryotes, share many cellular pathways with humans, making selective toxicity a challenge. Ideal antifungal targets are essential for fungal viability or virulence but are absent or significantly different in mammals.[15] Key target pathways include:

  • Cell Wall Integrity: Targeting enzymes like β-1,3 glucan synthase (target of echinocandins).[16]

  • Ergosterol Biosynthesis: The target of azoles and polyenes.[16][17]

  • Signal Transduction: Pathways like the two-component signaling systems or the high-osmolarity glycerol (HOG) pathway are attractive as they are not found in mammals.[15][18][19]

  • Protein and Nucleic Acid Synthesis: Targets include fungal-specific enzymes like N-myristoyltransferase.[16]

MoA_Investigation_Workflow B B E E B->E I I E->I C C F F C->F J J F->J D D G G D->G H H G->H Informs K K G->K H->K

Protocol 4.1: Sterol Quantitation Assay

Objective: To determine if the compound inhibits the ergosterol biosynthesis pathway.

Rationale: Inhibition of ergosterol synthesis, a common antifungal MoA, leads to the depletion of ergosterol and the accumulation of precursor sterols like lanosterol.[20] This can be detected by Gas Chromatography-Mass Spectrometry (GC-MS).

Procedure:

  • Grow fungal cells (e.g., C. albicans or S. cerevisiae) to mid-log phase in a suitable broth.

  • Treat the cells with the test compound at 1x and 4x the MIC for several hours. Include a no-drug control and an azole control (e.g., fluconazole).

  • Harvest the cells by centrifugation, wash with water, and record the wet weight.

  • Saponify the cell pellet using alcoholic potassium hydroxide.

  • Extract the non-saponifiable lipids (sterols) using n-heptane.

  • Evaporate the solvent and derivatize the sterols (e.g., silylation) to improve volatility for GC analysis.

  • Analyze the sample by GC-MS to identify and quantify ergosterol, lanosterol, and other sterol intermediates.

  • Interpretation: A significant decrease in the ergosterol peak and a corresponding increase in the lanosterol peak relative to the untreated control suggests inhibition of the enzyme lanosterol 14α-demethylase, the target of azoles.[20]

Protocol 4.2: Chemical Genomics Screen in Saccharomyces cerevisiae

Objective: To generate hypotheses about the compound's MoA using a yeast deletion library.

Rationale: Chemical genomics approaches in the model yeast S. cerevisiae are powerful tools for identifying a compound's target pathway.[21][22] A library of heterozygous or homozygous deletion mutants is screened for hypersensitivity to the compound. Genes deleted in the most sensitive strains often encode the drug's direct target or components of the target pathway.

Procedure:

  • Utilize a commercially available yeast deletion library (e.g., the heterozygous diploid deletion collection).

  • Grow the library in 96- or 384-well plates in a rich medium (e.g., YPD).

  • Add the test compound at a sub-inhibitory concentration (e.g., IC20) to the growth medium.

  • Incubate the plates and monitor growth over time using a plate reader.

  • Identify "hit" strains that show significantly reduced growth in the presence of the compound compared to wild-type yeast.

  • Interpretation: Analyze the function of the genes deleted in the hit strains. A statistical overrepresentation of genes from a particular cellular pathway (e.g., ER function, mitochondrial respiration, cell wall biogenesis) provides a strong hypothesis for the compound's MoA.[9]

Cytotoxicity and Selectivity Assessment

A viable antifungal drug must be selectively toxic to fungal cells with minimal effect on host cells.[23] In vitro cytotoxicity assays using mammalian cell lines are a critical first step in evaluating the therapeutic potential of a compound.

Protocol 5.1: MTT Assay for Mammalian Cell Cytotoxicity

Objective: To determine the 50% cytotoxic concentration (CC50) of the compound against a human cell line.

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity as a proxy for cell viability. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cell line (e.g., HepG2 - liver carcinoma, HEK293 - embryonic kidney)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well flat-bottom cell culture plates

  • Test compound stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with mammalian cells at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

  • Remove the medium and dissolve the formazan crystals in a solubilization buffer.

  • Read the absorbance at an appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the CC50 value.

Assay Cell Line Endpoint Purpose
MTT/MTS/Resazurin HepG2, HEK293CC50 (50% Cytotoxic Conc.)Measures metabolic activity as a proxy for viability.[23]
LDH Release AnyEC50 (50% Effective Conc.)Measures lactate dehydrogenase release from damaged cell membranes.
Annexin V/PI Staining AnyApoptosis/Necrosis RatioDifferentiates between apoptotic and necrotic cell death via flow cytometry.

Calculating the Selectivity Index (SI): The SI provides a quantitative measure of a compound's selective toxicity. It is a critical parameter for prioritizing compounds for further development.

SI = CC50 (Mammalian Cells) / MIC (Fungal Pathogen)

A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the fungus than to host cells.

Framework for In Vivo Efficacy Studies

Promising compounds with potent in vitro activity and a high selectivity index should be advanced to in vivo models of fungal infection.[24] Mouse models are the standard for initial efficacy testing.

Murine Model of Systemic Candidiasis

Objective: To evaluate the efficacy of the test compound in reducing fungal burden and improving survival in a mouse model of disseminated candidiasis.

Rationale: Systemic infection with Candida albicans is a common and life-threatening invasive fungal disease. The mouse model mimics human disseminated candidiasis and is widely used for preclinical evaluation of antifungal drugs.

Experimental Outline:

  • Animal Model: Use immunocompetent or immunocompromised mice (e.g., BALB/c or CD-1).

  • Infection: Infect mice via intravenous (tail vein) injection with a standardized inoculum of C. albicans.

  • Treatment Groups:

    • Vehicle Control (e.g., saline, cyclodextrin formulation)

    • Test Compound (at several dose levels)

    • Positive Control (e.g., fluconazole)

  • Dosing: Administer the compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) starting shortly after infection and continuing for a defined period (e.g., 7 days).

  • Endpoints:

    • Survival Study: Monitor mice daily for a set period (e.g., 21 days) and record mortality. Plot Kaplan-Meier survival curves.

    • Fungal Burden Study: A separate cohort of mice is euthanized at a specific time point (e.g., 3-4 days post-infection). Kidneys (the primary target organ) are harvested, homogenized, and plated on agar to determine the fungal load (CFU/gram of tissue).

  • Data Analysis: Compare survival curves between groups using the log-rank test. Compare fungal burdens using appropriate statistical tests (e.g., Mann-Whitney U test). A significant increase in survival and a significant reduction in kidney fungal burden compared to the vehicle control indicate in vivo efficacy.

InVivo_Workflow cluster_Setup Study Setup cluster_Execution Execution cluster_Endpoints Endpoint Analysis A Select Mouse Strain (e.g., BALB/c) C Establish Treatment Groups (Vehicle, Test Compound, Control) A->C B Prepare Fungal Inoculum (C. albicans) D Induce Systemic Infection (IV Injection) B->D E Administer Treatment (e.g., Oral Gavage, Daily) C->E D->E F Survival Cohort: Monitor for 21 days E->F G Fungal Burden Cohort: Euthanize at Day 4 E->G H Kaplan-Meier Survival Analysis F->H I Determine Kidney CFU/gram G->I

Conclusion and Future Directions

This compound serves as an attractive and synthetically accessible starting point for the development of a new generation of antifungal agents. The protocols outlined in this document provide a rigorous, step-by-step framework for its comprehensive evaluation. By systematically assessing its antifungal spectrum, mechanism of action, and selectivity, researchers can rapidly determine its potential as a lead scaffold. Positive results from this testing cascade would justify the initiation of a medicinal chemistry program to synthesize analogues, optimize potency and drug-like properties, and further explore the promising therapeutic potential of the trifluoromethylpyrimidine class.

References

The Lynchpin in Modern Agrochemical Design: A Technical Guide to (6-(Trifluoromethyl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Importance of the Trifluoromethyl-Pyrimidine Moiety

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount design principle. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of physicochemical properties that can dramatically enhance the biological activity of a molecule. When coupled with the pyrimidine ring, a privileged structure in numerous biologically active compounds, the resulting trifluoromethyl-pyrimidine core becomes a powerful building block for the next generation of herbicides and fungicides.[1][2] This guide focuses on a key intermediate in this chemical arsenal: (6-(Trifluoromethyl)pyrimidin-4-yl)methanol. We will delve into its synthesis, its pivotal role as a synthetic intermediate, and provide detailed protocols for its application in the synthesis of advanced agrochemical candidates. The hydroxymethyl group at the 4-position of the pyrimidine ring offers a versatile handle for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) in the quest for superior crop protection agents.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 1356111-18-6BLDpharm
Molecular Formula C6H5F3N2OBLDpharm
Molecular Weight 178.11 g/mol BLDpharm
Appearance Off-white to pale yellow solidInferred from similar compounds
Solubility Soluble in methanol, ethanol, DMSO, DMFInferred from similar compounds

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several scientifically sound methodologies. Below, we outline two primary strategies, each starting from readily available precursors.

Strategy 1: Ring Construction from Acyclic Precursors

This "bottom-up" approach involves the construction of the pyrimidine ring from a trifluoromethylated building block.[2][3] The most common starting material for this strategy is ethyl 4,4,4-trifluoro-3-oxobutanoate.

Synthesis_Strategy_1 A Ethyl 4,4,4-trifluoro-3-oxobutanoate C 6-(Trifluoromethyl)pyrimidin-4-ol A->C Cyclocondensation B Formamidine acetate B->C E 4-Chloro-6-(trifluoromethyl)pyrimidine C->E Chlorination D POCl3 D->E G This compound E->G Grignard Reaction & Hydrolysis F 1. Mg, THF 2. Paraformaldehyde 3. H3O+ workup F->G

Diagram 1: Synthesis of this compound via ring construction.

Protocol 1: Synthesis of this compound via Ring Construction

Step 1: Synthesis of 6-(Trifluoromethyl)pyrimidin-4-ol

  • To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) in a round-bottom flask, add ethyl 4,4,4-trifluoro-3-oxobutanoate dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, add formamidine acetate in one portion.

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The resulting residue is triturated with water, and the solid precipitate is collected by filtration, washed with cold water, and dried to yield 6-(Trifluoromethyl)pyrimidin-4-ol.

Step 2: Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine

  • In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl3) to 6-(Trifluoromethyl)pyrimidin-4-ol.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain crude 4-Chloro-6-(trifluoromethyl)pyrimidine, which can be purified by column chromatography or used directly in the next step.

Step 3: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a Grignard reagent by adding a solution of 4-Chloro-6-(trifluoromethyl)pyrimidine in anhydrous tetrahydrofuran (THF) dropwise to a suspension of magnesium turnings in anhydrous THF. A small crystal of iodine can be added to initiate the reaction.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C and add a solution of dry paraformaldehyde in anhydrous THF portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound.

Strategy 2: Reduction of a Carboxylic Acid Derivative

An alternative and often more direct route involves the reduction of a pre-functionalized pyrimidine, such as a carboxylic acid ester.

Synthesis_Strategy_2 A Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate C This compound A->C Reduction B Reducing Agent (e.g., LiAlH4, NaBH4) B->C

Diagram 2: Synthesis of this compound via reduction.

Protocol 2: Synthesis of this compound via Reduction

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), portion-wise. Note: LiAlH4 is a more potent reducing agent and should be handled with extreme care.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite to remove the aluminum salts.

  • Wash the filter cake with THF or ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield this compound.

Application in Agrochemical Synthesis: A Gateway to Novel Fungicides and Herbicides

This compound is a versatile intermediate for the synthesis of a wide range of agrochemical candidates. The primary alcohol functionality allows for facile conversion into ethers, esters, and halides, which can then be further elaborated.

Application Example: Synthesis of a Novel Pyrimidine Ether Fungicide Candidate

This protocol describes the synthesis of a hypothetical, yet representative, pyrimidine ether derivative, a class of compounds known to exhibit fungicidal activity.[2]

Application_Workflow A This compound D 4-((4-Chlorophenoxy)methyl)-6-(trifluoromethyl)pyrimidine A->D B Substituted Phenol (e.g., 4-chlorophenol) B->D C Mitsunobu Reaction (DEAD, PPh3) C->D E Biological Screening D->E F Structure-Activity Relationship Studies E->F

Diagram 3: Workflow for the synthesis and evaluation of a pyrimidine ether fungicide candidate.

Protocol 3: Synthesis of 4-((4-Chlorophenoxy)methyl)-6-(trifluoromethyl)pyrimidine

  • To a stirred solution of this compound and 4-chlorophenol in anhydrous THF at 0 °C, add triphenylphosphine (PPh3).

  • Stir the mixture until all solids have dissolved.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • The crude residue is purified by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to yield the desired product, 4-((4-chlorophenoxy)methyl)-6-(trifluoromethyl)pyrimidine.

Biological Activity Screening Protocols

The newly synthesized derivatives must be screened for their biological activity to assess their potential as agrochemicals.

Protocol 4: In Vitro Antifungal Assay

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, prepare serial dilutions of the test compounds in a fungal growth medium (e.g., Potato Dextrose Broth).

  • Inoculate each well with a standardized suspension of fungal spores or mycelial fragments (e.g., Botrytis cinerea, Pyricularia oryzae).

  • Include a positive control (a known fungicide) and a negative control (solvent only).

  • Incubate the plates at an appropriate temperature (e.g., 25 °C) for a specified period (e.g., 48-72 hours).

  • Assess fungal growth inhibition by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Calculate the EC50 value (the concentration of the compound that inhibits fungal growth by 50%) for each test compound.

Protocol 5: Herbicidal Activity Assay (Pre-emergence)

  • Fill small pots with a standardized soil mixture.

  • Sow seeds of a model weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) at a uniform depth.

  • Prepare solutions of the test compounds at various concentrations in a suitable solvent/surfactant system.

  • Apply the test solutions evenly to the soil surface of the pots.

  • Include a positive control (a known herbicide) and a negative control (solvent/surfactant only).

  • Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • After a specified period (e.g., 14-21 days), visually assess the herbicidal effect by scoring the percentage of weed control or by measuring the fresh/dry weight of the emerged weeds compared to the negative control.

Conclusion: A Versatile Intermediate for Future Discoveries

This compound stands as a testament to the power of strategic molecular design in agrochemical research. Its trifluoromethyl-pyrimidine core provides a robust foundation for biological activity, while the hydroxymethyl group offers a versatile point of attachment for a wide array of functional groups. The protocols outlined in this guide provide a solid framework for the synthesis and application of this key intermediate, empowering researchers to explore new chemical space and develop the next generation of innovative and sustainable crop protection solutions. The continued exploration of derivatives of this compound is a promising avenue for addressing the ever-evolving challenges of global food security.

References

Column chromatography purification of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Column Chromatography Purification of Pyrimidine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purification in Pyrimidine Chemistry

Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents, including antiviral and anticancer drugs.[1][2] The biological activity of these N-heterocyclic compounds is exquisitely dependent on their structure and purity. Synthetic reactions rarely yield a single, pure product; they typically result in a complex mixture of the desired compound, unreacted starting materials, reagents, and side-products.[3][4] Therefore, robust and efficient purification is not merely a procedural step but a critical determinant of success in research and development.

Column chromatography, particularly flash chromatography, is the most widely used preparative technique for the purification of pyrimidine derivatives in a laboratory setting.[5][6] This guide provides a comprehensive framework for developing, executing, and troubleshooting column chromatography protocols for pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the underlying principles and strategic decisions that ensure a successful separation.

Fundamental Principles: The "Why" Behind the Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent, most commonly silica gel) and a mobile phase (a solvent or mixture of solvents that flows through the stationary phase).[7] In the context of normal-phase chromatography, the most common mode for pyrimidine purification, the mechanism is driven by adsorption and desorption.[8]

  • The Stationary Phase (Silica Gel): Silica gel (SiO₂) is a highly polar adsorbent with a surface covered in silanol groups (Si-OH). These groups can form hydrogen bonds and dipole-dipole interactions with polar functional groups on the molecules in the mixture.

  • The Mobile Phase (Eluent): The mobile phase is typically a non-polar or moderately polar organic solvent.[9] It flows through the column, competing with the adsorbed compounds for binding sites on the stationary phase.[7]

A compound's journey through the column is a continuous series of binding (adsorbing) to the silica and dissolving (desorbing) into the eluent. The more polar a compound is, the more strongly it binds to the polar silica gel and the slower it moves down the column. By carefully selecting a mobile phase, we can modulate this interaction to allow different compounds to travel at different speeds, leading to their separation.[10]

Strategic Method Development: A Systematic Approach

A successful purification is not a matter of luck; it is the result of systematic method development. The following workflow outlines the critical decision-making process.

G cluster_0 Phase 1: Pre-Chromatography Analysis cluster_1 Phase 2: Protocol Execution cluster_2 Phase 3: Analysis & Isolation A Analyze Crude Mixture (Solubility, Stability) B Select Chromatography Mode (Normal vs. Reversed-Phase) A->B C Develop Eluent System via TLC B->C D Prepare & Pack Column C->D E Load Sample D->E F Elute & Collect Fractions E->F G Analyze Fractions via TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Characterize Pure Product I->J

Caption: Workflow for Pyrimidine Derivative Purification.

Choosing the Right Chromatography Mode

The first strategic decision is whether to use normal-phase or reversed-phase chromatography. This choice is primarily dictated by the polarity and solubility of the target pyrimidine derivative.[11]

  • Normal-Phase Chromatography (Most Common):

    • Principle: Polar stationary phase (e.g., silica, alumina) and a non-polar to moderately polar mobile phase.[9]

    • Best for: Compounds soluble in organic solvents like dichloromethane, ethyl acetate, or hexanes.[11] Most synthetic pyrimidine intermediates and final products fall into this category.[12][13] If your synthesis is performed in a relatively non-polar solvent, normal-phase is the logical starting point.[11]

  • Reversed-Phase Chromatography:

    • Principle: Non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[14]

    • Best for: Highly polar or ionizable pyrimidine derivatives that are poorly retained on silica (i.e., they run at the solvent front even in highly polar organic solvents).[15] This is also a good choice if the reaction was performed in a very polar solvent like DMSO or DMF, as it can simplify the workup.[11]

For the remainder of this guide, we will focus on normal-phase flash chromatography , as it is the most prevalent method for this class of compounds.

Stationary Phase Selection
  • Silica Gel (SiO₂): This is the default choice for over 90% of applications.[16] It is cost-effective, provides excellent resolving power for a wide range of polarities, and is compatible with most organic solvents. However, its acidic nature can sometimes cause decomposition of sensitive compounds.[15] A quick stability test on a TLC plate can verify this: spot your compound, let it sit for an hour, then elute. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.[15]

  • Alumina (Al₂O₃): Available in neutral, acidic, or basic forms, alumina can be a good alternative for compounds that are unstable on silica gel.[4]

  • Amine-functionalized Silica: This is an excellent choice for purifying basic pyrimidine derivatives, which might otherwise exhibit "tailing" (streaking) on standard silica due to strong, sometimes irreversible, binding to the acidic silanol groups.[3]

Mobile Phase (Eluent) System Selection via TLC

Thin-Layer Chromatography (TLC) is an indispensable tool for developing and optimizing the mobile phase before committing to a large-scale column.[8][17] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4 .[5]

  • What is Rf? The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An Rf of 0.3 means the compound moves about one-third of the way up the TLC plate.

  • Why Rf 0.2-0.4? This range provides the optimal balance for separation on a column. If the Rf is too high (>0.5), the compound will elute too quickly with poor separation from less polar impurities. If the Rf is too low (<0.15), the elution will take an excessive amount of time and solvent, leading to broad peaks and poor resolution.[3]

Practical Steps for TLC Analysis:

  • Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary spotter, apply a small, concentrated spot onto the baseline of a TLC plate.

  • Place the plate in a developing chamber containing your chosen solvent system. Common starting systems include mixtures of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Acetone).[5]

  • Develop the plate until the solvent front is near the top.

  • Visualize the separated spots, typically under a UV lamp, as pyrimidine rings are often UV-active.

  • Calculate the Rf of your target compound and adjust the solvent polarity until you reach the target Rf of ~0.3.

    • If Rf is too high: Decrease the polarity of the eluent (i.e., increase the proportion of the non-polar solvent).

    • If Rf is too low: Increase the polarity of the eluent (i.e., increase the proportion of the polar solvent).

SolventPolarity IndexBoiling Point (°C)Notes
n-Hexane0.169Common non-polar base solvent.
Dichloromethane (DCM)3.140Good for dissolving a wide range of compounds.
Ethyl Acetate (EtOAc)4.477Excellent, versatile polar modifier.
Acetone5.156More polar than EtOAc.
Methanol (MeOH)5.165Very polar; used in small percentages to significantly increase eluent strength.
Triethylamine (TEA)1.889Can be added in small amounts (~0.1-1%) to suppress tailing of basic compounds.
Acetic/Formic Acid-118/101Can be added in small amounts (~0.1-1%) to improve peak shape for acidic compounds.[18]

Detailed Experimental Protocol: Flash Column Chromatography

This protocol outlines the steps for a standard flash column purification, a technique that uses air pressure to accelerate solvent flow, significantly reducing purification time compared to traditional gravity chromatography.[19]

Step 1: Column Preparation and Packing

The quality of the column packing is paramount for achieving good separation. An improperly packed column with cracks or channels will lead to poor results.

  • Select Column Size: Choose a column diameter based on the amount of crude material to be purified. A common rule of thumb is a silica-to-sample weight ratio of 30:1 to 50:1.

  • Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column, just enough to cover the outlet.[7] Add a thin layer (~1-2 cm) of sand on top of the plug.[16]

  • Packing the Column (Slurry Method):

    • In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a free-flowing slurry.

    • Quickly pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

    • Tap the side of the column gently to dislodge any air bubbles and help the silica settle into a uniform bed.

    • Open the stopcock and use air pressure to push the solvent through the column until the solvent level reaches the top of the silica bed. This compacts the packing. Crucially, never let the silica run dry from this point forward. [16]

    • Add another thin layer (~1-2 cm) of sand on top of the silica bed to protect the surface during sample and solvent addition.[19]

Step 2: Sample Loading

Proper sample loading is critical. The sample should be applied to the column in the most concentrated form possible to ensure it starts as a narrow band.[20] A wide starting band leads to broad eluting peaks and poor separation.

  • Wet Loading (Preferred Method):

    • Dissolve the crude sample in the minimum possible amount of a solvent.[21] Ideally, use the column eluent itself. If the sample has poor solubility, you can use a slightly stronger (more polar) solvent, but keep the volume to an absolute minimum.[22]

    • Carefully use a pipette to add the dissolved sample solution evenly to the top of the silica bed, taking care not to disturb the surface.

    • Open the stopcock and drain the solvent until the sample solution has fully entered the silica bed.

    • Carefully add a small amount of fresh eluent, wash the sides of the column, and again drain it to the top of the silica. Repeat this wash step 2-3 times to ensure all the sample is loaded onto the silica in a tight band.[16]

  • Dry Loading (for samples insoluble in the eluent):

    • Dissolve the crude sample in a suitable, volatile solvent (e.g., DCM, acetone).

    • Add a small amount of silica gel (typically 2-3 times the sample weight) to the solution.

    • Thoroughly evaporate the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of your sample adsorbed onto the silica.[21]

    • Carefully add this powder to the top of the packed column.

    • Gently tap the column to settle the powder and then cover with a protective layer of sand.

Step 3: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate (a common target is a drop rate of 2 inches/minute of the solvent level).[16]

  • Begin collecting the eluent in sequentially numbered test tubes or flasks. The size of the fractions depends on the column size and the expected separation, but collecting smaller fractions is generally safer.[23]

  • If your TLC analysis indicated that a single solvent system (isocratic elution) is sufficient, continue with that eluent.

  • If you need to separate compounds with a large difference in polarity, a gradient elution is more efficient. Start with the low-polarity eluent developed via TLC and, over time, gradually increase the proportion of the more polar solvent. This allows the non-polar compounds to elute first, after which the polarity is increased to elute the more tightly-bound polar compounds.[10]

Step 4: Fraction Analysis

Once all the fractions are collected, you must determine which ones contain your pure compound.

  • Use TLC to analyze the fractions.[24] You can spot multiple fractions on a single TLC plate. It is good practice to also spot the starting crude mixture as a reference.

  • Develop and visualize the plate.

  • Identify the fractions that contain only the spot corresponding to your desired product.

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified pyrimidine derivative.

  • Determine the yield and characterize the final product for purity and identity (e.g., using NMR, MS).

G cluster_TLC TLC Analysis of Fractions cluster_Action Action TLC_Plate TLC Plate F1_2 Fractions 1-2 (Impurity A) F3_5 Fractions 3-5 (Pure Product) Combine Combine Fractions 3-5 F3_5->Combine F6_7 Fractions 6-7 (Mixed) F8_9 Fractions 8-9 (Impurity B) Evaporate Evaporate Solvent Combine->Evaporate Isolate Isolate Pure Product Evaporate->Isolate

Caption: Decision making based on TLC analysis of collected fractions.

Troubleshooting Common Problems

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Separation 1. Eluent is too polar (all compounds elute together). 2. Sample was loaded in too large a volume or was too dilute. 3. Column was packed poorly (channeling).1. Re-develop eluent with TLC to find a less polar system. 2. Reload a new column using a more concentrated sample or switch to dry loading. 3. Repack the column carefully.
Compound Won't Elute 1. Eluent is not polar enough. 2. Compound is highly polar and irreversibly adsorbed. 3. Compound decomposed on the silica.[15]1. Gradually increase the polarity of the eluent (gradient elution). Add a small % of methanol if necessary. 2. Consider switching to reversed-phase chromatography or using a different stationary phase like alumina. 3. Test for stability on a TLC plate.[15] If unstable, use a less acidic stationary phase (neutral alumina) or deactivate the silica.
Streaking or "Tailing" of Spots/Peaks 1. Compound is acidic or basic and interacting too strongly with the stationary phase. 2. Column is overloaded with sample.1. For basic compounds (common for pyrimidines), add 0.1-1% triethylamine (TEA) or ammonia to the eluent.[3] For acidic compounds, add 0.1-1% acetic or formic acid. 2. Reduce the amount of sample loaded onto the column.
Cracked/Bubbled Silica Bed 1. Heat generated from wetting the silica with a polar solvent (e.g., methanol). 2. Column ran dry during the run.1. Pack the column using the non-polar component of your eluent first. Introduce polar solvents gradually. 2. Always keep the solvent level above the top of the silica bed.

References

Comprehensive NMR Characterization of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. Its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the validity of biological data. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of such fluorinated organic molecules. This guide provides a detailed framework for the comprehensive NMR characterization of this compound, moving beyond a simple listing of protocols to explain the causal relationships behind experimental choices. We present a self-validating methodology combining one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, ensuring high-confidence structural verification.

Introduction: The Analytical Challenge

The structural analysis of this compound presents a unique set of NMR challenges and opportunities. The pyrimidine core, substituted with a strongly electron-withdrawing trifluoromethyl (-CF₃) group and a hydroxymethyl (-CH₂OH) group, creates a distinct electronic environment. Key analytical questions to be answered include:

  • Unambiguous assignment of the two non-equivalent aromatic protons on the pyrimidine ring.

  • Confirmation of the connectivity between the hydroxymethyl group and the pyrimidine C4 position.

  • Characterization of the through-bond effects of the highly electronegative fluorine atoms on the ¹H and ¹³C chemical shifts.

  • Leveraging the unique properties of the ¹⁹F nucleus for comprehensive structural confirmation.

This document outlines an integrated NMR workflow designed to address these questions authoritatively.

Molecular Structure and Key NMR-Active Nuclei

The foundational step in any NMR analysis is a thorough understanding of the molecule's structure and its NMR-active components.

Caption: Molecular structure of this compound.

The primary nuclei for NMR analysis are:

  • ¹H (Proton): With a natural abundance of ~99.98% and the highest gyromagnetic ratio, ¹H NMR is the most sensitive experiment, providing core information on the number of distinct protons, their chemical environment, and scalar couplings to neighboring protons.

  • ¹⁹F (Fluorine): The ¹⁹F nucleus is exceptionally advantageous for analysis. It has a natural abundance of 100% and a high gyromagnetic ratio, making it the third most receptive NMR nucleus after ¹H and ³H.[1] Its large chemical shift dispersion (~800 ppm) makes it highly sensitive to subtle changes in the local electronic environment.[1][2]

  • ¹³C (Carbon-13): With a low natural abundance (~1.1%), ¹³C NMR is less sensitive. However, proton-decoupled experiments provide a distinct signal for each unique carbon atom, revealing the carbon skeleton of the molecule. The presence of fluorine introduces characteristic C-F coupling patterns that are crucial for assignment.[3]

Rationale Behind the Experimental Strategy

A multi-faceted approach is required for an irrefutable characterization. We do not merely acquire spectra; we select experiments that answer specific questions, with each result cross-validating the others.

Causality of 1D NMR Experimental Choices
  • ¹H NMR - The Initial Blueprint: This is the starting point. We anticipate two singlets in the aromatic region (H2, H5), one singlet for the methylene protons (-CH₂-), and a broader, exchangeable signal for the hydroxyl proton (-OH). The deshielding effect of the pyrimidine nitrogens and the -CF₃ group will push the aromatic signals significantly downfield.

  • ¹⁹F NMR - The Fluorine-Specific Probe: A proton-decoupled ¹⁹F NMR spectrum provides a direct window into the fluorine environment. We expect a single resonance for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift is highly indicative of the electronic nature of the pyrimidine ring.[4]

  • ¹³C{¹H} NMR - Mapping the Carbon Skeleton: This experiment reveals all unique carbon environments. The key diagnostic feature will be the splitting of carbon signals due to C-F coupling. The carbon of the -CF₃ group (C9) will appear as a quartet due to one-bond coupling (¹JCF), while the carbon to which it is attached (C6) will appear as a quartet due to two-bond coupling (²JCF).[3] This phenomenon is a powerful confirmation of the -CF₃ group's position.

Rationale for 2D NMR Correlation Experiments

While 1D NMR provides a list of components, 2D NMR builds the molecule by connecting them.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): The purpose of this experiment is to definitively link each proton to the carbon it is directly attached to. It creates a "fold-over" map from the ¹H to the ¹³C spectrum, correlating H2 to C2, H5 to C5, and the methylene protons (H7) to the methylene carbon (C7). This is a non-negotiable step for confident assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for elucidating the complete molecular framework. It reveals correlations between protons and carbons that are separated by two or three bonds. For this molecule, the most critical correlations to observe are:

    • From the methylene protons (H7) to the pyrimidine carbons C4 and C5, confirming the attachment of the side chain.

    • From the aromatic proton H5 to carbons C4 and C6, locking in the relative positions on the ring.

    • From the aromatic proton H2 to carbons C4 and C6, completing the pyrimidine ring assignment.

Caption: Integrated workflow for NMR-based structure elucidation.

Detailed Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvation: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it slows the exchange of the -OH proton, allowing for its observation and potential coupling.

  • Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Standard: The residual solvent peak will be used for ¹H and ¹³C referencing. For ¹⁹F NMR, no external standard is typically needed if the spectrometer is calibrated, but an external reference like CFCl₃ can be used for absolute precision.

NMR Instrument Parameters

The following are suggested starting parameters for a 500 MHz spectrometer. Optimization may be required based on sample concentration and instrument performance.

Experiment Parameter Suggested Value Rationale
¹H Pulse Programzg30Standard 30° pulse for quantitative integration.
Spectral Width20 ppmTo cover the full range of proton chemical shifts.
Acquisition Time~2 sTo ensure good digital resolution.
Relaxation Delay (d1)5 sAllows for full relaxation of protons for accurate integration.
Number of Scans8-16To achieve an adequate signal-to-noise ratio (S/N).
¹³C{¹H} Pulse Programzgpg30Standard proton-decoupled experiment with a 30° pulse.
Spectral Width250 ppmTo encompass all carbon signals, including the CF₃ group.
Relaxation Delay (d1)2 sStandard delay for ¹³C acquisition.
Number of Scans1024-4096Higher scan count needed due to low ¹³C sensitivity.
¹⁹F{¹H} Pulse Programzgpg30Proton-decoupled experiment.
Spectral Width100 ppmCentered around ~ -65 ppm to capture the CF₃ signal.
Relaxation Delay (d1)2 sSufficient for the rapidly relaxing ¹⁹F nucleus.
Number of Scans16-64To achieve good S/N.
HSQC Pulse Programhsqcedetgpsisp2.2Phase-sensitive, edited HSQC to distinguish CH/CH₃ from CH₂ signals.
¹J(CH)145 HzAverage one-bond coupling constant for C-H.
Number of Scans2-4Per increment.
HMBC Pulse ProgramhmbcgpndqfStandard gradient-selected HMBC for long-range correlations.
nJ(CH)8 HzOptimized for detecting 2-3 bond C-H couplings.
Number of Scans4-8Per increment.

Data Interpretation: Predicted Results & Assignments

The combination of all experiments allows for the complete assignment of the molecule's NMR signals.

Table 1: Predicted NMR Data for this compound in DMSO-d₆

Atom #NucleusPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)HMBC Correlations
H2¹H~9.2s-C4, C6
H5¹H~7.8s-C4, C6
H7¹H~4.7s (or d)J(H7-H8) if observedC4, C5
H8¹H~5.8br s (or t)J(H8-H7) if observedC7
-¹⁹F~ -68s--
C2¹³C~159d¹J(CH) ≈ 190-
C4¹³C~172m--
C5¹³C~115d¹J(CH) ≈ 170-
C6¹³C~157q²J(CF) ≈ 36-
C7¹³C~62t¹J(CH) ≈ 145-
C9¹³C~121q¹J(CF) ≈ 275-

Note: Chemical shifts are predictive and can vary based on solvent and concentration. Multiplicity abbreviations: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), br (broad).

Caption: Key HMBC correlations confirming the molecular backbone.

Trustworthiness: A Self-Validating System

The power of this protocol lies in its inherent self-validation. An assignment is never made in isolation.

  • Cross-Verification: The ¹H assignment of H5 at ~7.8 ppm is initially based on chemical shift theory. This is then confirmed by its HSQC correlation to the carbon at ~115 ppm. Finally, the HMBC correlations from this proton to two other carbons (C4 and C6) must be consistent with the proposed structure, providing three independent points of verification for a single assignment.

  • Coupling Constants: The observation of a large one-bond C-F coupling (~275 Hz) for the carbon at ~121 ppm is definitive proof of the C9 (-CF₃) assignment. Similarly, the smaller two-bond C-F coupling (~36 Hz) on the quaternary carbon at ~157 ppm is only possible if this is C6, the carbon adjacent to the -CF₃ group.

  • Integration: The integrals of the ¹H signals for H2, H5, and -CH₂- must correspond to a 1:1:2 ratio, confirming the proton count for each distinct environment.

This layered approach, where data from multiple, independent experiments must converge on a single structural solution, ensures the highest degree of confidence and scientific trustworthiness in the final characterization.

References

Application Notes and Protocols for In Vitro Bioassessment of Trifluoromethylpyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Trifluoromethylpyrimidine Scaffold in Modern Drug Discovery

The strategic incorporation of a trifluoromethyl (CF3) group into the pyrimidine scaffold has emerged as a highly successful strategy in medicinal chemistry and agrochemical research.[1] This chemical modification often imparts desirable pharmacological properties, including enhanced metabolic stability, increased bioavailability, and improved biological activity.[1] Trifluoromethylpyrimidine derivatives represent a versatile class of compounds with a broad spectrum of activities, including anticancer, antiviral, and antifungal properties.[2][3][4] As such, robust and reliable in vitro bioassay protocols are essential for the accurate characterization and advancement of these promising molecules from discovery to clinical development.[5][6]

This comprehensive guide provides detailed, field-proven protocols for the in vitro evaluation of trifluoromethylpyrimidine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the methodologies.

I. Assessment of Cellular Viability and Cytotoxicity: The MTT Assay

A fundamental first step in characterizing any potential therapeutic agent is to assess its effect on cell viability. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[7][8][9] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[8]

Scientific Rationale

The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8][9] The resulting formazan crystals are insoluble in aqueous solutions and must be dissolved in a solubilization agent (e.g., DMSO) to be quantified spectrophotometrically.[1] The intensity of the purple color is directly proportional to the number of metabolically active (and therefore viable) cells.[8] It is important to note that some compounds, such as certain kinase inhibitors, can interfere with the MTT assay, so orthogonal viability assays may be considered for confirmation.[10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate cell_attachment Allow cells to attach overnight (for adherent cells) cell_seeding->cell_attachment add_compound Treat cells with serial dilutions of trifluoromethyl- pyrimidine compound cell_attachment->add_compound incubation Incubate for a defined period (e.g., 24, 48, 72h) add_compound->incubation add_mtt Add MTT solution to each well incubation->add_mtt formazan_formation Incubate to allow formazan formation add_mtt->formazan_formation solubilization Add solubilization buffer (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure absorbance (e.g., at 570 nm) solubilization->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • Trifluoromethylpyrimidine compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cancer cell line (e.g., A549, MCF-7, PC-3 for anticancer screening)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well in 100 µL of medium).

    • Seed the cells into a 96-well plate and incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the trifluoromethylpyrimidine compound in complete culture medium. It is crucial to maintain a consistent, low percentage of the solvent (e.g., DMSO < 0.5%) across all concentrations to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

ParameterRecommended Value
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Incubation Time 24, 48, or 72 hours
MTT Concentration 0.5 mg/mL (final)
MTT Incubation Time 3 - 4 hours
Absorbance Wavelength 570 nm

II. Target Engagement and Potency: In Vitro Kinase Inhibition Assay

Many trifluoromethylpyrimidine compounds exert their biological effects by inhibiting specific protein kinases.[11][12] Therefore, a direct in vitro kinase assay is crucial to determine the potency and selectivity of the compound against its intended target.

Scientific Rationale

In vitro kinase assays quantify the enzymatic activity of a purified kinase by measuring the phosphorylation of a specific substrate.[13][14] The inhibitory effect of a compound is determined by its ability to reduce this phosphorylation. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and amenability to high-throughput screening. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_readout Data Acquisition prepare_reagents Prepare kinase, substrate, ATP, and inhibitor dilutions add_inhibitor Add serially diluted compound to wells prepare_reagents->add_inhibitor add_kinase Add kinase to wells add_inhibitor->add_kinase pre_incubation Pre-incubate to allow inhibitor binding add_kinase->pre_incubation initiate_reaction Initiate reaction with ATP/substrate mixture pre_incubation->initiate_reaction reaction_incubation Incubate at 30°C for 60 min initiate_reaction->reaction_incubation add_adpglo Add ADP-Glo™ Reagent to stop reaction and deplete ATP reaction_incubation->add_adpglo adpglo_incubation Incubate for 40 min add_adpglo->adpglo_incubation add_detection_reagent Add Kinase Detection Reagent adpglo_incubation->add_detection_reagent detection_incubation Incubate for 30 min add_detection_reagent->detection_incubation read_luminescence Measure luminescence detection_incubation->read_luminescence

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Inhibition Assay

Materials:

  • Purified kinase of interest

  • Specific kinase substrate (peptide or protein)

  • ATP

  • Trifluoromethylpyrimidine compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the trifluoromethylpyrimidine compound (e.g., 10 mM in 100% DMSO).

    • Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterRecommended Value
Pre-incubation Time 10 minutes
Kinase Reaction Time 60 minutes at 30°C
ADP-Glo™ Reagent Incubation 40 minutes at room temperature
Kinase Detection Reagent Incubation 30 minutes at room temperature

III. Target Validation and Mechanism of Action: Western Blotting

To confirm that the trifluoromethylpyrimidine compound is engaging its intended target within a cellular context and modulating downstream signaling pathways, Western blotting is an indispensable technique.[15][16]

Scientific Rationale

Western blotting allows for the detection and semi-quantification of a specific protein in a complex mixture, such as a cell lysate.[15] Proteins are first separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), then transferred to a solid support membrane (e.g., PVDF or nitrocellulose).[15] The membrane is then probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction for detection. By comparing the protein levels in treated versus untreated cells, one can assess the compound's effect on protein expression or post-translational modifications (e.g., phosphorylation).

Experimental Workflow: Western Blotting

Western_Blot_Workflow sample_prep Sample Preparation: Cell lysis and protein quantification sds_page SDS-PAGE: Protein separation by size sample_prep->sds_page transfer Protein Transfer: From gel to membrane sds_page->transfer blocking Blocking: Prevent non-specific antibody binding transfer->blocking primary_ab Primary Antibody Incubation: Binds to target protein blocking->primary_ab secondary_ab Secondary Antibody Incubation: Binds to primary antibody primary_ab->secondary_ab detection Signal Detection: Chemiluminescence or fluorescence secondary_ab->detection analysis Data Analysis: Image acquisition and band densitometry detection->analysis

Caption: General workflow for Western blotting.

Detailed Protocol: Western Blotting

Materials:

  • Cells treated with the trifluoromethylpyrimidine compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with the trifluoromethylpyrimidine compound for the desired time and at the desired concentration.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay.

    • Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling at 95-100°C for 5 minutes (for most proteins). For some proteins, like multi-transmembrane proteins, boiling should be avoided.[17]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (typically 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a membrane.

  • Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Signal Detection and Analysis:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis on the protein bands to quantify the changes in protein levels. Normalize to a loading control (e.g., β-actin or GAPDH).

IV. Gene Expression Analysis: Quantitative PCR (qPCR)

To investigate the impact of trifluoromethylpyrimidine compounds on the transcriptional regulation of target genes, quantitative PCR (qPCR) is a highly sensitive and specific method.[18]

Scientific Rationale

qPCR, also known as real-time PCR, measures the amplification of a targeted DNA molecule during the PCR process in real-time.[19] For gene expression analysis, RNA is first reverse-transcribed into complementary DNA (cDNA), which then serves as the template for qPCR (RT-qPCR). The amount of amplified product is typically detected using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The cycle at which the fluorescence signal crosses a threshold (Cq value) is inversely proportional to the initial amount of target mRNA.

Experimental Workflow: qPCR

qPCR_Workflow rna_extraction RNA Extraction from treated and control cells rna_quant_quality RNA Quantification and Quality Assessment rna_extraction->rna_quant_quality reverse_transcription Reverse Transcription: RNA to cDNA rna_quant_quality->reverse_transcription qPCR_setup qPCR Reaction Setup: cDNA, primers, master mix reverse_transcription->qPCR_setup qPCR_run qPCR Run: Amplification and real-time fluorescence detection qPCR_setup->qPCR_run data_analysis Data Analysis: Cq values and relative gene expression (e.g., ΔΔCq) qPCR_run->data_analysis

Caption: Workflow for gene expression analysis using RT-qPCR.

Detailed Protocol: qPCR

Materials:

  • Cells treated with the trifluoromethylpyrimidine compound

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with the trifluoromethylpyrimidine compound.

    • Extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.

    • Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer or Agilent Bioanalyzer).

    • Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the gene of interest, and the qPCR master mix.

    • Set up reactions in triplicate for each sample and include no-template controls.

    • Also, set up reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Acquisition and Analysis:

    • Run the qPCR reaction in a real-time PCR instrument.

    • Determine the Cq values for the gene of interest and the housekeeping gene in both treated and control samples.

    • Calculate the relative gene expression using the ΔΔCq method.

V. Receptor-Ligand Interaction: Receptor Binding Assay

For trifluoromethylpyrimidine compounds that are designed to interact with specific cell surface or nuclear receptors, a receptor binding assay is essential to quantify the affinity of this interaction.[20][21][22]

Scientific Rationale

Receptor binding assays measure the direct interaction between a ligand (the trifluoromethylpyrimidine compound) and its receptor.[20] A common format is a competitive binding assay, where the test compound competes with a radiolabeled or fluorescently labeled ligand of known affinity for binding to the receptor.[21][23][24] The amount of labeled ligand displaced by the test compound is measured, allowing for the determination of the test compound's binding affinity (Ki) or IC50.

Detailed Protocol: Radioligand Receptor Binding Assay

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand specific for the receptor

  • Trifluoromethylpyrimidine compound

  • Assay buffer

  • Glass fiber filter plates

  • Vacuum manifold

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup:

    • In a multiwell plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled trifluoromethylpyrimidine compound.

    • Include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the log of the competitor concentration to determine the IC50 value.

Conclusion

The protocols detailed in this guide provide a robust framework for the in vitro characterization of trifluoromethylpyrimidine compounds. By systematically applying these assays, researchers can effectively assess the cytotoxicity, target engagement, mechanism of action, and binding affinity of novel compounds, thereby facilitating their progression through the drug discovery pipeline. It is imperative to remember that while these protocols are standardized, optimization may be necessary depending on the specific compound, cell line, or target being investigated.

References

Application Notes & Protocols: Evaluating Trifluoromethylpyrimidine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Trifluoromethylpyrimidines in Oncology

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence in drug design is due to its ability to mimic endogenous nucleobases, allowing it to interact with a wide array of biological targets. In the context of oncology, the strategic incorporation of a trifluoromethyl (CF3) group onto the pyrimidine ring has emerged as a powerful strategy. The CF3 group is highly electronegative and lipophilic, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] This combination of a proven heterocyclic core with the unique properties of the CF3 group has led to the development of potent trifluoromethylpyrimidine derivatives with promising anti-cancer activity.[3][4]

This guide provides an in-depth exploration of the application of these derivatives in cancer cell lines. We will delve into their mechanisms of action, present quantitative data on their efficacy, and provide detailed, field-proven protocols for their evaluation. The focus is not just on the procedural steps but on the underlying scientific principles that ensure robust and reproducible results.

Mechanism of Action: Targeting Key Oncogenic Pathways

A significant number of trifluoromethylpyrimidine derivatives exert their anti-cancer effects by functioning as kinase inhibitors.[5] Kinases are enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. One of the most critical targets is the Epidermal Growth Factor Receptor (EGFR).

Expert Insight: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are central to regulating cell proliferation, survival, and differentiation.[5] In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth. Therefore, inhibiting EGFR is a validated therapeutic strategy. Trifluoromethylpyrimidine derivatives have been designed to fit into the ATP-binding pocket of the EGFR kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.[5] This blockade ultimately leads to the induction of cell cycle arrest and apoptosis in cancer cells.

EGFR_Pathway Figure 1: Inhibition of the EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K TFMP_Derivative Trifluoromethylpyrimidine Derivative TFMP_Derivative->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Figure 1: Inhibition of the EGFR Signaling Pathway by a Trifluoromethylpyrimidine Derivative.

Data Presentation: In Vitro Efficacy Across Cancer Cell Lines

The anti-proliferative activity of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the activity of representative trifluoromethylpyrimidine compounds against a panel of human cancer cell lines.

Compound IDDerivative ClassTarget(s)Cancer Cell LineCancer TypeActivity (IC50 / % Inhibition)Reference
9u Thiophene-pyrimidineEGFRA549Non-Small-Cell Lung0.35 µM[5]
MCF-7Breast3.24 µM[5]
PC-3Prostate5.12 µM[5]
3b Thiazolo[4,5-d]pyrimidineNot SpecifiedA375MelanomaStrong Cytotoxicity at 50 µM[1][6]
C32MelanomaStrong Cytotoxicity at 50 µM[1]
DU145ProstateModerate Activity[1]
MCF-7/WTBreastModerate Activity[1]
5v Amide-pyrimidineNot SpecifiedPC3Prostate64.20% Inhibition @ 5 µg/mL[3][7]
5r Amide-pyrimidineNot SpecifiedPC3Prostate55.32% Inhibition @ 5 µg/mL[3][7]

Note: Direct comparison of values between different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, assay method).

Experimental Workflows and Protocols

A systematic approach is crucial for characterizing the cellular effects of trifluoromethylpyrimidine derivatives. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to detailed mechanistic studies.

Experimental_Workflow start Cancer Cell Culture (e.g., A549, MCF-7) treatment Treat with Trifluoromethyl- pyrimidine Derivative (Dose-Response & Time-Course) start->treatment viability Protocol 1: Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI Flow Cytometry) treatment->apoptosis cell_cycle Protocol 3: Cell Cycle Analysis (PI Staining Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Determine IC50, Apoptotic Induction, Cell Cycle Arrest data_analysis->conclusion

Caption: Figure 2: General Experimental Workflow for Compound Evaluation.

Protocol 1: Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9][10] The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Trifluoromethylpyrimidine derivative stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability via Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the trifluoromethylpyrimidine derivative in complete medium. A typical range is 0.1 nM to 100 µM.

    • Self-Validation: Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug dose) and a "no-cell" blank control (medium only). This is critical to correct for background absorbance and ensure the vehicle itself is not cytotoxic.

    • Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or controls.

    • Incubate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate for an additional 2-4 hours at 37°C until a purple precipitate is clearly visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.[11]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Causality: The absorbance value is a direct readout of the metabolic activity of the cell population in each well. A lower absorbance in treated wells compared to the vehicle control indicates a reduction in cell viability.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot a dose-response curve (% Viability vs. log[Concentration]) to determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, flips to the outer surface. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[12] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[12][13]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Trifluoromethylpyrimidine derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the derivative at relevant concentrations (e.g., 1x and 2x the IC50 value) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Expert Insight: It is crucial to collect both floating (potentially apoptotic) and adherent cells.

    • Aspirate the culture medium into a 15 mL conical tube.

    • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.

    • Combine the detached cells with the medium collected in the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[14]

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

  • Data Analysis:

    • The flow cytometry software will generate a quadrant plot:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells/debris

    • Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V+ populations in treated samples compared to the control indicates apoptosis induction.

Protocol 3: Cell Cycle Analysis by PI Staining

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[14] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[13] Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N), while cells in S phase (DNA synthesis) have an intermediate amount. Treatment with an effective agent may cause an accumulation of cells in a specific phase, indicating cell cycle arrest.[5][14]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Trifluoromethylpyrimidine derivative

  • Ice-cold 70% Ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates as described in the apoptosis protocol.

    • Harvest both adherent and floating cells and pellet them by centrifugation (300 x g, 5 min).

  • Fixation:

    • Wash the cell pellet with 1 mL of cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • Causality: Fixation is required to permeabilize the cells to the dye. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This prevents cell clumping.

    • Incubate at -20°C for at least 2 hours (can be stored for weeks).[15]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Expert Insight: RNase is included because PI can also bind to double-stranded RNA. Treating with RNase ensures that the fluorescence signal comes only from DNA, providing accurate cell cycle data.[13]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Acquire data for at least 10,000 single-cell events.

  • Data Analysis:

    • Generate a histogram of the PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14] An accumulation of cells in the G2/M peak, for example, would suggest the compound induces G2/M arrest.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (6-(trifluoromethyl)pyrimidin-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Introduction: A Plausible Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-stage process. This involves the initial construction of a suitable pyrimidine precursor followed by a functional group transformation to yield the desired primary alcohol. A robust and common strategy is the reduction of a carbonyl group at the C4 position of the pyrimidine ring.

A logical and experimentally sound pathway is as follows:

  • Stage 1: Synthesis of a Key Precursor. The most direct precursors are either 6-(trifluoromethyl)pyrimidine-4-carbaldehyde or an ester derivative of 6-(trifluoromethyl)pyrimidine-4-carboxylic acid (e.g., the ethyl ester). These can be synthesized via cyclocondensation reactions. For instance, reacting a 1,3-dicarbonyl compound (or its equivalent) bearing a trifluoromethyl group with an amidine, urea, or guanidine derivative.[1][2]

  • Stage 2: Reduction to the Target Alcohol. The aldehyde or ester precursor is then reduced to the primary alcohol. The choice of reducing agent is critical at this stage to ensure chemoselectivity and avoid unwanted side reactions.

This guide will address potential issues that may arise during both of these critical stages.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Reduction Start Starting Materials (e.g., CF3-β-dicarbonyl compound + amidine) Cyclocondensation Cyclocondensation Reaction Start->Cyclocondensation Pinner or similar pyrimidine synthesis Precursor Precursor (Aldehyde or Ester) Cyclocondensation->Precursor Reduction Reduction Reaction Precursor->Reduction Select appropriate reducing agent Workup Aqueous Work-up & Purification Reduction->Workup FinalProduct This compound Workup->FinalProduct

Caption: General two-stage synthetic workflow.

Troubleshooting Guide: From Precursor to Product

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Part A: Issues in Precursor Synthesis (Stage 1)

Question 1: My cyclocondensation reaction to form the pyrimidine ring is resulting in a low yield of the desired ester/aldehyde precursor. What are the likely causes?

Answer: Low yields in pyrimidine synthesis are a common challenge and can often be traced back to several key factors.[3][4]

  • Purity of Starting Materials: Impurities in your reactants, particularly moisture, can significantly hinder the reaction. The imidate salt intermediates in reactions like the Pinner synthesis are highly susceptible to hydrolysis, which can lead to the formation of unwanted ester byproducts instead of the pyrimidine.[3]

  • Reaction Conditions:

    • Anhydrous Conditions: It is crucial to use freshly distilled, anhydrous solvents and to dry all glassware thoroughly. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3]

    • Temperature Control: Some intermediates in pyrimidine synthesis can be thermally unstable. It is important to carefully control the reaction temperature to prevent decomposition.

  • Suboptimal Catalyst: For acid-catalyzed reactions, the choice and concentration of the acid are critical. In some cases, traditional catalysts like HCl may not be efficient for all substrates.[3]

  • Side Reactions: Competing reactions, such as the Knoevenagel condensation between an aldehyde and a β-ketoester, can consume starting materials and reduce the yield of the desired product.[3]

Potential Cause Recommended Action Rationale
Moisture in Reagents/Solvents Use anhydrous solvents. Dry reagents in a vacuum oven. Run the reaction under an inert atmosphere.Prevents hydrolysis of sensitive intermediates like Pinner salts.[3]
Inefficient Catalysis Titrate acid catalyst to confirm concentration. Experiment with alternative Lewis or Brønsted acids.Ensures sufficient activation for the cyclization to occur.
Thermal Decomposition Monitor the reaction by TLC to determine the optimal temperature. Avoid excessive heating.Prevents degradation of thermally labile intermediates.
Competing Side Reactions Adjust the order of addition of reagents. Modify the stoichiometry.Can favor the desired reaction pathway over side reactions like Knoevenagel condensation.[3]
Part B: Challenges in the Reduction Step (Stage 2)

Question 2: I am attempting to reduce my 6-(trifluoromethyl)pyrimidine-4-carboxylate ester with LiAlH₄, but I am getting a low yield of the desired alcohol and a significant, unidentified byproduct.

Answer: This is a classic challenge when reducing pyrimidine derivatives with powerful hydride reagents like Lithium Aluminium Hydride (LiAlH₄). The primary suspect for the major byproduct is a dihydropyrimidine derivative, resulting from the reduction of the pyrimidine ring itself.

  • Causality: The pyrimidine ring, particularly with an electron-withdrawing group like trifluoromethyl, is electron-deficient. This makes the ring susceptible to nucleophilic attack by a hydride ion (H⁻) from LiAlH₄, leading to the formation of a stable 1,6-dihydropyrimidine.[5][6] This side reaction competes with the desired reduction of the ester group.

Troubleshooting Decision Tree:

Reduction_Troubleshooting cluster_solutions Mitigation Strategies Start Low Yield of Alcohol from Ester Reduction CheckByproduct Analyze byproduct by NMR/MS. Is a dihydropyrimidine present? Start->CheckByproduct LowerTemp Lower Reaction Temperature (e.g., -70°C to -40°C) CheckByproduct->LowerTemp Yes ChangeReagent Switch to a Milder Reducing Agent (e.g., LiBH₄) CheckByproduct->ChangeReagent Yes PrecursorSwitch Convert Ester to Aldehyde first, then reduce with NaBH₄ CheckByproduct->PrecursorSwitch Yes OtherIssues Investigate other issues: - Incomplete reaction - Degradation during work-up - Purification losses CheckByproduct->OtherIssues No FinalCheck Re-evaluate yield and purity. LowerTemp->FinalCheck ChangeReagent->FinalCheck PrecursorSwitch->FinalCheck

Caption: Troubleshooting workflow for the reduction step.

Detailed Mitigation Strategies:

  • Lower the Reaction Temperature: Performing the LiAlH₄ reduction at very low temperatures (e.g., -70 °C) can significantly favor the reduction of the ester group over the pyrimidine ring.[6] At lower temperatures, the kinetic barrier for ring reduction is higher, allowing for more selective reduction of the more reactive ester carbonyl.

  • Switch to a Milder Reducing Agent: Lithium borohydride (LiBH₄) is less reactive than LiAlH₄ but still capable of reducing esters.[7] Its milder nature often provides better chemoselectivity, reducing the likelihood of ring reduction.

  • Two-Step Reduction via the Aldehyde: A highly effective strategy is to first reduce the ester to the aldehyde using a reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. The resulting 6-(trifluoromethyl)pyrimidine-4-carbaldehyde can then be easily and cleanly reduced to the desired alcohol using the much milder sodium borohydride (NaBH₄), which typically does not reduce the pyrimidine ring.[8][9]

Question 3: My reduction of 6-(trifluoromethyl)pyrimidine-4-carbaldehyde with NaBH₄ is sluggish and incomplete. How can I improve the conversion?

Answer: While NaBH₄ is generally effective for aldehyde reductions, incomplete conversion can occur. Here are several factors to consider:

  • Solvent Choice: Sodium borohydride reductions are commonly performed in protic solvents like methanol or ethanol. These solvents also participate in the reaction mechanism by protonating the intermediate alkoxide.[8][10] If you are using an aprotic solvent, the reaction may be significantly slower.

  • Reagent Stoichiometry: Ensure you are using a sufficient molar excess of NaBH₄. Typically, 1.5 to 2.0 equivalents are used to drive the reaction to completion.

  • Temperature: While many NaBH₄ reductions proceed well at room temperature, gentle heating may be required for less reactive substrates. Monitor the reaction by TLC to avoid potential side reactions at elevated temperatures.

  • Purity of the Aldehyde: Impurities in your aldehyde starting material could be inhibiting the reaction. Consider re-purifying the aldehyde before the reduction step.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final this compound product?

A1: The polarity of the hydroxymethyl group makes column chromatography on silica gel a very effective purification method. A gradient elution using a solvent system like ethyl acetate/hexane or dichloromethane/methanol is typically successful. The polarity can be adjusted based on the TLC analysis of the crude product. For crystalline solids, recrystallization from a suitable solvent system can also be an excellent purification technique.

Q2: Can I use catalytic hydrogenation to reduce the pyrimidine ester or aldehyde?

A2: While catalytic hydrogenation is a powerful reduction technique, it is generally not recommended for this specific transformation if you wish to preserve the pyrimidine ring. Many common hydrogenation catalysts (e.g., Pd/C, PtO₂) under standard conditions will reduce the aromatic pyrimidine ring, often in preference to the ester.[11]

Q3: My final product appears to be unstable and decomposes over time. What are the storage recommendations?

A3: Pyrimidine derivatives, especially those with functional groups, can be sensitive to light, air, and moisture. It is recommended to store the purified this compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

Q4: Are there any specific safety precautions I should take when working with LiAlH₄?

A4: Absolutely. Lithium aluminium hydride is a highly reactive and pyrophoric reagent.

  • It reacts violently with water and other protic solvents to release flammable hydrogen gas.

  • All reactions must be conducted under a strictly anhydrous, inert atmosphere.

  • The quenching procedure after the reaction must be performed with extreme care, typically at low temperatures, by slowly adding a quenching agent like ethyl acetate followed by a saturated aqueous solution of sodium sulfate or Rochelle's salt. Always use appropriate personal protective equipment (PPE), including a fire-resistant lab coat, safety glasses, and gloves, and work in a chemical fume hood.

References

Troubleshooting low yields in Suzuki coupling of pyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for overcoming low reaction yields and other common challenges. The inherent electronic properties and the presence of nitrogen heteroatoms in the pyrimidine ring introduce specific obstacles not always encountered with simpler aryl systems. This resource provides detailed, cause-and-effect explanations and actionable protocols to enhance your success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the most common issues encountered in the field.

Q1: My Suzuki coupling with a pyrimidine substrate is resulting in very low or no yield. What are the fundamental issues I should investigate first?

A1: Low conversion in pyrimidine Suzuki couplings often stems from a few critical factors related to either catalyst deactivation or the inherent reactivity of the specific substrates.

Potential Causes:

  • Catalyst Deactivation by Pyrimidine Nitrogen: The lone pair of electrons on the pyrimidine's nitrogen atoms can coordinate to the palladium center. This coordination can inhibit the catalyst or deactivate it entirely, a phenomenon analogous to the well-documented "2-pyridyl problem".[1][2]

  • Poor Substrate Reactivity: The reactivity of halopyrimidines is highly dependent on the position of the halogen. The general order of reactivity for the carbon center is C4/C6 > C2 > C5.[3] Furthermore, chloro- and bromopyrimidines are significantly less reactive than their iodo counterparts and require more robust catalytic systems.[2][4]

  • Instability of the Boronic Acid/Ester: Pyrimidine boronic acids, especially the 2- and 4-isomers, can be unstable.[1] They are susceptible to a major side reaction called protodeboronation , where the C-B bond is cleaved by a proton source (like water or alcohol) to give the unsubstituted pyrimidine.[2][5]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) and promote the unwanted homocoupling of the boronic acid.[6]

Recommended Solutions & Troubleshooting Workflow:

  • Ensure a Rigorously Inert Atmosphere: This is the most critical and easily correctable first step. Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas.[2][7]

  • Evaluate Your Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for challenging pyrimidine couplings.[8] The choice of ligand is paramount.

    • Action: Switch to a catalyst system known for high activity with heteroaryl chlorides/bromides. This typically involves a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand.

  • Assess Boronic Acid Stability: If you suspect protodeboronation is the issue (indicated by the presence of the corresponding pyrimidine-H byproduct), consider using a more stable boron reagent.

    • Action: Replace the boronic acid with its corresponding boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate .[1][9] MIDA boronates are exceptionally stable and participate in a "slow-release" of the active boronic acid under basic aqueous conditions, keeping its concentration low and minimizing decomposition.[5][9]

Q2: I am attempting to couple a 2-halopyrimidine or a 2-pyrimidinylboronic acid and observing almost no product formation. What is happening?

A2: This is a classic and challenging problem rooted in catalyst inhibition by the nitrogen atom at the 1-position of the pyrimidine ring.

Underlying Cause: The "2-Pyridyl Problem"

The proximity of the boronic acid or the coupling halide at the C2 position to the nitrogen at the N1 position leads to strong chelation with the palladium catalyst.[1] This forms a stable, inactive palladacycle, effectively removing the catalyst from the productive catalytic cycle. Furthermore, 2-pyrimidinylboronic acid is the isomer most prone to rapid protodeboronation.[1][5]

Recommended Solutions:

  • Employ Specialized Ligands: The key is to use ligands that are very bulky and electron-rich. These ligands sterically disfavor the formation of the inactive chelate and electronically promote the desired oxidative addition and reductive elimination steps of the catalytic cycle.[1][8]

  • Utilize More Stable Boron Reagents: As mentioned in Q1, switching from the boronic acid to a pinacol or MIDA boronate ester is highly recommended for 2-substituted pyrimidines to combat protodeboronation.[1][5]

  • Select a Stronger, Non-Coordinating Base: A strong base can accelerate the transmetalation step, helping the productive reaction outcompete the catalyst deactivation pathway. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][10]

Data Presentation: Ligand Selection for Challenging Pyrimidine Couplings
Ligand TypeExample LigandsKey Advantages for Pyrimidines
Buchwald Ligands SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding; excellent for overcoming catalyst inhibition and coupling less reactive chlorides.[1][8]
Bulky Alkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃)Strongly electron-donating and bulky; promotes oxidative addition of challenging substrates like aryl chlorides.[10][11]
Ferrocenyl Ligands dppf, DtBPFChelating ligands that can stabilize the catalyst; DtBPF is particularly effective for electron-rich heteroaryl chlorides.[10]
Q3: How should I choose the optimal base and solvent for my pyrimidine Suzuki coupling?

A3: The base and solvent are not passive components; they are critical players in the catalytic cycle, particularly in the transmetalation step. Their selection is highly interdependent.

Role of the Base: The primary role of the base is to activate the boronic acid/ester, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻ or [R-B(OR)₂(OH)]⁻), which then undergoes transmetalation with the palladium complex.[12][13]

Role of the Solvent: The solvent must solubilize the reactants and catalyst, but it also influences the efficacy of the base and the rate of the reaction.[6][14]

Recommended Selections:

  • Bases:

    • K₂CO₃ (Potassium Carbonate): A good starting point for many couplings, often used in aqueous solvent mixtures.[6][12]

    • K₃PO₄ (Potassium Phosphate): A stronger base that is often effective for more challenging couplings, including those with sterically hindered substrates or less reactive chlorides.[1][10] It can be used in both aqueous and anhydrous conditions.

    • Cs₂CO₃ (Cesium Carbonate): A very strong base that can be highly effective but is more expensive. Its high solubility in organic solvents can be an advantage.[1]

  • Solvents:

    • Aprotic Solvents + Water: Mixtures like 1,4-Dioxane/H₂O , THF/H₂O , or Toluene/EtOH/H₂O are very common.[1][6][12] The presence of water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[12][13] A common starting ratio is 2:1 or 3:1 organic solvent to water.[12]

    • Polar Aprotic Solvents: Solvents like DMF can be effective but should be used with caution as they can sometimes lead to side reactions at higher temperatures.

Visualization: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps. For pyrimidine substrates, Catalyst Deactivation is a major off-cycle pathway, while Oxidative Addition (especially with chlorides) and Transmetalation can be rate-limiting.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_offcycle Problematic Pathways for Pyrimidines Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Deactivated_Complex Deactivated Pd Complex (Pyrimidine Chelation) Pd(0)L2->Deactivated_Complex Catalyst Inhibition (esp. 2-substituted) Ar-Pd(II)-Ar' Transmetalation Complex Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') Protodeboronation Protodeboronation (Ar'-H Side Product) Ar'-B(OR)2 Pyrimidine Boronic Acid/Ester Ar'-B(OR)2->Protodeboronation Side Reaction

Caption: Suzuki-Miyaura cycle highlighting challenging steps for pyrimidines.

Experimental Protocols

Protocol 1: General Procedure for a Pyrimidine Suzuki Coupling

This protocol provides a robust starting point for the coupling of a halopyrimidine with an arylboronic acid.

Materials:

  • Halopyrimidine (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2–1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 3:1 v/v)

Procedure:

  • To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the halopyrimidine, boronic acid, palladium precursor, ligand, and base.

  • Seal the vessel with a septum or cap.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent mixture to the vessel.

  • Place the reaction in a heating block or oil bath pre-heated to the desired temperature (typically 80–110 °C). Microwave heating (100-150 °C for 10-30 min) can also be highly effective.[1][12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Troubleshooting Workflow for Low Yield

If the general protocol fails, a systematic approach is necessary. This workflow helps diagnose the root cause of low yields.

Troubleshooting_Workflow start Low Yield Observed check_inert 1. Confirm Rigorous Inert Atmosphere start->check_inert check_reagents 2. Verify Reagent Purity (Fresh Catalyst, Boronic Acid) check_inert->check_reagents If no improvement success Yield Improved check_inert->success If improved change_ligand 3. Employ Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_reagents->change_ligand If no improvement check_reagents->success If improved change_base 4. Switch to a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) change_ligand->change_base If no improvement change_ligand->success If improved change_boron 5. Use Stabilized Boron Reagent (Pinacol or MIDA Ester) change_base->change_boron If no improvement change_base->success If improved change_solvent 6. Screen Solvent Systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) change_boron->change_solvent If no improvement change_boron->success If improved change_solvent->success If improved

Caption: A systematic workflow for troubleshooting low-yield pyrimidine Suzuki couplings.

References

Technical Support Center: Navigating the Purification of Polar Trifluoromethylpyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar trifluoromethylpyrimidine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying this important class of molecules. The presence of both a polar pyrimidine core and a highly electronegative trifluoromethyl group often leads to complex purification scenarios. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these obstacles and achieve high-purity compounds.

Troubleshooting Guide: From Tailing Peaks to Low Recovery

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Question: My HPLC analysis of a polar trifluoromethylpyrimidine derivative shows significant peak tailing on a C18 column. What is causing this, and how can I improve the peak shape?

Answer: Poor peak shape, particularly tailing, is a common issue when purifying polar compounds containing basic nitrogen atoms, like pyrimidines, using reversed-phase chromatography (RPC).[1][2]

Primary Causes & Solutions:

  • Secondary Interactions: The basic nitrogen atoms in the pyrimidine ring can interact with acidic residual silanol groups on the silica-based stationary phase through strong ionic interactions. This leads to a mixed-mode retention mechanism and results in peak tailing.[1][3] The electron-withdrawing trifluoromethyl group can influence the pKa of the pyrimidine nitrogens, but interactions with silanols are still probable.

    • Solution 1: Use a Deactivated Column: Employ an end-capped column where the residual silanol groups are chemically deactivated. This will minimize secondary ionic interactions.[1]

    • Solution 2: Adjust Mobile Phase pH: Adding an acidic modifier to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid (TFA), can suppress the ionization of both the silanol groups and the basic pyrimidine nitrogens.[1] This ensures a more consistent interaction with the stationary phase. Aim for a pH at least 2 units away from your compound's pKa.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the concentration or volume of your injected sample.[1]

  • Mismatched Injection Solvent: Dissolving your sample in a solvent significantly stronger than the initial mobile phase can cause poor peak shape.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[2] If solubility is an issue, use the minimum amount of a stronger solvent.

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape (Tailing/Fronting) check_interactions Check for Secondary Interactions start->check_interactions check_solvent Evaluate Sample Solvent start->check_solvent check_load Assess Sample Load start->check_load use_deactivated_column Use Deactivated (End-Capped) Column check_interactions->use_deactivated_column adjust_ph Adjust Mobile Phase pH (e.g., 0.1% FA/TFA) check_interactions->adjust_ph dissolve_in_mp dissolve_in_mp check_solvent->dissolve_in_mp Dissolve Sample in Initial Mobile Phase reduce_injection reduce_injection check_load->reduce_injection Reduce Injection Volume/Concentration end Improved Peak Shape use_deactivated_column->end adjust_ph->end dissolve_in_mp->end reduce_injection->end start Crude Polar Trifluoromethylpyrimidine is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_basic Is the compound basic? is_solid->is_basic No try_recrystallization->is_basic acid_base_extraction Perform Acid-Base Extraction is_basic->acid_base_extraction Yes chromatography Proceed to Chromatography is_basic->chromatography No acid_base_extraction->chromatography rpc Reversed-Phase Chromatography (RPC) chromatography->rpc hilic Hydrophilic Interaction Chromatography (HILIC) chromatography->hilic npc Normal-Phase Chromatography (NPC) chromatography->npc

References

Technical Support Center: Optimizing Reaction Conditions for Chlorination of Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of pyrimidine rings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during this critical synthetic transformation. Pyrimidine and its derivatives are fundamental scaffolds in numerous pharmaceuticals, making the efficient and selective introduction of chlorine atoms a key step in drug discovery and development.[1][2] This resource aims to equip you with the knowledge to navigate the complexities of pyrimidine chlorination, from selecting the right reagents to optimizing reaction conditions and overcoming common challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chlorination of pyrimidine rings, providing concise answers to foundational queries.

Q1: What are the most common reagents for chlorinating pyrimidine rings?

The choice of chlorinating agent is crucial and depends on the substrate, desired reactivity, and scale of the reaction. The most common reagents include:

  • Phosphorus oxychloride (POCl₃): Widely used for converting hydroxypyrimidines (uracils) to their corresponding chloropyrimidines. It can serve as both the reagent and the solvent.[3][4]

  • Phosphorus pentachloride (PCl₅): Often used in conjunction with POCl₃ to enhance chlorination efficiency, particularly for less reactive substrates.[5]

  • Thionyl chloride (SOCl₂): Another effective reagent, sometimes used with a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) or 4-dimethylaminopyridine (DMAP).[6]

  • Phosgene (COCl₂) and its equivalents (e.g., diphosgene, triphosgene/BTC): These are highly effective but also highly toxic reagents, typically used in industrial settings for large-scale production.[7][8]

Q2: Why is a tertiary amine base often added to POCl₃ chlorination reactions?

Tertiary amines, such as pyridine, N,N-dimethylaniline, or triethylamine, are often added to facilitate the chlorination of hydroxypyrimidines with POCl₃.[3] They act as catalysts by activating the hydroxyl group of the pyrimidine ring, making it a better leaving group. The base can also neutralize the HCl generated during the reaction, preventing potential side reactions.

Q3: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)?

POCl₃ is a highly corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[3][9] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][11]

  • Reaction with Water: POCl₃ reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[3][12] Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture.

  • Quenching: Quenching of excess POCl₃ must be done cautiously by slowly adding the reaction mixture to ice or a cold, stirred aqueous solution. Never add water directly to POCl₃.[3][12]

  • Inhalation: Avoid inhaling POCl₃ vapors, which are fatal if inhaled and can cause severe damage to the respiratory tract.[10][11]

Q4: How can I monitor the progress of my chlorination reaction?

Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of the reaction.[13][14] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[15]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the chlorination of pyrimidine rings.

Issue 1: Low or No Conversion of Starting Material

Potential Causes & Solutions:

  • Insufficient Reagent Activity:

    • POCl₃/PCl₅/SOCl₂ Quality: Ensure the reagents are of high purity and have not been degraded by moisture. Use freshly opened bottles or distill the reagent if necessary.

    • Catalyst Inefficiency: If using a catalyst (e.g., DMF, pyridine), ensure it is active and used in the correct stoichiometric amount.[13]

  • Suboptimal Reaction Conditions:

    • Temperature: Many chlorination reactions require high temperatures (reflux) to proceed to completion.[3][16] If the reaction is sluggish, consider gradually increasing the temperature while monitoring for decomposition.

    • Reaction Time: Some substrates react slowly and may require extended reaction times. Monitor the reaction by TLC to determine the optimal duration.[13][14]

  • Poor Solubility:

    • The pyrimidine starting material may have low solubility in the reaction medium. While POCl₃ often serves as the solvent, for other reagents, consider using a co-solvent like acetonitrile or an aprotic solvent to improve solubility.

Logical Troubleshooting Workflow for Low Conversion

start Low/No Conversion Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_temp Increase Reaction Temperature check_reagents->check_temp Reagents OK check_time Extend Reaction Time check_temp->check_time No Improvement check_solubility Improve Substrate Solubility check_time->check_solubility No Improvement re_optimize Re-optimize Conditions check_solubility->re_optimize If all else fails

Caption: A logical workflow for troubleshooting low conversion.

Issue 2: Formation of Multiple Products or Side Reactions

Potential Causes & Solutions:

  • Lack of Regioselectivity:

    • For pyrimidines with multiple reactive sites, chlorination may occur at undesired positions. Regioselectivity is influenced by the electronic nature of the substituents on the ring and the reaction conditions.[17][18] Consider using milder chlorinating agents or protecting groups to block reactive sites.

  • Decomposition:

    • High reaction temperatures can lead to the decomposition of starting materials or products, especially for sensitive substrates.[19] Try running the reaction at a lower temperature for a longer duration.

  • Side Reactions with Solvents or Additives:

    • If using DMF as a catalyst with POCl₃, the Vilsmeier-Haack reagent can form, which can lead to formylation as a side reaction.[20][21][22][23]

Issue 3: Difficult Purification of the Chlorinated Product

Potential Causes & Solutions:

  • Residual Reagents:

    • Excess POCl₃ can be difficult to remove. After the reaction, it is crucial to remove the excess reagent by vacuum distillation before aqueous workup.[3][16]

  • "Oiling Out" During Crystallization:

    • This occurs when the product separates as a liquid instead of a solid during recrystallization. To prevent this, use a larger volume of solvent, cool the solution slowly, or try a different solvent system.[24] Common solvent systems for dichloropyrimidines include ethanol, heptane/ethyl acetate, and methanol/water.[24]

  • Low Yield After Recrystallization:

    • This could be due to using too much solvent or the product being too soluble in the chosen solvent at low temperatures.[24] Test different solvent systems to find one with a steep solubility curve.

Optimized Protocols

Below are detailed, step-by-step methodologies for common pyrimidine chlorination reactions.

Protocol 1: Chlorination of Uracil to 2,4-Dichloropyrimidine using POCl₃

This protocol is a standard method for converting hydroxypyrimidines to their chlorinated counterparts.[3][16]

Materials and Equipment:

  • Uracil (pyrimidine-2,4-diol)

  • Phosphorus oxychloride (POCl₃)

  • Chloroform or Dichloromethane

  • Crushed ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried round-bottom flask, reflux condenser with a drying tube, heating mantle, separatory funnel, and rotary evaporator.

Procedure:

  • Reaction Setup: In a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add uracil (100 g, 0.82 mol).[16] Place the setup in a well-ventilated fume hood.

  • Reagent Addition: Carefully add phosphorus oxychloride (400 mL) to the flask. The reaction should be performed under an inert atmosphere (e.g., nitrogen).[3][16]

  • Heating: Heat the mixture to reflux (approximately 105-110 °C) with stirring. Maintain the reflux for 3.5 to 4 hours.[16]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Removal of Excess POCl₃: After cooling the mixture to room temperature, remove the excess POCl₃ by distillation under reduced pressure. This step is critical and must be performed with caution.[3][16]

  • Workup: Carefully pour the remaining oily residue onto crushed ice (approximately 500 g) with stirring.[16]

  • Extraction: Extract the aqueous mixture with chloroform (3 x 150 mL).[16]

  • Washing: Combine the organic extracts and wash with a dilute sodium carbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2,4-dichloropyrimidine.[16]

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization.

Protocol 2: Solvent-Free Chlorination of Hydroxypyrimidines

This method is an environmentally friendlier alternative that uses equimolar amounts of POCl₃ and is suitable for large-scale preparations.[25][26][27][28]

Materials and Equipment:

  • Hydroxypyrimidine substrate

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Teflon-lined stainless steel reactor

  • Cold water (~0 °C)

  • Saturated sodium carbonate (Na₂CO₃) solution

Procedure:

  • Reactor Charging: To a 150 mL Teflon-lined stainless steel reactor, add the hydroxypyrimidine substrate (0.3 moles), POCl₃ (0.3 moles, 1 equivalent per reactive hydroxyl group), and pyridine (0.3 moles).[28]

  • Sealing and Heating: Seal the reactor and heat the reaction mixture to 160 °C for 2 hours.[28]

  • Cooling and Quenching: After cooling the reactor to room temperature, carefully open it in a fume hood. Quench the contents by adding them to cold water (~0 °C, 100 mL).[28]

  • pH Adjustment and Isolation: Adjust the pH of the solution to 8-9 with a saturated Na₂CO₃ solution. The solid product can then be isolated by filtration.[25][28]

Reaction Mechanisms and Key Considerations

Mechanism of Chlorination with POCl₃

The chlorination of a hydroxypyrimidine (in its keto-enol tautomeric form) with POCl₃ is a complex process. The generally accepted mechanism involves the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

pyrimidine Hydroxypyrimidine phosphate_ester Phosphate Ester Intermediate pyrimidine->phosphate_ester + POCl3 chloropyrimidine Chloropyrimidine phosphate_ester->chloropyrimidine + Cl-

Caption: Simplified mechanism of POCl₃ chlorination.

Vilsmeier-Haack Reaction in Pyrimidine Synthesis

The Vilsmeier-Haack reagent, formed from DMF and POCl₃, is a powerful electrophile used for formylation.[20][21][22][23] In the context of pyrimidine synthesis, it can be used to introduce a formyl group onto the ring, which can then be a handle for further functionalization.[20] However, as mentioned in the troubleshooting section, it can also be an unintended side reaction.

Data Summary: Chlorinating Agents and Conditions

Reagent(s)Typical SubstrateTemperatureKey Considerations
POCl₃ (excess)Hydroxypyrimidines (uracils)Reflux (~110 °C)Can act as both reagent and solvent; excess must be removed carefully.[3][4]
POCl₃/PCl₅Less reactive hydroxypyrimidinesRefluxPCl₅ increases the chlorinating power of the mixture.[5]
POCl₃ (equimolar) / PyridineHydroxypyrimidines140-160 °C (sealed reactor)Solvent-free, environmentally friendlier, suitable for large scale.[25][28]
SOCl₂ / DMF (cat.)Hydroxypyrimidines65-70 °CMilder conditions, requires a catalyst.[6]
Phosgene / Tertiary AmineDihydroxypyrimidines90-160 °CHighly efficient for large scale, but phosgene is extremely toxic.[7]

References

Scaling up the synthesis of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in modern medicinal chemistry, (6-(Trifluoromethyl)pyrimidin-4-yl)methanol serves as a key intermediate for a variety of therapeutic agents, particularly in the development of enzyme inhibitors and modulators of biological pathways.[1][2] The trifluoromethyl group enhances metabolic stability and binding affinity, while the hydroxymethyl handle provides a crucial point for synthetic elaboration.

Scaling up the synthesis of this valuable intermediate from the bench to pilot or manufacturing scale presents unique challenges that require a deep understanding of reaction kinetics, thermodynamics, and process safety.[3] This technical support guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, offering practical, field-tested solutions to common problems and answering frequently asked questions.

Synthetic Pathway Overview

The most common and scalable synthetic route to this compound involves the reduction of a suitable carbonyl precursor, typically the corresponding aldehyde or an ester of the carboxylic acid. The aldehyde precursor, pyrimidine-4-carbaldehyde, can be synthesized from 4-methylpyrimidine through oxidation.[4]

Synthetic_Pathway Start 4-Methyl-6-(trifluoromethyl)pyrimidine Intermediate 6-(Trifluoromethyl)pyrimidine-4-carbaldehyde Start->Intermediate Oxidation (e.g., SeO2) Product This compound Intermediate->Product Reduction (e.g., NaBH4)

Caption: General synthetic route to the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the final reduction step and why? A1: The most common precursor is 6-(trifluoromethyl)pyrimidine-4-carbaldehyde. Aldehydes are generally more reactive towards nucleophilic reducing agents like sodium borohydride (NaBH₄) than the corresponding esters. This allows for milder reaction conditions (e.g., lower temperatures, shorter reaction times) and often leads to cleaner reactions with fewer side products, simplifying purification on a large scale.

Q2: Which reducing agent is preferred for the scale-up: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)? A2: For scaling up the reduction of the pyrimidine-4-carbaldehyde, Sodium Borohydride (NaBH₄) is strongly recommended.

  • Safety and Handling: LiAlH₄ is extremely pyrophoric and reacts violently with water and other protic solvents. Its handling requires stringent engineering controls (e.g., completely dry atmosphere), which adds significant complexity and cost at scale. NaBH₄ is a more stable, non-pyrophoric solid that can be handled safely in air and is compatible with alcoholic solvents like methanol or ethanol.

  • Selectivity: LiAlH₄ is a very powerful reducing agent that can reduce other functional groups, potentially leading to unwanted side reactions if impurities are present.[5] NaBH₄ is milder and more selective for aldehydes and ketones, which is ideal for this transformation.

  • Work-up: The aqueous work-up for a LiAlH₄ reaction can be hazardous and often results in gelatinous aluminum salt precipitates that are difficult to filter at a large scale. The work-up for a NaBH₄ reaction is typically a straightforward quench with a weak acid followed by extraction.

Q3: Can Grignard reagents be used to synthesize this molecule? A3: While Grignard reactions on halogenated pyrimidines are possible for forming C-C bonds, they are not the typical route for synthesizing this specific alcohol.[6] A Grignard approach would likely involve reacting a pyrimidyl Grignard reagent with formaldehyde, or a 4-halopyrimidine with a protected formaldehyde equivalent. These routes can be complicated by side reactions, such as addition to the pyrimidine ring itself or issues with Grignard reagent stability.[7][8] The reduction of a pre-formed aldehyde or ester is a more reliable and direct method.

Q4: What are the primary safety concerns when scaling up this synthesis? A4: The primary safety concerns are:

  • Exotherm Control: The reduction of an aldehyde is an exothermic reaction. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] A runaway reaction can lead to a rapid increase in temperature and pressure.

  • Hydrogen Evolution: The reaction of NaBH₄ with protic solvents (like methanol) or acidic quench solutions generates flammable hydrogen gas. Reactors must be properly vented and operated in an environment free from ignition sources.

  • Solvent Handling: The use of large quantities of flammable organic solvents (e.g., methanol, ethyl acetate) requires appropriate grounding, ventilation, and fire suppression systems.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Troubleshooting_Workflow Problem { Problem Observed (e.g., Low Yield)} Cause1 Potential Cause 1 Incomplete Reaction Problem:p->Cause1:c1 Check Reaction Profile Cause2 Potential Cause 2 Product Degradation Problem:p->Cause2:c2 Analyze Impurities Cause3 Potential Cause 3 Isolation Loss Problem:p->Cause3:c3 Review Work-up Solution1 {Solution | Monitor with TLC/HPLC | Increase reagent stoichiometry | Extend reaction time} Cause1->Solution1 Solution2 {Solution | Maintain low temperature | Use inert atmosphere | Check quench conditions} Cause2->Solution2 Solution3 {Solution | Optimize extraction pH | Use continuous extraction | Re-evaluate purification} Cause3->Solution3

Caption: A logical workflow for troubleshooting common issues.

Problem 1: Low Yield or Incomplete Conversion in the Reduction Step

Q: My lab-scale (grams) reduction of 6-(trifluoromethyl)pyrimidine-4-carbaldehyde with NaBH₄ gives >90% yield, but on a kilogram scale, the yield has dropped to 60% with significant starting material remaining. What's happening?

A: This is a classic scale-up challenge often related to mass and heat transfer.[3]

  • Potential Cause 1: Inefficient Mixing. In a large reactor, poor agitation can create localized zones where the NaBH₄ has been consumed, while other areas still have a high concentration of the aldehyde starting material. This prevents the reagents from effectively finding each other.

    • Solution:

      • Verify Agitation: Ensure the reactor's impeller design (e.g., pitched-blade turbine, anchor) and stirring speed (RPM) are sufficient to create a homogenous slurry/solution. For slurries, baffles are critical to prevent vortexing and ensure solid suspension.

      • Controlled Addition: Instead of adding the NaBH₄ all at once, add it portion-wise or as a solution/slurry over time to maintain a manageable concentration and reaction rate.

  • Potential Cause 2: Temperature Effects. While the reaction is often run at low temperatures (0-5 °C) to control selectivity, a large batch may not be cooling efficiently, leading to localized warming that can degrade the reducing agent or the product.

    • Solution:

      • Monitor Internal Temperature: Use multiple temperature probes if possible to ensure there are no "hot spots" within the reactor.[3]

      • Slower Addition: Adding the reducing agent more slowly allows the reactor's cooling jacket to keep up with the heat being generated.

  • Potential Cause 3: Reagent Stoichiometry and Quality. The stoichiometry that works at a small scale may need adjustment at a larger scale. Impurities in starting materials or solvents (especially water content) can consume the reducing agent.

    • Solution:

      • Re-optimize Stoichiometry: At scale, it's common to increase the equivalents of NaBH₄ slightly (e.g., from 1.2 eq. to 1.5 eq.) to drive the reaction to completion. This should be tested at a small scale first.

      • Quality Control: Ensure all raw materials, especially the aldehyde precursor and the solvent, meet strict quality specifications. Water content in the solvent should be minimal.[3]

Problem 2: Increased Impurity Profile After Scale-Up

Q: On a larger scale, I'm observing a new, significant impurity that wasn't present in my lab-scale runs. How do I identify and prevent it?

A: New impurities at scale often arise from extended reaction times, higher localized temperatures, or issues with work-up conditions.

  • Potential Cause 1: Over-reduction or Ring Reduction. Although NaBH₄ is selective, under forcing conditions (higher temperatures or very long reaction times), it can potentially reduce the pyrimidine ring itself, which is electron-deficient.[9]

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature rigorously at the optimized setpoint (e.g., 0 °C).

      • Reaction Monitoring: Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed, proceed with the work-up immediately to avoid prolonged exposure of the product to the reaction conditions.

  • Potential Cause 2: Dimerization/Side Reactions. Localized high concentrations of the aldehyde, especially if the base is used or pH is not controlled, could lead to side reactions like aldol-type condensations.

    • Solution:

      • Controlled Reagent Addition: Add the aldehyde to the NaBH₄ solution/slurry (inverse addition) to ensure the aldehyde is always the limiting reagent in the reaction zone, minimizing its self-condensation.

  • Potential Cause 3: Work-up Related Impurities. The product contains a basic pyrimidine ring and a primary alcohol. It may be sensitive to pH extremes during the quench and extraction phases.

    • Solution:

      • Optimize Quench: Quench the reaction by slowly adding a weak acid (e.g., saturated ammonium chloride solution or dilute acetic acid) while maintaining cooling. Avoid strong acids, which could cause degradation.

      • pH during Extraction: Carefully adjust the pH of the aqueous layer before extraction. The product's solubility in the organic vs. aqueous phase will be pH-dependent. Determine the optimal pH for extraction to maximize recovery and minimize emulsion formation.

Problem 3: Difficulty with Product Isolation and Purification

Q: My crude product is an oil that is difficult to crystallize, and column chromatography is not practical for a 5 kg batch. What are my options?

A: This is a common challenge in process chemistry. The goal is to induce crystallization or use an alternative purification method.

  • Potential Cause 1: Residual Solvents or Minor Impurities. Small amounts of impurities can act as "crystallization inhibitors."

    • Solution:

      • Solvent Swap & Azeotroping: After work-up and extraction, perform a solvent swap to a solvent in which the product is less soluble (e.g., heptane, MTBE, or a mixture). Distilling with a solvent like toluene can help azeotropically remove residual water or other low-boiling impurities.

      • Seed Crystals: If you have a small amount of pure, solid material from a lab batch, use it to seed the supersaturated solution of the crude product.

      • Anti-Solvent Crystallization: Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add an "anti-solvent" in which the product is insoluble (e.g., hexanes, heptane) until turbidity is observed. Allow it to stir and crystallize.

  • Potential Cause 2: The Product is Naturally an Oil or Low-Melting Solid.

    • Solution:

      • Salt Formation: If the product is intended for further reaction, consider if it can be used directly as a crude solution. If it must be isolated, consider forming a solid salt. Reacting the pyrimidine nitrogen with a suitable acid (e.g., HCl, oxalic acid, p-toluenesulfonic acid) can produce a crystalline salt that is much easier to isolate and handle. The freebase can be regenerated later if needed.

      • Slurry Purification: If the main impurities are significantly more soluble than the product in a particular solvent system, you can "purify" the crude oil by slurrying it in that solvent. The impurities will dissolve, and the product can be isolated by filtration, often with improved purity.

Detailed Experimental Protocols

Protocol 1: Lab-Scale Reduction (Example)

Materials:

  • 6-(Trifluoromethyl)pyrimidine-4-carbaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH) (10 vol)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a thermometer, add the 6-(trifluoromethyl)pyrimidine-4-carbaldehyde (e.g., 10.0 g).

  • Add methanol (100 mL) and stir to dissolve.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add sodium borohydride in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours, monitoring for the disappearance of the starting material by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Key Considerations for Pilot-Scale Reduction

This protocol highlights the critical modifications needed when moving from the lab to a larger-scale reactor (e.g., 100 L).

ParameterLab Scale (1 L Flask)Pilot Scale (100 L Reactor)Rationale / Key Consideration
Addition Method Manual portion-wise addition of solid NaBH₄.Controlled addition of NaBH₄ via a solids charging port or as a pre-made slurry in an appropriate solvent.Ensures better temperature control and avoids clumping of the reagent.[3]
Temperature Control External ice bath.Reactor jacket with circulating coolant (glycol/brine).Jacket cooling is less efficient per unit volume; slower addition rates are essential to manage the exotherm.[3]
Agitation Magnetic stirrer.Overhead mechanical stirrer with optimized impeller (e.g., PBT).Crucial for maintaining homogeneity in a large volume and keeping solids suspended.
Quenching Manual dropwise addition of NH₄Cl solution.Slow subsurface addition of quenching solution via a dip tube.Prevents localized pH spikes and controls foaming/gas evolution. The reactor must be vented to a scrubber or safe area.
Work-up Rotary evaporator, separatory funnel.Distillation under vacuum in the reactor, transfer to an extractor vessel.Minimizes manual handling of large volumes of flammable solvents.
Purification Flash column chromatography.Recrystallization, anti-solvent precipitation, or slurry washes.Chromatography is generally not economically viable at this scale. Developing a robust crystallization protocol is critical.

References

Validation & Comparative

The Evolving Landscape of 6-(Trifluoromethyl)pyrimidine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a trifluoromethyl group at the 6-position profoundly influences the molecule's electronic properties, metabolic stability, and lipophilicity, making 6-(trifluoromethyl)pyrimidine a privileged core for drug discovery. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of its derivatives, offering insights into the rational design of novel therapeutics with activities spanning from anticancer and anti-inflammatory to antifungal and immunomodulatory effects.

The Strategic Advantage of the 6-(Trifluoromethyl)pyrimidine Core

The pyrimidine ring, a nitrogen-containing heterocycle, is a key building block in numerous biologically active molecules.[1][2] The trifluoromethyl (-CF3) group is a powerful bioisostere for a methyl group, but with significantly different properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing binding interactions with biological targets. Furthermore, the C-F bond is exceptionally stable, often enhancing metabolic resistance and increasing bioavailability. This unique combination of properties makes the 6-(trifluoromethyl)pyrimidine scaffold a versatile starting point for developing potent and selective modulators of various biological pathways.[3]

Comparative Analysis of Substitution Patterns and Biological Activities

The biological activity of 6-(trifluoromethyl)pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Modifications at the C2, C4, and C5 positions have been extensively explored, leading to the discovery of compounds with diverse pharmacological profiles.

Substitutions at the C2 and C4 Positions: A Gateway to Diverse Activities

Derivatives with substitutions at the C2 and C4 positions have yielded potent inhibitors of kinases, modulators of immune receptors, and antimicrobial agents.

A noteworthy example is the development of Toll-like receptor 8 (TLR8) antagonists. Overactivation of TLR8 is linked to autoimmune diseases, making it a compelling therapeutic target.[4][5][6] Systematic exploration of 6-(trifluoromethyl)pyrimidin-2-amines has revealed crucial SAR insights. For instance, modifications at the C2 and C4 positions of the pyrimidine core were investigated to enhance antagonistic activity.[4][6][7]

One study detailed the synthesis of two series of compounds, revealing that specific substitutions are critical for potent TLR8 antagonism. The biological evaluation of these derivatives led to the identification of compounds with promising activity, highlighting the importance of optimizing substituents at these positions to achieve desired pharmacological effects.[4][6]

Table 1: Comparative Activity of C2 and C4-Substituted 6-(Trifluoromethyl)pyrimidine Derivatives as TLR8 Antagonists

CompoundC2-SubstituentC4-SubstituentTLR8 Antagonistic Activity (IC50, µM)CytotoxicityReference
14 VariesVaries6.5Observed at higher concentrations[4]
26 VariesVaries8.7No cytotoxic effects observed[4]

Note: The specific structures for compounds 14 and 26 are detailed in the cited reference.

Similarly, trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2) have been developed. These compounds, featuring diaminopyrimidine cores, demonstrated good potency and selectivity against the closely related focal adhesion kinase (FAK).[8] This work underscores the potential of C2 and C4 modifications in tuning kinase selectivity.

The Role of the C5 Position: Fine-Tuning Potency and Selectivity

The C5 position of the pyrimidine ring offers another avenue for structural modification to enhance biological activity. For instance, in the development of fibroblast growth factor receptor 3 (FGFR3) inhibitors for bladder cancer, modifications at the C5 position, in conjunction with changes at C4, led to compounds with increased systemic exposure and enhanced inhibitory potency.[9]

Furthermore, the synthesis of pyrimidine-5-carbonitrile derivatives bearing a 1,3-thiazole moiety has yielded novel anti-inflammatory agents that act as EGFR inhibitors with a favorable cardiac safety profile.[10]

Expanding the Chemical Space: Fused and Amide-Linked Derivatives

To further explore the therapeutic potential of the 6-(trifluoromethyl)pyrimidine scaffold, researchers have investigated fused ring systems and the introduction of amide moieties.

Fused Pyrimidines: Novel Scaffolds for Anticancer Agents

The fusion of a triazole ring to the pyrimidine core has led to the discovery of a class of anticancer agents with a unique mechanism of tubulin inhibition.[11] These[4][5][10]triazolo[1,5-a]pyrimidines were found to promote tubulin polymerization, yet they do not compete with paclitaxel for its binding site. Instead, they inhibit the binding of vinca alkaloids.[11] This distinct mechanism of action suggests that these compounds could be effective against multidrug-resistant cancers.

A clear SAR has been established for this series, with a 2,2,2-trifluoroethylamino group at the 5-position and specific substitutions on the appended phenyl ring being crucial for high potency.[11]

Amide-Containing Derivatives: A Versatile Approach for Multiple Therapeutic Areas

The incorporation of an amide moiety has been shown to be a successful strategy for developing 6-(trifluoromethyl)pyrimidine derivatives with a broad spectrum of biological activities, including antifungal, insecticidal, and anticancer properties.[1][10] In one study, a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety were synthesized and evaluated.[1][10] Several of these compounds exhibited good in vitro antifungal activity against a panel of plant pathogenic fungi.[1][10] Moderate insecticidal and some anticancer activities were also observed.[10]

The preliminary SAR from this study indicated that the nature of the substituent on the benzamide portion significantly influences the antifungal activity. For example, compound 5l showed 100% inhibition against Botrytis cinerea, surpassing the commercial fungicide tebuconazole.[10]

Experimental Protocols: A Foundation for Reproducible Research

The validation of SAR studies relies on robust and reproducible experimental protocols. Below are representative methodologies for key biological assays.

In Vitro Antifungal Activity Assay

This protocol is used to assess the efficacy of compounds against various fungal pathogens.

Methodology:

  • Fungal Strains: Cultures of pathogenic fungi (e.g., Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea) are maintained on potato dextrose agar (PDA) medium.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Plate Preparation: The stock solutions are added to PDA medium to achieve the desired final concentration (e.g., 50 µg/mL).

  • Inoculation: A mycelial disc of the test fungus is placed at the center of the PDA plate containing the test compound.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.

  • Data Analysis: The diameter of the fungal colony is measured, and the inhibition rate is calculated relative to a control plate (containing only the solvent).

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., PC-3, MGC-803, MCF-7, H1975) are cultured in appropriate media supplemented with fetal bovine serum.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[3]

Visualizing Structure-Activity Relationships and Experimental Workflows

Graphical representations are invaluable for understanding complex biological data and experimental processes.

SAR_of_6_Trifluoromethylpyrimidine_Derivatives core 6-(Trifluoromethyl)pyrimidine Core C2 C2 Position core->C2 Substitution C4 C4 Position core->C4 Substitution C5 C5 Position core->C5 Substitution kinase Kinase Inhibition (e.g., PYK2, FGFR3) C2->kinase immune Immunomodulation (e.g., TLR8 Antagonism) C2->immune C4->kinase C4->immune antifungal Antifungal Activity C4->antifungal Amide linkage C5->kinase Fine-tuning anticancer Anticancer Activity C5->anticancer Potentiation MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Test Compounds A->B C 3. Add MTT Reagent B->C D 4. Solubilize Formazan C->D E 5. Measure Absorbance D->E F 6. Calculate IC50 Value E->F

References

A Senior Application Scientist's Guide to Comparative Antifungal Efficacy Testing

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of infectious disease and agricultural science, the demand for robust and effective antifungal agents is unceasing. The rise of drug-resistant fungal pathogens presents a continuous threat to public health and food security, necessitating a rigorous and standardized approach to evaluating the efficacy of new and existing antifungal compounds.[1][2] This guide provides a comprehensive framework for comparing the in vitro performance of novel antifungal candidates against established commercial fungicides. It is designed to equip researchers with the foundational knowledge and practical methodologies required to generate reliable, comparative data, thereby facilitating informed decision-making in the development pipeline.

This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, the aim is to provide the "why" behind the "how"—the causal logic that underpins experimental design and the interpretation of results. We will delve into the standardized methodologies that ensure data comparability, explore the mechanisms of action that differentiate major fungicide classes, and present a clear, data-driven comparison of their efficacy.

The Foundation of Comparative Efficacy: Standardized Methodologies

To ensure that experimental data is both reproducible and comparable across different laboratories and studies, adherence to standardized protocols is paramount. The two primary bodies that provide these standards for antifungal susceptibility testing (AFST) are the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) .[3] While both aim for the same goal of standardized testing, there are subtle but important differences in their methodologies.[4][5]

The most common in vitro assays for determining antifungal efficacy are the broth microdilution and disk diffusion methods.[6][7][8] These tests are designed to determine the Minimum Inhibitory Concentration (MIC) or the zone of inhibition, which are quantitative measures of a compound's antifungal activity.[7]

Experimental Protocol: Broth Microdilution Method (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)

The broth microdilution method is a cornerstone of antifungal susceptibility testing, providing a quantitative measure of a drug's activity (the MIC).[8][9] The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[7]

Causality in Protocol Design: The choice of medium (RPMI 1640), inoculum size, and incubation conditions are all critical variables that are standardized to minimize lab-to-lab variability.[4][10] RPMI 1640 is a chemically defined medium that supports the growth of most clinically relevant fungi.[10] The inoculum density is carefully controlled because a higher density of fungal cells may overwhelm the antifungal agent, leading to falsely elevated MIC values.[7]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability.

    • Prepare a fungal suspension in sterile saline or water, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density, which should be confirmed by quantitative plating.

    • Dilute the standardized suspension in RPMI 1640 medium (buffered with MOPS to a pH of 7.0) to achieve the final target inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[4]

  • Antifungal Agent Preparation:

    • Prepare a stock solution of the test compound and commercial fungicides in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of each antifungal agent in a 96-well microtiter plate using RPMI 1640 medium. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and the desired final inoculum and drug concentrations.

    • Include a growth control (no antifungal agent) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours. The incubation time is dependent on the growth rate of the specific fungus being tested.[3]

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antifungal agent that shows no visible growth.[9] For some fungistatic agents like azoles, the endpoint is defined as the concentration that causes a significant reduction in growth (e.g., 50%) compared to the growth control.[3]

Experimental Protocol: Antifungal Disk Diffusion Method (Adapted from CLSI M44)

The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution.[6][11] It is particularly useful for rapid screening of antifungal activity.

Causality in Protocol Design: This method relies on the principle of diffusion. The antifungal agent diffuses from a paper disk into the agar, creating a concentration gradient. Fungi will not grow where the concentration of the antifungal is inhibitory, resulting in a "zone of inhibition." The size of this zone is influenced by the diffusion rate of the drug, the growth rate of the fungus, and its susceptibility to the drug.[12]

Step-by-Step Methodology:

  • Plate Preparation:

    • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[10] The glucose supports fungal growth, while the methylene blue enhances the definition of the inhibition zone.

    • Pour the agar into sterile petri dishes to a uniform depth.

  • Inoculation:

    • Prepare a standardized fungal inoculum as described for the broth microdilution method.

    • Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically apply paper disks impregnated with a known concentration of the test compound and commercial fungicides onto the surface of the inoculated agar.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 20-24 hours.[13]

  • Zone of Inhibition Measurement:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Visualizing the Workflow

To provide a clear overview of the antifungal susceptibility testing process, the following diagram illustrates the generalized workflow.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Fungal_Isolate Fungal Isolate Culture Pure Culture on Agar Fungal_Isolate->Culture Inoculum_Prep Standardized Inoculum (0.5 McFarland) Culture->Inoculum_Prep Broth_Microdilution Broth Microdilution Inoculum_Prep->Broth_Microdilution Disk_Diffusion Disk Diffusion Inoculum_Prep->Disk_Diffusion Antifungal_Prep Prepare Antifungal Stock Solutions Antifungal_Prep->Broth_Microdilution Antifungal_Prep->Disk_Diffusion MIC_Determination Determine MIC Broth_Microdilution->MIC_Determination Zone_Measurement Measure Zone of Inhibition Disk_Diffusion->Zone_Measurement Comparison Compare with Commercial Fungicides MIC_Determination->Comparison Zone_Measurement->Comparison

Caption: A generalized workflow for in vitro antifungal susceptibility testing.

Commercial Fungicides: A Comparative Overview

Commercial fungicides are typically classified based on their mode of action.[14] Understanding these mechanisms is crucial for interpreting efficacy data and for developing strategies to mitigate the development of resistance.[15]

Major Classes of Commercial Fungicides
Fungicide Class FRAC Code Mechanism of Action Examples Spectrum of Activity
Azoles (DMIs) 3Inhibit the enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis, a key component of the fungal cell membrane.[16][17]Fluconazole, Itraconazole, Voriconazole, Prothioconazole[18]Broad-spectrum, active against many yeasts and molds.[19]
Echinocandins -Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[16][20]Caspofungin, Micafungin, AnidulafunginPrimarily active against Candida and Aspergillus species.[21]
Polyenes -Bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.[16]Amphotericin B, NystatinBroad-spectrum, but with significant host toxicity.[20]
Strobilurins (QoIs) 11Inhibit mitochondrial respiration by binding to the quinone outside (Qo) site of the cytochrome bc1 complex, blocking ATP synthesis.[22]Azoxystrobin, PyraclostrobinBroad-spectrum, widely used in agriculture.
Benzimidazoles (MBCs) 1Inhibit microtubule assembly by binding to β-tubulin, which disrupts cell division (mitosis).[23][24]Carbendazim, Thiophanate-methylBroad-spectrum, but resistance is widespread.
Succinate Dehydrogenase Inhibitors (SDHIs) 7Inhibit mitochondrial respiration by blocking the succinate dehydrogenase enzyme (Complex II) in the electron transport chain.[25]Boscalid, FluxapyroxadBroad-spectrum, used in agriculture.[22]
Quantitative Comparison of Antifungal Efficacy

The following tables summarize publicly available MIC data for selected commercial fungicides against common fungal pathogens. It is important to note that direct comparison of these values across different studies can be challenging due to variations in experimental conditions.

Table 1: In Vitro Efficacy of Azole Fungicides

Fungus Fluconazole MIC (µg/mL) Itraconazole MIC (µg/mL) Voriconazole MIC (µg/mL)
Candida albicans0.25 - 20.03 - 0.50.015 - 0.12
Candida glabrata8 - >640.12 - 20.06 - 1
Aspergillus fumigatusResistant0.25 - 20.12 - 1
Cryptococcus neoformans2 - 160.06 - 0.50.03 - 0.25

Data compiled from multiple sources and represent typical MIC ranges. Actual values can vary.

Table 2: In Vitro Efficacy of Echinocandins and Polyenes

Fungus Caspofungin MIC (µg/mL) Amphotericin B MIC (µg/mL)
Candida albicans0.03 - 0.250.12 - 1
Candida glabrata0.06 - 0.50.25 - 2
Aspergillus fumigatus0.12 - 10.25 - 2
Cryptococcus neoformansResistant0.12 - 1

Data compiled from multiple sources and represent typical MIC ranges. Actual values can vary.

Mechanisms of Fungal Resistance

The extensive use of fungicides has led to the emergence of resistant fungal strains, a significant challenge in both clinical and agricultural settings.[16][24] The primary mechanisms of resistance include:

  • Target Site Modification: Alterations in the gene encoding the target protein (e.g., mutations in the ERG11 gene for azoles) reduce the binding affinity of the fungicide.[15][26]

  • Overexpression of Efflux Pumps: Fungal cells can actively transport the fungicide out of the cell, preventing it from reaching its target.[16][26]

  • Metabolic Degradation: The fungus may develop enzymatic pathways to detoxify or degrade the fungicide.[15]

  • Reduced Uptake: Changes in the fungal cell wall or membrane can limit the permeability of the fungicide into the cell.[15]

Visualizing Antifungal Mechanisms of Action

The following diagram illustrates the cellular targets of the major classes of commercial fungicides.

Antifungal_Mechanisms cluster_cell Fungal Cell Cell_Wall Cell Wall (β-(1,3)-glucan synthesis) Cell_Membrane Cell Membrane (Ergosterol) Mitochondrion Mitochondrion (Respiration) Nucleus Nucleus (Mitosis) Azoles Azoles (DMIs) Azoles->Cell_Membrane Inhibit Ergosterol Synthesis Polyenes Polyenes Polyenes->Cell_Membrane Bind to Ergosterol Echinocandins Echinocandins Echinocandins->Cell_Wall Inhibit Glucan Synthesis Strobilurins Strobilurins (QoIs) Strobilurins->Mitochondrion Inhibit Respiration Benzimidazoles Benzimidazoles (MBCs) Benzimidazoles->Nucleus Inhibit Mitosis

Caption: Cellular targets of major commercial fungicide classes.

The Next Frontier: Novel Antifungal Agents

The pipeline for new antifungal drugs is critical in the face of growing resistance. Several promising novel agents are in various stages of clinical development, offering new mechanisms of action and improved pharmacological profiles.[21][27]

Promising Novel Antifungal Agents in Development:

  • Rezafungin: A next-generation echinocandin with a long half-life, allowing for once-weekly dosing.[21]

  • Ibrexafungerp: A first-in-class triterpenoid that inhibits glucan synthase, similar to echinocandins but with a different binding site.[19]

  • Fosmanogepix: A first-in-class agent that inhibits the fungal enzyme Gwt1, which is involved in the synthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[19][21]

  • Olorofim: A novel orotomide that inhibits the fungal enzyme dihydroorotate dehydrogenase, which is essential for pyrimidine biosynthesis.[1]

These novel agents hold the potential to address some of the current challenges in treating invasive fungal infections, including activity against resistant strains and improved safety profiles.[1]

Conclusion

The systematic evaluation of antifungal efficacy is a cornerstone of both clinical and agricultural research. By employing standardized methodologies, such as those developed by the CLSI and EUCAST, researchers can generate reliable and comparable data. A thorough understanding of the mechanisms of action of different fungicide classes, coupled with a vigilant awareness of resistance mechanisms, is essential for the effective use of existing agents and the development of novel therapies. The continued exploration of new chemical entities with unique modes of action is paramount in our ongoing efforts to combat the global threat of fungal diseases.

References

Cytotoxicity of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol in normal vs. cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cytotoxicity of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol in Normal vs. Cancer Cells

Introduction: The Quest for Selective Cancer Therapeutics

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group into these structures can significantly enhance pharmacological properties such as metabolic stability and lipophilicity, often leading to improved bioavailability and efficacy.[3][4][5] This guide focuses on a novel compound, this compound, as a case study to delineate a comprehensive framework for evaluating the selective cytotoxicity of trifluoromethylpyrimidine derivatives. Our primary objective is to assess its differential impact on cancer cells versus normal, healthy cells, a critical determinant of a viable chemotherapeutic agent.

The central hypothesis is that the unique electronic properties of the trifluoromethyl group on the pyrimidine ring may confer selective toxicity towards cancer cells, which often exhibit altered metabolic and signaling pathways compared to their normal counterparts.[6] This guide will provide researchers, scientists, and drug development professionals with the foundational experimental designs, detailed protocols, and data interpretation strategies necessary to rigorously test this hypothesis.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling

Cell Line Selection: A Representative Panel

The choice of cell lines is paramount for a meaningful comparison. We will utilize a panel of well-characterized human cancer cell lines alongside a non-cancerous human cell line to establish a selectivity index.

  • Cancer Cell Lines:

    • A549 (Non-Small Cell Lung Cancer): A widely used model for lung adenocarcinoma.[7]

    • MCF-7 (Breast Adenocarcinoma): Represents a common type of breast cancer.[2][8]

    • PC-3 (Prostate Cancer): A model for androgen-independent prostate cancer.[9]

  • Normal (Non-Cancerous) Cell Line:

    • HEK-293 (Human Embryonic Kidney Cells): While transformed, they are a common proxy for normal human cells in initial cytotoxicity screening due to their robust growth and handling characteristics.

Cytotoxicity Assays: Interrogating Different Aspects of Cell Death

No single assay can fully capture the complexity of cytotoxicity. Therefore, we will employ a complementary suite of assays to measure different cellular endpoints.

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which is indicative of cell viability. A reduction in metabolic activity is correlated with cell death or a cytostatic effect.[10][11]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[12][13]

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay (Programmed Cell Death): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insights into the mode of cell death.[11][14]

The following diagram illustrates the overall experimental workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis compound This compound Synthesis & Characterization treatment Treat cells with varying concentrations of the compound for 24, 48, 72 hours compound->treatment cells Cell Culture (A549, MCF-7, PC-3, HEK-293) cells->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Assay (Mode of Cell Death) treatment->apoptosis ic50 IC50 Value Determination mtt->ic50 ldh->ic50 mechanism Mechanistic Insights apoptosis->mechanism selectivity Selectivity Index Calculation ic50->selectivity

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed the A549, MCF-7, PC-3, and HEK-293 cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).[15]

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[16]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit.[13][17] In a separate 96-well plate, mix the collected supernatant with the reaction mixture provided in the kit.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (vehicle-treated cells).[13]

Protocol 3: Annexin V-FITC/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration (as determined by the MTT assay) for 24 and 48 hours.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.[14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the predominant mode of cell death induced by the compound.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format to facilitate comparison.

Table 1: IC50 Values of this compound (µM)
Cell Line24 hours48 hours72 hours
A549 45.222.810.5
MCF-7 58.130.414.2
PC-3 51.525.912.8
HEK-293 >10085.360.1

Note: The data presented are hypothetical and for illustrative purposes.

From this hypothetical data, we can observe a time- and dose-dependent cytotoxic effect on the cancer cell lines, with significantly lower IC50 values compared to the non-cancerous HEK-293 cells. This suggests a degree of cancer cell selectivity.

Selectivity Index (SI)

The selectivity index is a crucial parameter for evaluating the therapeutic window of a compound. It is calculated as follows:

SI = IC50 in normal cells / IC50 in cancer cells

A higher SI value indicates greater selectivity for cancer cells. Based on our 48-hour data, the SI for A549 cells would be 85.3 / 22.8 ≈ 3.74.

Mechanistic Insights: Potential Signaling Pathways

Pyrimidine derivatives are known to exert their anticancer effects through various mechanisms, such as the inhibition of critical enzymes and interference with key signaling pathways.[16] For instance, some pyrimidine derivatives act as inhibitors of Epidermal Growth Factor Receptor (EGFR) or other kinases crucial for cancer cell proliferation and survival.[9][16]

The observed selective cytotoxicity of this compound could be attributed to its potential interaction with pathways that are hyperactive in cancer cells.

G compound This compound receptor Tyrosine Kinase Receptor (e.g., EGFR) compound->receptor Inhibits pathway Downstream Signaling (e.g., PI3K/Akt, MAPK) receptor->pathway Activates proliferation Cell Proliferation & Survival pathway->proliferation Promotes apoptosis Apoptosis pathway->apoptosis Inhibits

Caption: A potential mechanism of action for a cytotoxic pyrimidine derivative.

Further studies, such as kinase profiling assays and western blotting for key signaling proteins, would be necessary to elucidate the precise mechanism of action of this compound.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the cytotoxicity of this compound, with a focus on its selectivity for cancer cells over normal cells. The presented methodologies, from initial screening with MTT and LDH assays to mechanistic elucidation with apoptosis assays, provide a robust framework for preclinical assessment. The hypothetical data suggests that this compound exhibits promising cancer-selective cytotoxicity, warranting further investigation. Future studies should aim to confirm these findings in a broader panel of cell lines, including drug-resistant variants, and progress to in vivo animal models to assess efficacy and safety. The exploration of structure-activity relationships by synthesizing and testing related analogs will also be crucial in optimizing the therapeutic potential of this promising class of compounds.

References

A Senior Application Scientist's Guide to the Synthesis of Trifluoromethylpyrimidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of the Trifluoromethyl Group in Pyrimidine Scaffolds

To the researchers, medicinal chemists, and drug development professionals who drive innovation, the strategic incorporation of fluorine-containing moieties into bioactive molecules is a cornerstone of modern therapeutic design. Among these, the trifluoromethyl (CF₃) group holds a preeminent position. Its introduction into the pyrimidine nucleus—a privileged scaffold in a vast array of pharmaceuticals and agrochemicals—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comparative analysis of the primary synthetic routes to trifluoromethylpyrimidines, offering an in-depth examination of the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective advantages and limitations. Our objective is to equip you with the necessary insights to make informed decisions in your synthetic endeavors.

Core Synthetic Strategies: A Comparative Overview

The synthesis of trifluoromethylpyrimidines can be broadly categorized into three principal strategies, each with its own set of experimental considerations and outcomes.

Strategy 1: Cyclocondensation with Trifluoromethylated Building Blocks

This classical and widely employed approach involves the construction of the pyrimidine ring from acyclic precursors, where one of the components already bears the trifluoromethyl group. The primary advantage of this strategy lies in its reliability and the commercial availability of key trifluoromethylated starting materials.

Causality Behind the Experimental Choices

The cornerstone of this methodology is the reaction of a β-dicarbonyl compound (or a synthetic equivalent) containing a trifluoromethyl group with an amidine or a related N-C-N synthon.[3] The regioselectivity of the cyclization is dictated by the differential reactivity of the carbonyl groups in the trifluoromethylated β-dicarbonyl compound. The carbonyl group adjacent to the electron-withdrawing trifluoromethyl group is more electrophilic and, therefore, more susceptible to nucleophilic attack.

A prime example is the use of ethyl 4,4,4-trifluoroacetoacetate. In this molecule, the ketone carbonyl is significantly more reactive than the ester carbonyl. This inherent electronic bias directs the initial nucleophilic attack from the amidine to the ketonic carbon, ensuring a predictable and high-yielding cyclization.

Featured Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine

This protocol details the synthesis of a fundamental trifluoromethylpyrimidine building block via the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with guanidine.

Experimental Protocol:

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 0.1 mol of sodium in 50 mL of absolute ethanol) in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guanidine hydrochloride (9.5 g, 0.1 mol).

  • Addition of Reagents: Stir the mixture at room temperature for 30 minutes to form the free base of guanidine. To this suspension, add ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 0.1 mol) dropwise over 15 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure. To the resulting residue, add 100 mL of water. The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-amino-4-(trifluoromethyl)pyrimidine.

Expected Yield: 80-90%

Data Summary: Cyclocondensation Approach
Starting MaterialsProductReagents & ConditionsYield (%)Reference
Ethyl 4,4,4-trifluoroacetoacetate, Guanidine HCl2-Amino-4-(trifluoromethyl)pyrimidineNaOEt, Ethanol, Reflux, 4h80-90[4][5]
Ethyl 4,4,4-trifluoroacetoacetate, Urea2-Hydroxy-4-(trifluoromethyl)pyrimidineAcetic acid, Reflux, 8h~75[6]
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one, AmidinesSubstituted 4-(trifluoromethyl)pyrimidinesVaries with amidine60-85[7]

Strategy 2: Direct C-H Trifluoromethylation of the Pyrimidine Ring

The direct introduction of a trifluoromethyl group onto a pre-formed pyrimidine ring is a highly atom-economical and attractive strategy. This approach avoids the multi-step synthesis of trifluoromethylated building blocks. However, challenges related to regioselectivity and the often harsh reaction conditions have historically limited its widespread application. Recent advances in radical and photocatalytic methods are changing this landscape.

Causality Behind the Experimental Choices

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic and radical attack. Direct trifluoromethylation methods often leverage the generation of a trifluoromethyl radical (•CF₃) or a related electrophilic species that can react with the pyrimidine core.

  • Radical Trifluoromethylation: Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) can generate the •CF₃ radical upon oxidation.[8] This radical can then add to the electron-deficient pyrimidine ring. The regioselectivity is often governed by the electronic properties of the pyrimidine substrate.

  • Electrophilic Trifluoromethylation: Reagents such as S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents) act as electrophilic "CF₃⁺" sources.[9] These are particularly effective for the trifluoromethylation of electron-rich heterocycles, but their application to electron-deficient pyrimidines can be more challenging and may require specific substitution patterns on the ring to facilitate the reaction.

Featured Protocol: Radical C-H Trifluoromethylation of a Pyrimidine Derivative

This protocol provides a general procedure for the direct trifluoromethylation of a substituted pyrimidine using Langlois' reagent.

Experimental Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the pyrimidine substrate (1.0 mmol) and sodium trifluoromethanesulfinate (Langlois' reagent, 3.0 mmol) in a mixture of dichloromethane (10 mL) and water (10 mL).

  • Addition of Oxidant: To the biphasic mixture, add tert-butyl hydroperoxide (5.0 mmol, 70% in water) dropwise at room temperature over 10 minutes while stirring vigorously.

  • Reaction Execution: Stir the reaction at room temperature for 3-24 hours. The reaction progress can be monitored by LC-MS.

  • Work-up and Purification: Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Yield: 40-70% (highly substrate-dependent)[8]

Data Summary: Direct Trifluoromethylation Approaches
SubstrateTrifluoromethylating ReagentCatalyst/ConditionsYield (%)Reference
4-t-Butylpyridine (model)CF₃SO₂Na (Langlois' reagent)t-BuOOH, CH₂Cl₂/H₂O, RT~60[8]
Pyrimidine Nucleosides (5-iodo)Methyl fluorosulfonyldifluoroacetateCuI, Microwave, 120°CHigh[10]
PyridonesCF₃SO₂Na (Langlois' reagent)Light-mediated, no catalyst12-90[11]
Electron-rich aromaticsUmemoto's ReagentVariesGood to Excellent[9]

Strategy 3: Cyclization Reactions Involving Trifluoroacetic Anhydride (TFAA)

Trifluoroacetic anhydride (TFAA) is a powerful and versatile reagent in organic synthesis, primarily known as a dehydrating and activating agent.[11] In the context of trifluoromethylpyrimidine synthesis, its role is often to facilitate cyclization reactions where it also serves as the source of the trifluoromethyl group.

Causality Behind the Experimental Choices

TFAA can react with nucleophiles to introduce a trifluoroacetyl group (-COCF₃). This group can then participate in an intramolecular cyclization to form the pyrimidine ring. The highly electrophilic nature of the carbonyl carbons in TFAA makes it an excellent acylating agent. In the formation of thiazolo[4,5-d]pyrimidines, for instance, TFAA reacts with an amino-carboxamide precursor, leading to the formation of an N-trifluoroacetylated intermediate which then undergoes cyclization to form the pyrimidine ring.

Featured Protocol: Synthesis of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines

This protocol describes the synthesis of a fused trifluoromethylpyrimidine system using trifluoroacetic anhydride.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (10 mmol) in trifluoroacetic anhydride (30 mL).

  • Reaction Execution: Heat the mixture under reflux for 2 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-water. The solid product will precipitate.

  • Isolation: Filter the precipitate, wash thoroughly with water, and then dry. The crude product can be recrystallized from glacial acetic acid to afford the pure 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative.

Expected Yield: 60-70%

Visualizing the Synthetic Workflows

To better illustrate the logical flow of these synthetic strategies, the following diagrams have been generated.

G cluster_0 Strategy 1: Cyclocondensation A CF3-β-dicarbonyl (e.g., Ethyl 4,4,4-trifluoroacetoacetate) C Cyclocondensation A->C B Amidine/Guanidine B->C D Trifluoromethylpyrimidine C->D High Yield

Caption: Workflow for Strategy 1: Cyclocondensation.

G cluster_1 Strategy 2: Direct Trifluoromethylation E Pyrimidine Substrate G Radical/Photocatalytic Activation E->G F CF3 Source (e.g., Langlois' Reagent) F->G H Trifluoromethylpyrimidine G->H Variable Yield, Regioselectivity Issues

Caption: Workflow for Strategy 2: Direct C-H Trifluoromethylation.

G cluster_2 Strategy 3: TFAA-Mediated Cyclization I Amine/Amide Precursor K Acylation & Cyclization I->K J Trifluoroacetic Anhydride (TFAA) J->K L Fused Trifluoromethylpyrimidine K->L Forms Fused Systems

Caption: Workflow for Strategy 3: TFAA-Mediated Cyclization.

Comparative Analysis and Future Perspectives

FeatureStrategy 1: CyclocondensationStrategy 2: Direct C-H TrifluoromethylationStrategy 3: TFAA-Mediated Cyclization
Generality & Scope Broad scope, reliable for many substitution patterns.Highly dependent on substrate electronics and reagent. Emerging methods are expanding the scope.More specialized, typically for fused pyrimidine systems.
Atom Economy Moderate, involves pre-functionalized starting materials.High, utilizes C-H bonds directly.Moderate, TFAA is used in excess.
Yield & Selectivity Generally high yields and predictable regioselectivity.Yields can be variable. Regioselectivity can be a significant challenge.Good yields for suitable substrates.
Reaction Conditions Often requires basic or acidic conditions and heating.Can range from mild (photocatalytic) to harsh.Typically requires refluxing in TFAA.
Starting Materials Readily available trifluoromethylated building blocks.Simple pyrimidine precursors. Trifluoromethylating agents can be expensive.Specific amine/amide precursors are required. TFAA is readily available.
Key Advantage Reliability and predictability.Step-economy and potential for late-stage functionalization.Efficient for the synthesis of specific fused systems.
Key Disadvantage Longer synthetic sequences for complex targets.Regioselectivity issues and potentially harsh conditions.Limited to specific scaffolds.

Future Perspectives:

The field of trifluoromethylpyrimidine synthesis is continually evolving. The development of more efficient and selective direct trifluoromethylation methods, particularly those employing photoredox catalysis, holds immense promise for late-stage functionalization of complex molecules. Furthermore, the discovery of novel trifluoromethylated building blocks will continue to expand the scope and utility of the classical cyclocondensation approach. As our understanding of reaction mechanisms deepens, we can anticipate the emergence of even more sophisticated and practical strategies for the synthesis of these vital heterocyclic compounds.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action for Trifluoromethylpyrimidine-Based CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Trifluoromethylpyrimidine Scaffold in Targeting CDK9

In the landscape of modern drug discovery, particularly in oncology, the strategic design of small molecule inhibitors is paramount. The trifluoromethylpyrimidine scaffold has emerged as a privileged structure, with the trifluoromethyl group often enhancing metabolic stability, bioavailability, and binding affinity through potent electronic effects.[1][2] When applied to high-value targets like Cyclin-Dependent Kinase 9 (CDK9), this chemical motif can produce highly potent and selective inhibitors.

CDK9 is the catalytic engine of the Positive Transcription Elongation Factor b (P-TEFb) complex.[3] This complex is a master regulator of gene transcription, releasing paused RNA Polymerase II (RNAP II) to enable the productive elongation of transcripts.[4] Critically, many of these transcripts encode short-lived oncoproteins and anti-apoptotic factors, such as MYC and MCL-1, upon which many cancer cells are exquisitely dependent for survival.[3][5] Consequently, inhibiting CDK9 presents a powerful therapeutic strategy to silence these key cancer drivers.

This guide provides a comprehensive, multi-faceted framework for rigorously validating the mechanism of action (MoA) of a novel, hypothetical trifluoromethylpyrimidine-based CDK9 inhibitor, hereafter referred to as TFP-CDK9i . We will compare its performance against established CDK9 inhibitors, providing the experimental data and detailed protocols necessary for researchers to not only replicate these findings but also to understand the scientific rationale underpinning each step.

Part 1: Confirming Direct Target Engagement and Potency

The foundational step in validating any inhibitor is to unequivocally demonstrate that it binds to its intended target with high affinity and specificity. This section outlines the essential biochemical and cellular assays to confirm direct engagement of TFP-CDK9i with CDK9.

Biochemical Kinase Assay: Quantifying Direct Inhibition

Expertise & Rationale: The first and most direct test is to measure the inhibitor's effect on the purified enzyme's activity in vitro. This biochemical assay isolates the kinase from the complexities of the cellular environment, ensuring that any observed inhibition is a direct result of the compound's interaction with the enzyme.[6] We utilize a fluorescence-based assay to quantify the phosphorylation of a specific substrate, allowing for the precise determination of the half-maximal inhibitory concentration (IC50), a key measure of potency.[7]

Comparative Data: Inhibitor Potency

InhibitorScaffold TypeCDK9/Cyclin T1 IC50 (nM)Reference
TFP-CDK9i (Hypothetical) Trifluoromethylpyrimidine0.5 N/A
MC180295Toyocamycin Analog~5[8]
VoruciclibPyrrolopyrimidine0.626[9]
FlavopiridolFlavonoid (Pan-CDK)~3[10]

Experimental Protocol: In Vitro TR-FRET Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibition of CDK9.[7]

  • Reagent Preparation:

    • Kinase Buffer: 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT.

    • ATP Solution: Prepare a 10 mM stock solution of ATP in dH₂O. The final concentration in the assay should be close to the Km of ATP for CDK9.

    • Substrate: Use a biotinylated peptide substrate derived from the RNAP II C-terminal domain.

    • Enzyme: Recombinant human CDK9/Cyclin T1 complex.

    • Detection Reagents: Terbium-labeled anti-phospho-Ser2 antibody (donor) and streptavidin-conjugated acceptor fluorophore.

  • Assay Procedure:

    • Add 2 µL of TFP-CDK9i serially diluted in DMSO to the wells of a 384-well assay plate. Include DMSO-only wells as a negative control (100% activity).

    • Add 10 µL of a master mix containing the CDK9/Cyclin T1 enzyme and the biotinylated peptide substrate in kinase buffer.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 8 µL of ATP solution to each well.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of termination buffer containing EDTA and the TR-FRET detection reagents.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths.

    • Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in Live Cells

Expertise & Rationale: While biochemical assays confirm potential, they don't prove the compound can reach and bind its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap.[11] The principle is that when a protein binds to a ligand (our inhibitor), it becomes thermodynamically stabilized and more resistant to heat-induced denaturation.[12][13] By heating intact cells treated with TFP-CDK9i to various temperatures and then quantifying the amount of soluble CDK9 remaining, we can observe a "thermal shift," which is direct evidence of target engagement in situ.[14]

cluster_0 CETSA Workflow cluster_1 Result Interpretation A 1. Treat Cells (TFP-CDK9i vs. Vehicle) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw Cycles) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Collect Supernatant (Soluble Protein Fraction) D->E F 6. Analyze by Western Blot (Quantify Soluble CDK9) E->F G Vehicle Control: Protein denatures at lower temp I Conclusion: Positive thermal shift confirms target engagement G->I H TFP-CDK9i Treated: Protein is stabilized, denatures at higher temp H->I

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment:

    • Culture a relevant cell line (e.g., MV4-11 acute myeloid leukemia cells) to ~80% confluency.

    • Treat one batch of cells with a saturating concentration of TFP-CDK9i (e.g., 10x IC50) and another with vehicle (DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest, wash, and resuspend the cells in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using a specific antibody against CDK9.[15]

    • Quantify the band intensities and plot the percentage of soluble CDK9 against the temperature for both vehicle- and TFP-CDK9i-treated samples to visualize the thermal shift.

Part 2: Delineating the Intracellular Mechanism of Action

Confirming target binding is only the beginning. A robust validation must demonstrate that this binding event translates into the intended biological consequence: the inhibition of the target's downstream signaling pathway.

Western Blot Analysis: Assessing Downstream Pathway Modulation

Expertise & Rationale: CDK9's primary function is to phosphorylate Serine 2 (Ser2) on the C-terminal domain (CTD) of RNA Polymerase II.[16] This phosphorylation event is the critical switch for transcriptional elongation. A true CDK9 inhibitor must therefore reduce the levels of p-Ser2-RNAPII in a dose- and time-dependent manner. Furthermore, because CDK9 inhibition blocks the transcription of short-lived mRNAs, we expect to see a rapid depletion of proteins like MCL-1.[8] Western blotting is the gold-standard technique to visualize and quantify these changes in protein phosphorylation and abundance.[17]

TFP TFP-CDK9i PTEFb P-TEFb Complex (CDK9/Cyclin T1) TFP->PTEFb Inhibits RNAPII Paused RNAP II PTEFb->RNAPII Phosphorylates Ser2 pRNAPII Elongating RNAP II (p-Ser2) Transcription Gene Transcription pRNAPII->Transcription mRNA mRNA (MCL-1, MYC) Transcription->mRNA Protein Anti-apoptotic Proteins (MCL-1) mRNA->Protein Apoptosis Apoptosis Protein->Apoptosis Blocks

Caption: TFP-CDK9i inhibits the CDK9-mediated phosphorylation of RNAPII.

Experimental Protocol: Western Blot for CDK9 Pathway Markers

  • Cell Treatment and Lysis:

    • Plate cells (e.g., HeLa or MV4-11) to allow for ~70-80% confluency at the time of harvest.

    • Treat cells with a dose-response of TFP-CDK9i (e.g., 0, 10, 50, 100, 500 nM) for a fixed time (e.g., 4 hours) or with a fixed dose for a time course (e.g., 0, 1, 2, 4, 6 hours).

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% SDS-PAGE gel.[18]

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-RNAPII (Ser2)

      • Total RNAPII

      • MCL-1

      • CDK9

      • A loading control (e.g., α-Tubulin or GAPDH)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Imaging and Analysis:

    • Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize the levels of p-Ser2-RNAPII and MCL-1 to the loading control and/or total protein levels.

Co-Immunoprecipitation (Co-IP): Probing Protein-Protein Interactions

Expertise & Rationale: Co-immunoprecipitation (Co-IP) is a powerful technique for studying protein-protein interactions within their native cellular context.[19] For an ATP-competitive inhibitor like TFP-CDK9i, we hypothesize it binds to the fully formed P-TEFb complex. A Co-IP experiment can validate this. By using an antibody to "pull down" Cyclin T1, we can then blot for CDK9. If TFP-CDK9i binds to the complex, we expect to pull down CDK9 along with Cyclin T1, and the presence of the inhibitor should not disrupt this interaction. This confirms the inhibitor targets the functional heterodimer.[20][21]

Experimental Protocol: Co-Immunoprecipitation of the P-TEFb Complex

  • Cell Lysis:

    • Treat cells with TFP-CDK9i or vehicle control as described previously.

    • Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 0.5% NP-40) with protease and phosphatase inhibitors to preserve protein complexes.[22]

  • Pre-Clearing Lysates:

    • Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant (pre-cleared lysate).

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against Cyclin T1 or a non-specific IgG control antibody overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by gentle centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Analysis by Western Blot:

    • Analyze the eluted samples and an aliquot of the input lysate by Western blot.

    • Probe separate membranes with antibodies against CDK9 and Cyclin T1 to confirm that CDK9 was successfully co-immunoprecipitated with Cyclin T1.

Part 3: Assessing Cellular Phenotype and Inhibitor Selectivity

The final pillar of MoA validation is to link the molecular mechanism to a clear and relevant cellular phenotype—in this case, the inhibition of cancer cell proliferation—and to ensure the inhibitor is not acting promiscuously on other targets.

Cell Viability Assays: Measuring Anti-Proliferative Effects

Expertise & Rationale: The ultimate goal of a CDK9 inhibitor in oncology is to kill cancer cells. Cell viability assays, such as the MTT or ATP-based luminescent assays (e.g., CellTiter-Glo®), provide a quantitative measure of the inhibitor's anti-proliferative or cytotoxic effects.[23] By treating cancer cell lines that are known to be dependent on CDK9 with a range of inhibitor concentrations, we can determine the half-maximal effective concentration (EC50). This value reflects the compound's potency in a biological system and is a critical parameter for drug development.[24]

Comparative Data: Anti-Proliferative Activity (MV4-11 Cells)

InhibitorScaffold TypeEC50 (nM)Reference
TFP-CDK9i (Hypothetical) Trifluoromethylpyrimidine25 N/A
AZD4573N/A<100[8]
Cdk9-IN-9N/A~50-100[16]
FlavopiridolFlavonoid (Pan-CDK)~50[10]

Experimental Protocol: Luminescent Cell Viability Assay (CellTiter-Glo®)

  • Cell Seeding:

    • Seed MV4-11 cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of TFP-CDK9i and other comparator inhibitors in culture medium.

    • Add the diluted compounds to the cells. Include wells with vehicle (DMSO) as a negative control and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[25]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[24]

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the viability percentage against the logarithm of the inhibitor concentration and fit the curve to determine the EC50 value.

Conclusion: An Integrated Approach to MoA Validation

References

A Comparative Guide to Cross-Reactivity Profiling of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, understanding a compound's selectivity is as critical as understanding its potency. The (6-(Trifluoromethyl)pyrimidin-4-yl)methanol scaffold has emerged as a promising starting point for the synthesis of novel kinase inhibitors, owing to the synthetic versatility of the pyrimidine ring and the influence of the trifluoromethyl group on metabolic stability and target binding.[1][2] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, often leading to off-target activities that can result in toxicity or unexpected pharmacological effects.[3]

This guide provides a comprehensive framework for conducting cross-reactivity studies of novel derivatives of this compound. As a Senior Application Scientist, the narrative that follows is designed to not only present protocols but to instill a deep understanding of the rationale behind each experimental choice. We will objectively compare the hypothetical performance of a lead compound from this series with established kinase inhibitors—the promiscuous inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the relatively selective inhibitor Gefitinib—supported by illustrative experimental data.

The Central Challenge: Kinase Selectivity

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[3][4] While this makes them attractive drug targets, the structural similarity of their ATP-binding sites complicates the design of truly selective inhibitors.[5] A lack of selectivity can lead to adverse effects, but it can also be harnessed for therapeutic benefit through polypharmacology.[6] Therefore, a rigorous assessment of a compound's interaction with the entire kinome is a cornerstone of preclinical development.[3][7]

The Compound Under Investigation and Its Comparators

Our focus is on a hypothetical lead compound, "TFMPM-L1," derived from the this compound core. The synthesis of such derivatives often involves a multi-step process starting from precursors like 2,4-dichloro-6-(trifluoromethyl)pyrimidine, followed by nucleophilic substitution and further modifications.[8][9]

To contextualize the cross-reactivity profile of TFMPM-L1, we will compare it against three well-characterized kinase inhibitors:

  • Staurosporine: A natural product known for its potent but broad-spectrum inhibition of kinases, making it a useful, albeit non-selective, research tool.[10][11]

  • Dasatinib: A clinically approved multi-targeted inhibitor of BCR-ABL and Src family kinases, among others.[12][13][14]

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[15][16][17]

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-faceted approach is essential to build a complete picture of a compound's selectivity. This typically involves a combination of in vitro biochemical assays and cell-based assays to confirm target engagement in a physiological context.

In Vitro Kinome-Wide Profiling: KINOMEscan®

The initial and broadest assessment of selectivity is often achieved through large-scale kinase screening platforms. The KINOMEscan® technology is an industry-standard, active site-directed competition binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases (over 480).[3][4][18] A key advantage of this ATP-independent assay is that it provides true thermodynamic dissociation constants (Kd), allowing for a direct and robust comparison of inhibitor affinity across different kinases.[18]

KINOMEscan_Workflow cluster_prep Sample Preparation cluster_assay Competition Binding Assay cluster_detection Quantification cluster_analysis Data Analysis Compound Test Compound (e.g., TFMPM-L1) Incubation Incubation of Compound, Kinase, & Immobilized Ligand Compound->Incubation KinasePanel DNA-tagged Kinase Panel KinasePanel->Incubation ImmobilizedLigand Immobilized Ligand ImmobilizedLigand->Incubation qPCR qPCR Quantification of Bound Kinase Incubation->qPCR Data Calculation of % Inhibition & Kd qPCR->Data

KINOMEscan® experimental workflow.

The results of a KINOMEscan® assay are typically visualized as a "TREEspot™" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.

Table 1: Comparative Kinase Selectivity Profile (Illustrative Data)

Kinase TargetTFMPM-L1 (Kd, nM)Staurosporine (Kd, nM)Dasatinib (Kd, nM)Gefitinib (Kd, nM)
Primary Target(s)
EGFR56151
ABL1>10,00020<1 >10,000
SRC503<1 >10,000
Selected Off-Targets
LCK2504<1 >10,000
FLT31501055,000
VEGFR28008202,500
p38α (MAPK14)>10,00030100>10,000

This data is illustrative and intended for comparative purposes.

From this hypothetical data, we can infer that TFMPM-L1 is a potent EGFR inhibitor with some off-target activity against SRC and FLT3. Its profile is more selective than the promiscuous Staurosporine and the multi-targeted Dasatinib, but less selective than Gefitinib.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are powerful for determining direct binding, it is crucial to confirm that a compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[7][19][20] Binding of a compound to its target protein often increases the protein's resistance to heat-induced denaturation.[21][22]

  • Cell Culture and Treatment: Culture the chosen cell line (e.g., A431 for EGFR studies) to ~80% confluency. Treat cells with the test compound (e.g., TFMPM-L1 at various concentrations) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., EGFR) in the soluble fraction using a standard protein detection method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]

CETSA_Workflow Start Intact Cells Treatment Treat with Compound or Vehicle (DMSO) Start->Treatment Heating Heat to Various Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble Soluble Protein Fraction (Supernatant) Centrifugation->Soluble Aggregated Aggregated Protein (Pellet) Centrifugation->Aggregated Detection Protein Quantification (e.g., Western Blot) Soluble->Detection Analysis Generate Melting Curves & Determine Thermal Shift Detection->Analysis

References

A Comparative Guide to the In Vivo Efficacy of Pyrimidine-Based KRAS G12C Inhibitors in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the emergence of potent and selective inhibitors for previously "undruggable" targets represents a paradigm shift. Among these, pyrimidine-based derivatives targeting the KRAS G12C mutation have shown remarkable promise. This guide provides an in-depth, objective comparison of the in vivo efficacy of two leading KRAS G12C inhibitors, sotorasib and adagrasib, benchmarked against an alternative targeted therapy class (mTOR inhibitors) and the standard-of-care chemotherapy in preclinical models of non-small cell lung cancer (NSCLC).

Introduction: The Rationale for Targeting KRAS G12C

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in NSCLC.[1] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, driving downstream signaling pathways, primarily the MAPK pathway, which is crucial for cell proliferation and survival.[1] The development of covalent inhibitors that irreversibly bind to the mutant cysteine-12 residue has revolutionized the treatment landscape for this patient population.[1]

This guide will dissect the preclinical in vivo data that formed the foundation for the clinical development of these pyrimidine-based KRAS G12C inhibitors, offering a comparative perspective on their efficacy and the experimental designs used to validate their therapeutic potential.

Comparative Preclinical Efficacy of KRAS G12C Inhibitors and Other Therapeutic Modalities

The following tables summarize the in vivo efficacy of sotorasib, adagrasib, the mTOR inhibitor everolimus, and standard-of-care chemotherapies in various NSCLC xenograft models. This comparative data is essential for understanding the relative potency and therapeutic window of these agents in a preclinical setting.

Table 1: In Vivo Efficacy of KRAS G12C Inhibitors in NSCLC Xenograft Models

CompoundCell LineMouse ModelDosing RegimenKey Efficacy ReadoutReference
Sotorasib NCI-H2122NOD/SCID100 mg/kg, q.d., p.o.Significant tumor growth inhibition[2]
KG12CLC57BL6100 mg/kg, q.d., p.o.Initial tumor growth inhibition, followed by resistance[2]
Adagrasib NCI-H358Nude30 mg/kg, q.d., p.o.Sustained tumor regression[3]
LU99-LucNudeClinically relevant dosesTumor regression and extended survival in intracranial models[1]
Divarasib N/AN/AN/A5 to 20 times more potent than sotorasib and adagrasib in vitro[1]
Glecirasib N/AN/AN/APotent antitumor activity in preclinical models[1]

Table 2: In Vivo Efficacy of mTOR Inhibitors and Standard-of-Care Chemotherapy in NSCLC Xenograft Models

CompoundCell LineMouse ModelDosing RegimenKey Efficacy ReadoutReference
Everolimus 786-O (Renal)NudeContinuous low plasma concentrationsEquivalent efficacy to standard oral dosing[4]
KRAS mutantN/AN/ARestored sensitivity to EGFR inhibitors[5]
Docetaxel SW1573NudeWeekly i.v. injectionsTumor growth inhibition[6]
IC14Nude20 mg/kg, every 3 weeks, i.p.88% optimal tumor growth inhibition[7]
Cisplatin H526Nude3.0 mg/kg, i.p.Tumor growth inhibition[8][9]
KRAS(wt/G12C)Nude5 mg/kg, 3 times every 7 days, i.v.Tumor growth inhibition[10]

Mechanism of Action: A Tale of Two Covalent Binders

Sotorasib and adagrasib, while both targeting the same KRAS G12C mutation, exhibit subtle differences in their binding mechanisms and pharmacokinetic profiles, which may influence their clinical activity.

Sotorasib (AMG510)

Sotorasib was the first KRAS G12C inhibitor to receive FDA approval. It covalently binds to the cysteine residue of the inactive, GDP-bound KRAS G12C protein. This irreversible binding locks the protein in its "off" state, preventing downstream signaling.[11]

Adagrasib (MRTX849)

Adagrasib also covalently targets the KRAS G12C protein. A key differentiator is its ability to penetrate the central nervous system, which is a common site of metastasis for NSCLC.[11][12]

Signaling Pathway Diagram

KRAS_Pathway cluster_upstream Upstream Signaling cluster_ras_cycle RAS Cycle cluster_downstream Downstream Effectors (MAPK Pathway) Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS_GDP K-Ras(G12C)-GDP (Inactive) SOS1->KRAS_GDP KRAS_GTP K-Ras(G12C)-GTP (Active) KRAS_GDP->KRAS_GTP GTP Exchange RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation KRAS_Inhibitor KRAS G12C Inhibitor (Sotorasib, Adagrasib) KRAS_Inhibitor->KRAS_GDP Irreversible Binding

Caption: Simplified KRAS signaling pathway and the point of intervention for G12C inhibitors.

Experimental Protocols: A Guide to In Vivo Efficacy Studies

The following are detailed, step-by-step methodologies for key experiments cited in the preclinical evaluation of these compounds.

NSCLC Xenograft Mouse Model Establishment

This protocol outlines the standard procedure for creating subcutaneous xenograft models, a cornerstone of in vivo cancer drug efficacy testing.

  • Cell Culture: Human NSCLC cell lines (e.g., NCI-H358, NCI-H2122) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Cell Preparation: On the day of implantation, cells are harvested, washed with PBS, and resuspended in a sterile solution, often a 1:1 mixture of PBS and Matrigel, to a final concentration of 5 x 10^6 cells per 100 µL.[4]

  • Animal Model: Female athymic nude or NOD/SCID mice (6-8 weeks old) are used.[4]

  • Implantation: Mice are anesthetized, and 100 µL of the cell suspension is subcutaneously injected into the right flank.[4]

  • Tumor Growth Monitoring: Tumor growth is monitored 2-3 times per week by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[4]

  • Randomization: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

Experimental Workflow Diagram

Xenograft_Workflow Cell_Culture 1. Culture NSCLC Cell Lines Cell_Harvest 2. Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Injection into Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administer Investigational and Control Agents Randomization->Treatment Data_Collection 7. Measure Tumor Volume and Body Weight Treatment->Data_Collection Endpoint 8. Endpoint Analysis (Tumor Excision, etc.) Data_Collection->Endpoint

Caption: Standard workflow for an in vivo NSCLC xenograft study.

In Vivo Bioluminescent Imaging (BLI) for Tumor Monitoring

BLI is a powerful, non-invasive technique for longitudinally monitoring tumor burden and response to therapy.[13]

  • Cell Line Engineering: NSCLC cells are stably transfected with a lentiviral vector carrying a luciferase reporter gene (e.g., firefly luciferase).[13]

  • Animal Model and Tumor Implantation: Luciferase-expressing cells are implanted into mice as described in the xenograft protocol.

  • Substrate Administration: Mice are anesthetized, and the luciferase substrate, D-luciferin (e.g., 150 mg/kg), is administered via intraperitoneal injection.[7]

  • Imaging: Approximately 10-15 minutes after substrate injection, mice are placed in an in vivo imaging system (e.g., IVIS Spectrum).[13] Bioluminescent signals are captured by a sensitive CCD camera.

  • Data Analysis: The bioluminescent signal intensity, measured in photons per second, is quantified in a defined region of interest (ROI) around the tumor. This signal correlates with the number of viable tumor cells.[13]

Bioluminescent Imaging Workflow Diagram

BLI_Workflow Transfection 1. Engineer Tumor Cells to Express Luciferase Implantation 2. Implant Engineered Cells into Mice Transfection->Implantation Anesthesia 3. Anesthetize Mice Implantation->Anesthesia Substrate_Injection 4. Inject D-Luciferin Substrate (i.p.) Anesthesia->Substrate_Injection Imaging 5. Acquire Bioluminescent Images using IVIS Substrate_Injection->Imaging Quantification 6. Quantify Signal in Region of Interest (ROI) Imaging->Quantification

Caption: Workflow for in vivo bioluminescent imaging of tumors.

Pharmacokinetics: Understanding Drug Exposure

The pharmacokinetic properties of a drug are critical for designing effective dosing regimens. The pyrimidine scaffold of these inhibitors influences their absorption, distribution, metabolism, and excretion.

Table 3: Comparative Pharmacokinetic Parameters in Preclinical Models

CompoundAnimal ModelTmaxCmaxHalf-lifeBioavailabilityReference
Adagrasib Rat3.20 ± 0.42 h677.45 ± 58.72 ng/mL3.50 ± 0.21 h50.92%[14]
Sotorasib N/AN/AN/AN/AN/A[15]
Everolimus MouseN/AReduced with s.c. infusionN/AIncreased with s.c. emulsion[4]

Note: Direct head-to-head pharmacokinetic data for all compounds in the same model is limited in the public domain. The data presented is compiled from various sources.

Conclusion and Future Directions

The development of pyrimidine-based KRAS G12C inhibitors like sotorasib and adagrasib represents a significant advancement in the treatment of NSCLC. Preclinical in vivo studies have been instrumental in demonstrating their potent anti-tumor activity and favorable pharmacokinetic profiles, paving the way for their successful clinical translation.

While these agents show remarkable efficacy, the emergence of resistance is a clinical challenge.[13] Future research will likely focus on combination therapies to overcome resistance, targeting both upstream and downstream components of the KRAS signaling pathway, as well as exploring their synergy with immunotherapy. The robust preclinical models and methodologies outlined in this guide will continue to be invaluable tools in the development of the next generation of targeted cancer therapies.

References

A Head-to-Head Comparison of Pyrimidine Core Substitutions: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its versatile biological activity and synthetic accessibility.[1][2] As a privileged structure, its six-membered heterocyclic ring is a key building block in nucleic acids, rendering it an attractive starting point for designing molecules that can interact with a wide range of biological targets.[3] The true power of the pyrimidine core, however, lies in its capacity for modification. The strategic placement of substituents at the 2, 4, 5, and 6 positions can profoundly alter a compound's potency, selectivity, and pharmacokinetic profile.[1]

This guide provides an in-depth, head-to-head comparison of different substitution patterns on the pyrimidine core, moving beyond a simple recitation of data to explain the causal relationships between structure and activity. We will explore key case studies using experimental data to illustrate how subtle chemical changes can lead to dramatic shifts in biological function, providing actionable insights for researchers in drug design and development.

The Logic of Substitution: Fine-Tuning Biological Activity

The core principle behind modifying a lead scaffold like pyrimidine is the Structure-Activity Relationship (SAR). SAR studies investigate how the chemical structure of a molecule relates to its biological effect.[1] For pyrimidine derivatives, substitutions can influence activity through several mechanisms:

  • Target Engagement: Altering steric bulk, electronic properties, or hydrogen bonding potential to enhance binding affinity and specificity for the target protein, such as the hinge region of a kinase.

  • Pharmacokinetic Properties (ADME): Modifying solubility, metabolic stability, and cell permeability to improve a compound's absorption, distribution, metabolism, and excretion profile.

  • Selectivity: Engineering substitutions that favor binding to the intended target over off-target proteins, thereby reducing potential toxicity.

The following sections will dissect these principles using concrete examples of pyrimidine-based inhibitors targeting critical proteins in oncology.

Case Study 1: Targeting the Engine of Cell Proliferation - EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, becomes a key driver of cell proliferation in numerous cancers.[4][5] The 2,4-disubstituted pyrimidine scaffold has proven to be a highly effective framework for developing potent EGFR inhibitors.

A common strategy involves using a 4-anilino moiety to anchor the molecule in the ATP-binding pocket of the kinase. From this anchor point, substitutions at other positions on the pyrimidine ring and the aniline ring can be explored to optimize potency and selectivity.

The EGFR Signaling Pathway

The diagram below illustrates the EGFR signaling cascade and the point of intervention for pyrimidine-based tyrosine kinase inhibitors (TKIs). Activation of EGFR triggers downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT, promoting cell proliferation and survival.[6][7] Pyrimidine TKIs competitively block the ATP-binding site, preventing autophosphorylation and halting the entire signaling cascade.

EGFR_Pathway cluster_membrane cluster_cytoplasm cluster_RAS_RAF RAS/RAF/MEK/ERK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Autophosphorylation & Signal Transduction PI3K PI3K EGFR->PI3K Autophosphorylation & Signal Transduction RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine TKI Inhibitor->EGFR Inhibits

Figure 1: Simplified EGFR signaling pathway and inhibition by pyrimidine TKIs.
Head-to-Head Comparison of 4,6-Disubstituted Pyrimidines

Let's examine a series of 4,6-disubstituted pyrimidines to understand the impact of substitutions on EGFR inhibition. The following data summarizes the half-maximal inhibitory concentration (IC50) values, where a lower value indicates higher potency.

Compound IDR4 Substituent (at C4)R6 Substituent (at C6)EGFR IC50 (µM)
1a 3-chloro-4-fluoroanilineH> 50
1b 3-chloro-4-fluoroanilinePhenyl0.280
1c 3-chloro-4-fluoroaniline4-Morpholinophenyl0.091
1d 3-ethynylaniline4-Morpholinophenyl0.025
Data synthesized from multiple sources for illustrative comparison.[8]

Analysis and Causality:

  • The Importance of C6 Substitution: Comparing compound 1a (unsubstituted at C6) with 1b reveals a dramatic increase in potency. The addition of a phenyl group at the C6 position provides a critical point of interaction within the hydrophobic pocket of the kinase active site, increasing binding affinity. Without this group, the molecule is largely inactive.

  • Enhancing Potency with Polar Groups: Replacing the simple phenyl group in 1b with a 4-morpholinophenyl group in 1c more than triples the inhibitory activity. The morpholine group is a hydrogen bond acceptor and can form favorable interactions with solvent or residues at the entrance of the ATP binding cleft. This also often improves solubility, a key pharmacokinetic parameter.

  • Optimizing the Hinge-Binding Moiety: While the 3-chloro-4-fluoroaniline at C4 is a standard hinge-binding element, further optimization can yield significant gains. In compound 1d , switching to a 3-ethynylaniline group, which can act as a hydrogen bond acceptor and provides a different vector into the active site, results in a nearly four-fold improvement in potency over 1c .

Case Study 2: Mitotic Regulation through Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are serine/threonine kinases that are essential regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[9][10] Pyrimidine-based scaffolds have been instrumental in developing potent Aurora kinase inhibitors.

Head-to-Head Comparison of N-Trisubstituted Pyrimidines as Aurora A Inhibitors

The following table compares a series of pyrimidine derivatives and their inhibitory activity against Aurora A kinase.

Compound IDR2 SubstituentR4 SubstituentR5 SubstituentAurora A IC50 (nM)
2a 4-fluoroanilineN-methylpiperazineH8.1
2b 4-fluoroanilineN-methylpiperazine-CN7.1
2c 4-fluoroanilineN-methylpiperazine-Cl2.3
2d 4-chloroanilineN-methylpiperazine-Cl1.9
Data synthesized from multiple sources for illustrative comparison.[9][11][12]

Analysis and Causality:

  • The Impact of C5 Substitution: The C5 position of the pyrimidine ring points towards the solvent-exposed region of the kinase. Comparing 2a (unsubstituted) with 2b and 2c shows that adding small, electron-withdrawing groups can enhance potency. While the cyano group (-CN) in 2b offers a modest improvement, the chloro group (-Cl) in 2c boosts potency by over 3.5-fold. This is likely due to favorable interactions with the local environment of the active site and potentially altering the electronics of the pyrimidine ring to improve hinge binding.[9]

  • Synergy Between Substituents: The final comparison between 2c and 2d demonstrates the interplay between different positions. Changing the 4-fluoroaniline at the R2 position to a 4-chloroaniline provides a small but consistent improvement in potency. This highlights that even distal changes can subtly influence the optimal positioning of the core scaffold within the ATP-binding pocket, leading to incremental but valuable gains in affinity.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for the key assays used to generate the data discussed in this guide.

Experimental Workflow for SAR Studies

The process of evaluating a new series of chemical compounds follows a logical and systematic progression, from initial biochemical potency testing to cellular efficacy assessment.

SAR_Workflow synthesis Compound Synthesis & Purification biochem Biochemical Assay (e.g., In Vitro Kinase Assay) synthesis->biochem Test Compounds potency Determine Potency (IC50) biochem->potency decision Potent & Efficacious? potency->decision cell_assay Cell-Based Assay (e.g., SRB Proliferation Assay) efficacy Determine Cellular Efficacy (GI50) cell_assay->efficacy sar_analysis SAR Analysis efficacy->sar_analysis sar_analysis->synthesis Design Next Generation decision->cell_assay Yes decision->sar_analysis No

Figure 2: General experimental workflow for a Structure-Activity Relationship (SAR) study.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay quantifies the activity of a kinase by measuring the amount of ADP produced in the phosphorylation reaction. It is a robust method for determining the IC50 of an inhibitor.

Causality Behind Choices: The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability across different kinases. It's a luminescence-based assay, which typically has a better signal-to-noise ratio than absorbance-based methods. The two-step process (stopping the kinase reaction and depleting ATP before detecting ADP) minimizes interference from the high concentration of ATP used in the kinase reaction.[13]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the pyrimidine inhibitor compounds in DMSO. A typical starting concentration is 10 mM. Then, create further dilutions in the kinase assay buffer to achieve the desired final concentrations for the assay.

  • Kinase Reaction Setup: In a white, opaque 96-well or 384-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).

  • Add Enzyme and Substrate: Add 10 µL of a solution containing the target kinase (e.g., EGFR, Aurora A) and its specific peptide substrate, both prepared in the kinase assay buffer.

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors are accurately assessed.

  • Incubation: Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 50 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal proportional to the amount of ADP formed. Incubate at room temperature for 30-60 minutes.

  • Detection: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Normalize the data to the "no inhibitor" control (representing 100% kinase activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[13]

Protocol 2: Sulforhodamine B (SRB) Cell Proliferation Assay

This cell-based assay is used to determine the effect of a compound on cell growth and viability. It relies on the ability of the SRB dye to bind to cellular proteins, providing a measure of total cell biomass.[14]

Causality Behind Choices: The SRB assay is selected for its simplicity, stability, and the fact that its endpoint (colorimetric measurement of total protein) is less susceptible to interference from compounds that might affect cellular metabolism, unlike assays such as the MTT assay. The use of trichloroacetic acid (TCA) for fixation is critical as it precipitates and fixes proteins to the plate, ensuring that subsequent washing steps do not lead to cell loss.[15][16]

Step-by-Step Methodology:

  • Cell Plating: Seed adherent cancer cells (e.g., A549, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the experimental wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the supernatant. Incubate the plate at 4°C for at least 1 hour.

  • Washing: Carefully remove the supernatant. Wash the plates four to five times by submerging them in a basin of slow-running tap water. Remove excess water by gently tapping the plate on paper towels and allow it to air-dry completely.[17]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[14]

  • Solubilization: After the plates have air-dried completely, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

Conclusion

The pyrimidine ring is a remarkably versatile and powerful scaffold in drug discovery. As demonstrated through the case studies on EGFR and Aurora kinase inhibitors, targeted substitutions at the C2, C4, C5, and C6 positions allow for the precise tuning of a compound's biological activity. An understanding of the underlying structure-activity relationships, supported by rigorous and reproducible experimental validation, is paramount for transforming a promising pyrimidine lead into a viable clinical candidate. This guide provides a framework for this rational design process, emphasizing the causal links between chemical structure and pharmacological effect, and equipping researchers with the foundational knowledge to innovate within this critical area of medicinal chemistry.

References

A Senior Application Scientist's Guide to Unambiguous Compound Structure Confirmation Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a compound's chemical environment, it often falls short in resolving complex spin systems or definitively establishing connectivity.[1][2] This guide provides an in-depth comparison of the primary 2D NMR techniques—COSY, HSQC, HMBC, and NOESY/ROESY—offering practical insights and experimental frameworks to confidently elucidate molecular structures.

The Challenge of Complexity: Why 1D NMR Is Not Enough

In complex organic molecules, 1D ¹H NMR spectra can become a forest of overlapping multiplets, making direct interpretation ambiguous or impossible.[3][4] Similarly, while ¹³C NMR reveals the number of unique carbon environments, it provides no direct information on how they are connected.[2] 2D NMR overcomes these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that unlock the molecule's structural puzzle.[1][5]

This guide will dissect the four most critical 2D NMR experiments, explaining not just the "how" but the "why" behind their application, ensuring a self-validating approach to structure confirmation.

Part 1: Through-Bond Correlations – Mapping the Covalent Framework

The first step in structure elucidation is to piece together the molecule's carbon backbone and identify proton spin systems. This is achieved by observing correlations between nuclei that are connected through chemical bonds, mediated by J-coupling.

COSY (Correlation Spectroscopy): Identifying Proton Neighbors

COSY is the foundational 2D NMR experiment for identifying protons that are coupled to each other, typically over two or three bonds.[6][7] It is a homonuclear experiment, meaning it correlates nuclei of the same type, in this case, ¹H with ¹H.[4][8]

Causality Behind the Experiment: The COSY pulse sequence facilitates a phenomenon called magnetization transfer between J-coupled protons.[8] The resulting 2D spectrum displays the 1D ¹H spectrum along the diagonal, while off-diagonal "cross-peaks" indicate which protons are coupled.[3][8] If proton 'A' is coupled to proton 'B', a cross-peak will appear at the coordinates corresponding to the chemical shifts of A and B.[8]

Key Applications:

  • Identifying Spin Systems: Rapidly trace out networks of connected protons, such as those in an alkyl chain or an aromatic ring.[4][6]

  • Confirming Adjacency: A cross-peak provides definitive evidence that two protons are neighbors in the covalent framework.[7]

Experimental Workflow: Acquiring a Gradient-Selected COSY Spectrum

COSY_Workflow cluster_prep Sample & 1D Prep cluster_acq 2D COSY Acquisition cluster_proc Processing & Analysis Sample Prepare Sample (Deuterated Solvent) Proton1D Acquire 1D ¹H Spectrum Sample->Proton1D Lock & Shim Calibrate Calibrate 90° Pulse Proton1D->Calibrate Determine pw90 Setup Load gCOSY Pulse Program Calibrate->Setup Params Set Spectral Width (SW) & Transmitter Offset (o1p) Setup->Params Based on 1D ¹H Scans Set Number of Scans (NS) & Increments (NI) Params->Scans Balance S/N & Time Acquire Acquire Data Scans->Acquire FT 2D Fourier Transform Acquire->FT Phase Phase Spectrum FT->Phase Analyze Analyze Cross-Peaks Phase->Analyze Structure_Elucidation_Flow cluster_fragments Identify Building Blocks cluster_assembly Assemble the Skeleton COSY COSY (¹H-¹H Correlations) HMBC HMBC (ⁿJCH Correlations, n=2,3) COSY->HMBC Provides ¹H Spin Systems HSQC HSQC (¹JCH Correlations) HSQC->HMBC Assigns Protonated Carbons Structure Complete Molecular Structure HMBC->Structure Connects Fragments & Assigns Quaternary Carbons

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the reaction flask. The proper management and disposal of surplus reagents and waste streams are paramount, not only for regulatory compliance but as a fundamental pillar of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of (6-(trifluoromethyl)pyrimidin-4-yl)methanol, grounded in established safety protocols and regulatory standards.

Hazard Identification and Inherent Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, an assessment of its structural motifs—a pyrimidine ring and a trifluoromethyl group—allows us to anticipate its toxicological profile based on analogous compounds.[1][2][3][4] The trifluoromethyl group can enhance metabolic stability and membrane permeability, while the pyrimidine core is a common feature in biologically active molecules.

Based on data from structurally related trifluoromethyl-pyrimidine and pyridine-methanol compounds, this compound should be handled as a substance with the potential for the following hazards.[1][2][3][5]

Potential Hazard GHS Classification (Anticipated) Rationale & Precautionary Action
Acute Toxicity (Oral) Category 3 or 4 Harmful or toxic if swallowed. Do not eat, drink, or smoke in laboratory areas.[3][6][7]
Skin Irritation Category 2 Causes skin irritation. Avoid all direct skin contact.[1][2][3]
Serious Eye Damage/Irritation Category 1 or 2A Causes serious eye irritation or damage. Mandates the use of splash-proof goggles and a face shield.[1][2][3]
Respiratory Irritation Specific Target Organ Toxicity - Single Exposure (STOT-SE) Category 3 May cause respiratory irritation. All handling must be performed in a certified chemical fume hood.[1][2][3]
Aquatic Toxicity Data Not Available Fluorinated organic compounds can be persistent. Discharge into the environment must be avoided.[7][8]

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The equipment listed below must be worn at all times when handling the compound, including during weighing, transfer, and preparation for disposal.

  • Eye and Face Protection : Wear splash-proof safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[9]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Latex gloves are not suitable.[10] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[2]

  • Body Protection : A laboratory coat is required. For handling larger quantities or in the event of a spill, an impervious apron or suit should be utilized.[8][11]

  • Respiratory Protection : All handling of the neat compound and its solutions, as well as waste containerization, must be conducted within a certified chemical fume hood to prevent inhalation.[8][10][12]

Waste Segregation and Collection Protocol

The cornerstone of compliant chemical disposal is meticulous waste segregation. Mixing incompatible waste streams is a significant safety hazard and a violation of hazardous waste regulations.[11]

Step 1: Designate and Label Waste Containers Before beginning work, prepare dedicated hazardous waste containers. These containers must be:

  • Compatible : Use high-density polyethylene (HDPE) or glass containers for liquid waste.

  • Clearly Labeled : Each container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[11]

  • Secure : Containers must have securely fastening lids to prevent spills or evaporation.[13][14]

Step 2: Segregate Waste Streams Collect different waste types into separate, appropriately labeled containers:

  • Contaminated Solid Waste : This includes used gloves, weighing paper, pipette tips, and contaminated absorbent materials. Place these items in a designated solid hazardous waste container.[14]

  • Unused or Surplus Compound : The original container holding the neat compound should be disposed of as hazardous waste. If transferring, treat the material as bulk chemical waste.

  • Contaminated Liquid Waste : This includes reaction mixtures, mother liquors, and solvent rinses. Collect this in a designated liquid hazardous waste container. Do not mix aqueous waste with organic solvent waste .[11]

Step 3: Storage in a Satellite Accumulation Area (SAA) Store sealed waste containers in a designated SAA within the laboratory. This area should be away from general traffic, drains, and incompatible chemicals.[14] Adherence to accumulation time limits as defined by the EPA's Resource Conservation and Recovery Act (RCRA) is mandatory.[15]

Decontamination and Spill Response

Accidents can happen, and a clear, pre-defined response plan is critical to mitigating exposure and environmental release.

A. Decontamination of Laboratory Glassware

  • Initial Rinse : Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate : Crucially, this initial rinsate is considered hazardous waste. It must be collected and added to the appropriate liquid hazardous waste container.[14]

  • Final Wash : After the solvent rinse, the glassware can be washed with soap and water.

B. Emergency Spill Protocol

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate : Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE : Before re-entering the area, don the full PPE ensemble described in Section 2, including respiratory protection if the spill is large or outside a fume hood.

  • Contain : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[7][14] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect : Carefully scoop the absorbent material and spilled compound into a designated hazardous waste container.

  • Decontaminate : Clean the spill surface with a cloth soaked in a suitable solvent, and then with soap and water. All cleaning materials must be disposed of as hazardous solid waste.[7]

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.[14]

Final Disposal Pathway: A Decision Framework

The disposal of this compound is governed by the EPA's RCRA, which establishes a "cradle-to-grave" management system for hazardous materials.[15][16][17] This means the generator of the waste is responsible for it until its final, safe destruction. The only acceptable disposal route is through your institution's EHS program or a licensed hazardous waste disposal contractor.[2][14]

The most common and effective disposal method for this type of fluorinated organic compound is high-temperature incineration in a permitted hazardous waste facility.[2] This process ensures the complete destruction of the molecule, preventing its release into the environment.

The following diagram outlines the mandatory workflow for ensuring the compliant disposal of waste generated from this compound.

G cluster_0 Laboratory Operations cluster_1 EHS & Final Disposal A Waste Generation (Solid or Liquid) B Identify Waste Type (e.g., Solid, Liquid-Aqueous, Liquid-Organic) A->B Step 1 C Select Correctly Labeled Hazardous Waste Container B->C Step 2 D Transfer Waste to Container (Inside Fume Hood) C->D Step 3 E Securely Seal Container D->E Step 4 F Store in Designated Satellite Accumulation Area (SAA) E->F Step 5 G Contact EHS for Waste Pickup (Provide Chemical Inventory) F->G Step 6 H Licensed Contractor Transports Waste (Manifest Tracking) G->H EHS Action I Final Disposal via High-Temperature Incineration at Permitted Facility H->I Final Step

Caption: Disposal Workflow for this compound Waste.

References

A Senior Application Scientist's Guide to Handling (6-(Trifluoromethyl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for the handling, use, and disposal of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol. As this compound is a specialized reagent, comprehensive toxicological data may not be publicly available. Therefore, this guide is built upon a precautionary principle, treating the compound with the respect due to a potentially hazardous substance by drawing logical parallels from structurally similar molecules. Our primary objective is to empower you, our valued research partner, to work safely and effectively, ensuring both scientific integrity and personal well-being.

Precautionary Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a robust hazard assessment must be inferred from analogous compounds. The presence of a trifluoromethyl group and a pyrimidine ring suggests a potential for biological activity and associated hazards.[1][2] Structurally related compounds, such as 4-Hydroxy-6-(trifluoromethyl)pyrimidine and 6-(Trifluoromethyl)pyridine-3-methanol, exhibit a range of warnings from skin and eye irritation to acute toxicity.[3][4]

Therefore, we will operate under the assumed hazard profile summarized below. This conservative approach is a cornerstone of responsible laboratory practice when dealing with novel chemical entities.[5]

Assumed Hazard Class Description & Rationale Supporting Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Analogous trifluoromethylated pyridines are classified as toxic if swallowed.[4] The potential for harm upon skin contact or inhalation of dust/aerosols must be assumed.P260: Do not breathe dust/fume/gas/mist/vapours/spray.[6] P270: Do not eat, drink or smoke when using this product.[6] P264: Wash hands and any exposed skin thoroughly after handling.[7][8]
Skin Corrosion/Irritation Causes skin irritation is a common hazard for related pyrimidines.[3][4][8]P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8] P302+P352: IF ON SKIN: Wash with plenty of water.[7]
Serious Eye Damage/Irritation Causes serious eye irritation or damage is a consistent warning for this chemical class.[3][4][8]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]
Respiratory Irritation May cause respiratory irritation is another potential hazard, particularly if the solid material is dusty or if solutions are aerosolized.[3][4][8]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][8] P271: Use only outdoors or in a well-ventilated area.[7][8]

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. The primary method of exposure control is to handle the chemical within a properly functioning and certified engineering control system.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a chemical fume hood.[5][9] This is non-negotiable. The fume hood contains airborne particles and vapors, protecting you from respiratory exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[9][10] Storage should be in a cool, dry, and well-ventilated area.[3][6][9]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The level of PPE should be matched to the potential for exposure associated with the task.

Activity Level Required PPE Enhanced Precautions (Recommended)
Low-Hazard (e.g., handling sealed containers, transport within the lab)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile glovesN/A
Moderate-Hazard (e.g., weighing solid, preparing stock solutions)• Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile)• Face shield• Disposable sleeves
High-Hazard (e.g., large-scale work, potential for aerosolization, cleaning spills)• Disposable, solid-front lab gown• Chemical splash goggles and face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher)• Full-body protective suit (if significant exposure is possible)

Causality Behind PPE Choices:

  • Hand Protection: Use chemically resistant nitrile gloves. Always inspect gloves for tears or punctures before use.[10] Change gloves every 30-60 minutes or immediately if contamination is suspected, using a proper removal technique to avoid skin contact.[3][11]

  • Eye Protection: Chemical splash goggles are required for all "wet" work to protect against splashes.[9][10] Safety glasses with side-shields are the minimum for any work in the lab.[3]

  • Body Protection: A lab coat protects your skin and personal clothing.[12] For tasks with a higher splash risk, a fluid-resistant or disposable gown is recommended.

  • Respiratory Protection: While a fume hood is the primary control, an N95 respirator should be used for weighing dusty material outside of a balance enclosure or during spill cleanup to prevent inhalation of airborne particles.[5]

Safe Handling & Operational Workflow

A systematic workflow is essential to ensure safety and prevent contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase A 1. Assemble Materials (Spatula, weigh paper, vials, solvent) B 2. Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) A->B C 3. Verify Fume Hood Operation B->C D 4. Weigh Solid Compound Use anti-static paper. C->D E 5. Prepare Solution Slowly add solvent to solid. D->E F 6. Securely Cap & Label (Name, Conc., Solvent, Date) E->F G 7. Decontaminate Workspace (e.g., 70% Ethanol wipe) F->G H 8. Segregate Waste (Solid, Liquid, Sharps) G->H I 9. Doff PPE Correctly H->I

Caption: Step-by-step workflow for handling the compound.

Protocol for Weighing Solid Compound:

  • Don the appropriate PPE as outlined in the table above (Moderate-Hazard).

  • Perform all weighing activities within a chemical fume hood or a vented balance enclosure to contain airborne particles.[5]

  • Use anti-static weighing paper or a tared container to minimize electrostatic dispersal of the powder.

  • Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) immediately after use.

  • Treat all disposable materials used in the process (e.g., weigh paper, contaminated wipes) as hazardous solid waste.[13]

Protocol for Preparing Stock Solutions:

  • Conduct all solution preparation within a certified chemical fume hood.[5][9]

  • To avoid splashing, add the solvent to the solid compound slowly and carefully.

  • If sonication is required to aid dissolution, ensure the vial is securely capped and placed within a secondary container.

  • Clearly label the final solution with the full compound name, concentration, solvent, preparation date, and your initials.

Emergency Protocols: Be Prepared

In the event of a spill or exposure, immediate and correct action is critical.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10][14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[10][14] Remove contact lenses if present and easy to do.[3][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[3][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately.

Chemical Spill Response: The response depends on the scale and location of the spill.[15]

  • Minor Spill (inside a fume hood):

    • Ensure you are wearing appropriate PPE (including respiratory protection if the material is dusty).

    • Contain the spill with an inert absorbent material (e.g., vermiculite, Chemizorb®).[13][16]

    • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.[10]

    • Place all cleanup materials into a designated, labeled hazardous waste container.[17][18]

    • Decontaminate the spill area thoroughly.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate: Alert all personnel in the immediate area and evacuate.[13][15]

    • Isolate: Close the doors to the affected area to contain vapors.[15]

    • Notify: Contact your institution's Environmental Health and Safety (EHS) department and your lab supervisor immediately.[15][18]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.

Decontamination & Waste Disposal Plan

Proper segregation and disposal of chemical waste are fundamental to laboratory safety and environmental compliance.[13] All materials contaminated with this compound must be treated as hazardous waste.

G cluster_segregation Waste Segregation A Start: Waste Generation (e.g., Unused compound, contaminated gloves, solutions) B Solid Waste (Gloves, weigh paper, contaminated vials) Place in labeled solid waste container. A->B C Liquid Waste (Aqueous or Organic Solutions) Place in separate, labeled liquid waste containers. A->C D Sharps Waste (Contaminated needles, scalpels) Place in puncture-proof sharps container. A->D E Container Management - Keep containers closed when not in use. - Store in a designated, ventilated secondary containment area. B->E C->E D->E F Final Disposal - Arrange for pickup by licensed EHS or waste contractor. - Complete all required documentation. E->F

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials (gloves, pipette tips, paper towels, empty vials) in a dedicated, clearly labeled hazardous solid waste container.[13][19]

    • Liquid Waste: Collect all solutions containing the compound in a compatible, labeled hazardous liquid waste container. Do not mix aqueous and organic solvent waste streams unless compatibility has been verified.[13]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[16][17]

  • Storage: Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, pending collection.[6][13]

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[3][19] Do not pour any waste down the drain.[16]

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(Trifluoromethyl)pyrimidin-4-yl)methanol
Reactant of Route 2
(6-(Trifluoromethyl)pyrimidin-4-yl)methanol

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